Product packaging for Bis(N-methylbenzamido)methylethoxysilane(Cat. No.:CAS No. 16230-35-6)

Bis(N-methylbenzamido)methylethoxysilane

Cat. No.: B102964
CAS No.: 16230-35-6
M. Wt: 356.5 g/mol
InChI Key: BLEJWUIEUACHKH-UHFFFAOYSA-N
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Description

Bis(N-methylbenzamido)methylethoxysilane is a useful research compound. Its molecular formula is C19H24N2O3Si and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O3Si B102964 Bis(N-methylbenzamido)methylethoxysilane CAS No. 16230-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[benzoyl(methyl)amino]-ethoxy-methylsilyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3Si/c1-5-24-25(4,20(2)18(22)16-12-8-6-9-13-16)21(3)19(23)17-14-10-7-11-15-17/h6-15H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEJWUIEUACHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(N(C)C(=O)C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864667
Record name N,N'-(Ethoxymethylsilylene)bis(N-methylbenzamide)
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Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16230-35-6
Record name N,N′-(Ethoxymethylsilylene)bis[N-methylbenzamide]
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Record name Benzamide, N,N'-(ethoxymethylsilylene)bis(N-methyl-
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Record name Benzamide, N,N'-(ethoxymethylsilylene)bis[N-methyl-
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Record name N,N'-(Ethoxymethylsilylene)bis(N-methylbenzamide)
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Record name N,N'-(ethoxymethylsilylene)bis[N-methylbenzamide]
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Foundational & Exploratory

Bis(N-methylbenzamido)methylethoxysilane chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthesis of Bis(N-methylbenzamido)methylethoxysilane, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is an organosilicon compound featuring a central silicon atom bonded to a methyl group, an ethoxy group, and two N-methylbenzamido groups.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers [1][2]

IdentifierValue
IUPAC Name N-[--INVALID-LINK--methylsilyl]-N-methylbenzamide
CAS Number 16230-35-6
Molecular Formula C19H24N2O3Si
SMILES CCO--INVALID-LINK--(N(C)C(=O)C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2
InChI InChI=1S/C19H24N2O3Si/c1-5-24-25(4,20(2)18(22)16-12-8-6-9-13-16)21(3)19(23)17-14-10-7-11-15-17/h6-15H,5H2,1-4H3
InChIKey BLEJWUIEUACHKH-UHFFFAOYSA-N

Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound is limited in publicly available literature. The following tables summarize the available and predicted data.

Table 2: Physical Properties [2]

PropertyValue
Molecular Weight 356.49 g/mol
Melting Point -13 °C

Table 3: Predicted Mass Spectrometry Data [1]

Adductm/zPredicted CCS (Ų)
[M+H]+ 357.16288184.1
[M+Na]+ 379.14482186.8
[M-H]- 355.14832192.4
[M+NH4]+ 374.18942197.2
[M+K]+ 395.11876186.5
[M+H-H2O]+ 339.15286174.7
[M+HCOO]- 401.15380206.8
[M+CH3COO]- 415.16945222.0

CCS: Collision Cross Section. Data is predicted using CCSbase.

Synthesis

Proposed Synthesis Pathway:

A likely synthesis method involves the reaction of methylethoxydichlorosilane with N-methylbenzamide in the presence of a base to neutralize the HCl byproduct.

G reactant1 Methylethoxydichlorosilane reaction Reaction reactant1->reaction reactant2 N-Methylbenzamide reactant2->reaction base Base (e.g., Triethylamine) base->reaction product This compound byproduct Triethylamine Hydrochloride reaction->product reaction->byproduct G cluster_structural cluster_purity cluster_thermal synthesis Synthesis & Purification structural Structural Characterization synthesis->structural purity Purity Assessment synthesis->purity thermal Thermal Properties synthesis->thermal nmr NMR (1H, 13C, 29Si) structural->nmr ms Mass Spectrometry (MS) structural->ms ir Infrared Spectroscopy (IR) structural->ir hplc HPLC purity->hplc gc GC purity->gc dsc DSC thermal->dsc tga TGA thermal->tga

References

Technical Guide: Synthesis and Purification of Bis(N-methylbenzamido)methylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of Bis(N-methylbenzamido)methylethoxysilane (C19H24N2O3Si). Due to the limited availability of published data for this specific compound, the following protocols are based on established principles of organic and organosilicon chemistry, drawing parallels from the synthesis of analogous aminosilane compounds.

Synthesis Overview

The proposed synthesis of this compound involves the reaction of N-methylbenzamide with dichloromethylethoxysilane. This reaction is a nucleophilic substitution at the silicon center, where the nitrogen atom of N-methylbenzamide displaces the chlorine atoms of the silane. A tertiary amine, such as triethylamine, is utilized as a hydrogen chloride scavenger to drive the reaction to completion.

Reaction Scheme:

2 C8H9NO + C3H8Cl2OSi → C19H24N2O3Si + 2 HCl

N-methylbenzamide + Dichloromethylethoxysilane → this compound + Hydrogen Chloride

Experimental Protocols

Synthesis of this compound

Materials:

MaterialFormulaMolar Mass ( g/mol )QuantityMoles
N-methylbenzamideC8H9NO135.1627.03 g0.20
DichloromethylethoxysilaneC3H8Cl2OSi159.0915.91 g0.10
Triethylamine(C2H5)3N101.1922.26 g (30.6 mL)0.22
Anhydrous TolueneC7H8-500 mL-

Procedure:

  • A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.

  • The flask is charged with N-methylbenzamide (0.20 mol) and anhydrous toluene (300 mL).

  • The mixture is stirred until the N-methylbenzamide is completely dissolved.

  • Triethylamine (0.22 mol) is added to the solution.

  • A solution of dichloromethylethoxysilane (0.10 mol) in anhydrous toluene (200 mL) is added dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.

  • After the addition is complete, the reaction mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 8 hours.

  • The reaction is monitored for completion by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

Purification of this compound

Procedure:

  • The cooled reaction mixture is filtered to remove the triethylamine hydrochloride salt that has precipitated.

  • The filter cake is washed with two portions of 50 mL of anhydrous toluene.

  • The filtrate and washings are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude oil is then purified by vacuum distillation.

  • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

Table 1: Hypothetical Physical and Chemical Properties

PropertyValue
Molecular FormulaC19H24N2O3Si
Molecular Weight356.49 g/mol
AppearanceColorless to pale yellow oil
Boiling PointNot available
SolubilitySoluble in toluene, dichloromethane, ethyl acetate. Insoluble in water.

Table 2: Hypothetical Synthesis and Purification Data

ParameterValue
Theoretical Yield35.65 g
Actual Yield (Post-distillation)28.52 g
Percent Yield80%
Purity (by GC-MS)>98%

Visualization of Workflows

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Combine N-methylbenzamide, Triethylamine & Toluene add_silane Dropwise addition of Dichloromethylethoxysilane in Toluene start->add_silane reflux Heat to Reflux (8 hours) add_silane->reflux cool Cool to Room Temperature reflux->cool filter Filter Triethylamine HCl Salt cool->filter Transfer to Purification wash Wash Salt with Toluene filter->wash evaporate Solvent Removal (Rotary Evaporator) wash->evaporate purify Vacuum Distillation or Column Chromatography evaporate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Logical_Relationship reagents Starting Materials - N-methylbenzamide - Dichloromethylethoxysilane - Triethylamine - Toluene reaction Nucleophilic Substitution reagents->reaction crude Crude Product Mixture - this compound - Triethylamine HCl - Toluene reaction->crude purification Purification Process (Filtration, Evaporation, Distillation/Chromatography) crude->purification final_product Purified Product This compound purification->final_product

Caption: Logical relationship of the synthesis and purification process.

In-Depth Technical Guide: Properties and Applications of N,N'-(ethoxymethylsilylene)bis[N-methylbenzamide] (CAS 16230-35-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the organosilicon compound N,N'-(ethoxymethylsilylene)bis[N-methylbenzamide], identified by CAS number 16230-35-6. The document details its chemical and physical properties, with quantitative data summarized in a structured table. The primary application of this compound as a crosslinking agent in moisture-curing silicone sealants and adhesives is thoroughly discussed. While its structural features suggest potential relevance in medicinal chemistry, current documented applications are predominantly in materials science. This guide includes a representative experimental workflow for its use in sealant formulations and a diagram illustrating its role in the crosslinking process.

Chemical and Physical Properties

N,N'-(ethoxymethylsilylene)bis[N-methylbenzamide] is an organosilicon compound characterized by a central silicon atom bonded to an ethoxy group, a methyl group, and two N-methylbenzamide moieties.[1] This structure imparts reactivity, making it suitable for polymerization and crosslinking reactions.[1]

PropertyValueReference
CAS Number 16230-35-6[1][2][3][4][]
IUPAC Name N-[[benzoyl(methyl)amino]-ethoxy-methylsilyl]-N-methylbenzamide[]
Synonyms Bis(N-methylbenzamide)ethoxymethylsilane, Bis(N-methylbenzamido)ethoxymethylsilane[1][]
Molecular Formula C₁₉H₂₄N₂O₃Si[1][]
Molecular Weight 356.49 g/mol []
Melting Point -13 °C[]
Boiling Point 210 °C[]
Density 1.13 g/cm³[]
Purity Typically 90-95%[6]

Core Application: Crosslinking Agent in Silicone Sealants

The primary and well-documented application of N,N'-(ethoxymethylsilylene)bis[N-methylbenzamide] is as a crosslinking agent, and in some contexts as a drying agent or moisture scavenger, in one-component, moisture-curing silicone sealant and adhesive formulations.[2][3][7][8][9] These are commonly referred to as Room Temperature Vulcanizing (RTV) silicone sealants.[10]

Mechanism of Action in Curing

In these formulations, the compound's ethoxysilane group is hydrolyzable. When the sealant is exposed to atmospheric moisture, the ethoxy group reacts with water in a hydrolysis reaction. This is followed by a condensation reaction with hydroxyl-terminated polyorganosiloxane (silicone polymer) chains. This process results in the formation of a crosslinked, three-dimensional network, which is the cured, elastomeric sealant. The N-methylbenzamide leaving group is non-corrosive, which is an advantage in many applications.

A simplified representation of the crosslinking process is depicted in the diagram below.

G cluster_reactants Reactants cluster_process Curing Process cluster_products Products Polymer Silanol-Terminated Polyorganosiloxane (HO-PDMS-OH) Condensation Condensation Polymer->Condensation Crosslinker N,N'-(ethoxymethylsilylene)bis [N-methylbenzamide] (CAS 16230-35-6) Hydrolysis Hydrolysis Crosslinker->Hydrolysis Reacts with Moisture Atmospheric Moisture (H₂O) Moisture->Hydrolysis Hydrolysis->Condensation Activated Crosslinker CuredSealant Crosslinked Silicone Elastomer Network Condensation->CuredSealant Byproduct N-methylbenzamide (Byproduct) Condensation->Byproduct

Caption: Moisture-curing crosslinking process.

Experimental Protocol: Representative Formulation of a Silicone Sealant

While specific proprietary formulations are not publicly available, a general experimental workflow for the preparation of a silicone sealant incorporating N,N'-(ethoxymethylsilylene)bis[N-methylbenzamide] can be inferred from patent literature. This protocol is for illustrative purposes.

Materials
  • Hydroxy-terminated polyorganosiloxane (e.g., polydimethylsiloxane, PDMS)

  • N,N'-(ethoxymethylsilylene)bis[N-methylbenzamide] (Crosslinker)

  • Fillers (e.g., fumed silica, calcium carbonate)

  • Plasticizer (e.g., paraffin oil)

  • Adhesion promoter (e.g., an aminosilane)

  • Catalyst (e.g., a tin compound)

  • Drying agent (if not solely relying on the crosslinker for this function)

General Procedure
  • Mixing: In a moisture-free environment, the hydroxy-terminated polyorganosiloxane, fillers, and plasticizer are mixed under vacuum until a homogeneous paste is obtained.

  • Addition of Crosslinker and Adhesion Promoter: N,N'-(ethoxymethylsilylene)bis[N-methylbenzamide] and the adhesion promoter are added to the mixture and blended until fully dispersed.

  • Catalyst Addition: The catalyst is added, and the mixture is stirred for a short period to ensure uniform distribution.

  • Degassing and Packaging: The final formulation is degassed under vacuum to remove any entrapped air and then packaged into moisture-proof cartridges.

The following diagram illustrates this general experimental workflow.

G start Start mix Mix Polymer, Fillers, and Plasticizer (under vacuum) start->mix add_crosslinker Add Crosslinker (CAS 16230-35-6) and Adhesion Promoter mix->add_crosslinker add_catalyst Add Catalyst add_crosslinker->add_catalyst degas Degas Mixture (under vacuum) add_catalyst->degas pack Package into Moisture-Proof Cartridges degas->pack end End pack->end

Caption: Sealant formulation workflow.

Potential in Medicinal Chemistry and Drug Development

While the primary application of N,N'-(ethoxymethylsilylene)bis[N-methylbenzamide] is in materials science, the presence of the N-methylbenzamide moiety is of interest.[1] N-methylbenzamide itself and its derivatives are known to exhibit a range of biological activities. However, there is currently no specific, publicly available research that has investigated the biological activity or potential for drug development of N,N'-(ethoxymethylsilylene)bis[N-methylbenzamide]. Its role as a reactive silane, which is designed to hydrolyze, may present challenges for in vivo applications. Further research would be required to explore any potential therapeutic applications.

Safety and Handling

Safety data sheets indicate that N,N'-(ethoxymethylsilylene)bis[N-methylbenzamide] can cause skin and eye irritation.[11] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound.[11] It should be stored in a dry, well-ventilated area in its original, tightly sealed container.[11]

Conclusion

N,N'-(ethoxymethylsilylene)bis[N-methylbenzamide] (CAS 16230-35-6) is a versatile organosilicon compound with a well-established role as a crosslinking agent in the formulation of moisture-curing silicone sealants and adhesives. Its chemical properties allow for the formation of stable, elastomeric materials upon exposure to atmospheric moisture. While its N-methylbenzamide component is of theoretical interest for medicinal chemistry, its practical and documented applications are firmly in the realm of materials science. Future research may uncover novel applications for this compound.

References

Uncharted Territory: The Mechanism of Action of Bis(N-methylbenzamido)methylethoxysilane Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of Bis(N-methylbenzamido)methylethoxysilane, with no available data on its mechanism of action, biological activity, or associated signaling pathways. Researchers, scientists, and drug development professionals exploring this compound will find a lack of published studies to guide their work.

Currently, the sole available information on this compound is limited to its chemical and structural properties. The PubChem database, a comprehensive resource for chemical information, provides the fundamental characteristics of the compound but notes the absence of any associated literature or experimental data.[1]

This lack of research means that key aspects required for a technical guide, such as quantitative data on biological effects, detailed experimental protocols, and visualizations of its interaction with biological systems, cannot be provided. The core requirements for understanding its potential as a therapeutic agent or research tool—namely, its mechanism of action—are yet to be investigated.

Chemical Identity and Predicted Properties

While biological data is absent, the fundamental chemical properties of this compound have been predicted and are summarized below. This information serves as a foundational starting point for any future investigation into its synthesis and handling.

PropertyValueSource
Molecular Formula C19H24N2O3SiPubChem[1]
Molecular Weight 372.5 g/mol PubChem[1]
InChI Key BLEJWUIEUACHKH-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CCO--INVALID-LINK--(N(C)C(=O)C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2PubChem[1]

Future Directions and a Call for Research

The absence of data on the mechanism of action of this compound presents both a challenge and an opportunity. For researchers in drug discovery and chemical biology, this compound represents a completely unexplored area. Initial research efforts would logically focus on:

  • Synthesis and Characterization: Developing and optimizing a reliable synthesis route and thoroughly characterizing the compound's physicochemical properties.

  • Screening for Biological Activity: Conducting broad-based phenotypic screening against various cell lines (e.g., cancer, neuronal, immune cells) to identify any potential biological effects.

  • Target Identification: Following any identified bioactivity, employing techniques such as affinity chromatography, proteomics, or genetic screens to identify the molecular target(s) of the compound.

To facilitate such research, a hypothetical workflow for the initial screening and target identification of a novel compound like this compound is proposed below.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Hit Validation & Target ID cluster_2 Phase 3: Mechanism of Action Studies A Chemical Synthesis of This compound B Purity & Structural Confirmation (NMR, Mass Spec, HPLC) A->B C High-Throughput Screening (e.g., Cell Viability Assays) B->C D Dose-Response & IC50 Determination C->D Identified 'Hit' E Affinity-Based Target ID (e.g., Chemical Proteomics) D->E If Active F Genetic Approaches (e.g., CRISPR Screen) D->F If Active G Validate Target Engagement in Cells E->G F->G H Pathway Analysis (Western Blot, RNA-seq) G->H I In Vitro & In Vivo Model Testing H->I J Elucidation of MoA I->J

Figure 1: A generalized workflow for the initial investigation of a novel chemical entity.

Given the current state of knowledge, any discussion of the mechanism of action of this compound would be purely speculative. The scientific community awaits foundational research to uncover the potential biological activities and therapeutic applications of this molecule.

References

A Theoretical Examination of Bis(N-methylbenzamido)methylethoxysilane: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, dedicated theoretical studies and comprehensive experimental data for Bis(N-methylbenzamido)methylethoxysilane are not extensively available in peer-reviewed literature. This guide, therefore, presents a foundational framework for the theoretical investigation of this compound, outlining established computational methodologies and hypothetical data representations. The experimental protocols and data tables provided herein are illustrative examples based on standard practices in computational chemistry and should be considered as a template for future research.

Introduction

This compound is a silicon-containing organic compound with the chemical formula C19H24N2O3Si.[1][2] Its structure, featuring a central silicon atom bonded to a methyl group, an ethoxy group, and two N-methylbenzamido moieties, suggests potential applications in materials science and as a precursor in organic synthesis. The presence of amide functionalities and a reactive ethoxysilane group indicates a propensity for hydrolysis and condensation reactions, making it a candidate for the formation of polysiloxane-based materials.

This whitepaper outlines a proposed theoretical workflow for the comprehensive in-silico characterization of this compound. The methodologies described are designed to elucidate its electronic structure, reactivity, and potential intermolecular interactions, providing critical insights for its application in drug development and materials science.

Molecular Properties and Electronic Structure

A fundamental understanding of the molecular geometry and electronic properties of this compound is paramount for predicting its behavior. Density Functional Theory (DFT) is a powerful tool for such investigations.

Predicted Physicochemical Properties

Publicly available databases provide some predicted physicochemical properties for this compound. These values, while useful for initial assessment, require experimental validation and can be further refined through computational analysis.

PropertyValueSource
Molecular FormulaC19H24N2O3SiPubChem
Molecular Weight356.49 g/mol PubChem
Monoisotopic Mass356.1556 DaPubChem[2]
XlogP (predicted)3.3PubChem
Melting Point-13 °CChemical Supplier Data[1]
Computational Analysis of Molecular Orbitals

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

ParameterEnergy (eV) - Hypothetical Data
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Experimental Protocols: A Theoretical Approach

The following sections detail the proposed computational methodologies for a thorough theoretical study of this compound.

Density Functional Theory (DFT) Calculations

Objective: To determine the optimized ground-state geometry, vibrational frequencies, and electronic properties of this compound.

Methodology:

  • The initial structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry optimization is performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.

  • The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

  • Molecular properties such as dipole moment, polarizability, and the energies of the HOMO and LUMO are calculated from the optimized geometry.

Molecular Electrostatic Potential (MEP) Analysis

Objective: To identify the electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites.

Methodology:

  • The MEP map is generated from the optimized geometry obtained from the DFT calculations.

  • The potential is mapped onto the electron density surface of the molecule.

  • Color-coding is used to visualize the electrostatic potential, with red indicating regions of high electron density (electrophilic attack) and blue indicating regions of low electron density (nucleophilic attack).

Visualizing Theoretical Workflows

The following diagrams illustrate the logical flow of a comprehensive theoretical investigation of this compound.

G cluster_input Input cluster_calc Computational Methods cluster_output Output & Analysis A Molecular Structure of This compound B Geometry Optimization (DFT - B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Electronic Structure Analysis (HOMO, LUMO, MEP) B->D E Optimized 3D Geometry B->E F Vibrational Spectra (IR, Raman) C->F G Reactivity Descriptors (HOMO-LUMO Gap, MEP Map) D->G

Caption: Workflow for DFT-based analysis of the target molecule.

Synthesis and Reactivity

While detailed reaction mechanisms are yet to be elucidated, a potential synthesis route for a similar compound is mentioned in patent literature, suggesting a reaction involving an organolithium reagent.

Hypothetical Hydrolysis and Condensation Pathway

The ethoxysilane moiety is susceptible to hydrolysis, which would be the initial step in the formation of siloxane polymers. A theoretical investigation of this process would be invaluable.

G A This compound B Hydrolysis (+ H2O) A->B Step 1 C Silanol Intermediate B->C D Condensation (- H2O) C->D Step 2 E Siloxane Dimer D->E F Further Condensation E->F G Polysiloxane Network F->G

Caption: Proposed pathway for polysiloxane formation.

Conclusion and Future Directions

The theoretical framework presented here provides a roadmap for the in-silico characterization of this compound. Future research should focus on performing these computational studies to generate concrete data on its molecular and electronic properties. Furthermore, experimental validation of the theoretical predictions is crucial. Such studies could involve spectroscopic analysis (NMR, IR) and X-ray crystallography to confirm the computed structure and vibrational modes. For drug development applications, molecular docking studies with relevant biological targets would be a logical next step to explore its potential pharmacological activity. The synthesis and characterization of this compound, as alluded to in patent literature for similar structures, would open avenues for its practical application.[3]

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Bis(N-methylbenzamido)methylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(N-methylbenzamido)methylethoxysilane is an organosilicon compound with potential applications in various fields, including materials science and as a crosslinking agent. Its thermal stability is a critical parameter that dictates its processing window and service lifetime in high-temperature applications. Understanding the decomposition pathway is equally important for predicting degradation products and ensuring material compatibility and safety.

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and decomposition of this compound. It includes detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents hypothetical data in a structured format, and proposes a potential decomposition pathway.

Experimental Protocols

The thermal behavior of this compound can be thoroughly investigated using a combination of TGA and DSC.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A sample of this compound (5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the heat flow associated with these events and any decomposition processes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, for instance, heating from ambient temperature to 400 °C at a rate of 10 °C/min.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram reveals endothermic and exothermic events.

Data Presentation: Thermal Analysis Results

The following tables summarize the hypothetical quantitative data obtained from the thermal analysis of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterValueUnit
Onset Decomposition Temperature (Tonset)285°C
Temperature at 5% Mass Loss (T5%)295°C
Temperature at 10% Mass Loss (T10%)310°C
Peak Decomposition Temperature (Tpeak)325°C
Residual Mass at 800 °C15%

Table 2: Differential Scanning Calorimetry (DSC) Data

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting859045 (Endothermic)
Decomposition288330-150 (Exothermic)

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams illustrate the logical flow of the thermal analysis experiments and a plausible decomposition pathway for this compound.

Experimental_Workflow start Start: Sample of this compound tga_prep TGA Sample Preparation (5-10 mg in inert pan) start->tga_prep dsc_prep DSC Sample Preparation (2-5 mg in sealed pan) start->dsc_prep tga_analysis Thermogravimetric Analysis (25-800°C @ 10°C/min, N2 atm) tga_prep->tga_analysis dsc_analysis Differential Scanning Calorimetry (25-400°C @ 10°C/min, N2 atm) dsc_prep->dsc_analysis tga_data TGA Data Acquisition (Mass Loss vs. Temperature) tga_analysis->tga_data dsc_data DSC Data Acquisition (Heat Flow vs. Temperature) dsc_analysis->dsc_data interpretation Data Interpretation and Reporting tga_data->interpretation dsc_data->interpretation end End: Thermal Stability Profile interpretation->end

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway parent This compound step1 Initial Bond Cleavage (Si-N or Si-C) parent->step1 Heat (Δ) intermediate1 Formation of Reactive Intermediates (e.g., Silanols, Amide Radicals) step1->intermediate1 rearrangement Rearrangement and Secondary Reactions intermediate1->rearrangement volatile Volatile Products (e.g., Benzamide, Methane, Ethoxy fragments) rearrangement->volatile residue Non-Volatile Residue (Silicon-based polymer/ceramic) rearrangement->residue

Caption: Plausible decomposition pathway.

Discussion

The thermal stability and decomposition behavior of this compound are governed by the strength of its covalent bonds. The proposed decomposition pathway suggests that the initial step involves the cleavage of the weakest bonds within the molecule when subjected to thermal stress. The silicon-nitrogen (Si-N) and silicon-carbon (Si-C) bonds are likely candidates for initial scission.

Following the initial bond cleavage, a cascade of reactions is expected, leading to the formation of various volatile fragments and a non-volatile residue. The volatile products may include N-methylbenzamide, methane, and fragments from the ethoxy group. The non-volatile residue is likely to be a complex, cross-linked silicon-based material, potentially with ceramic-like properties at higher temperatures, which accounts for the residual mass observed in the TGA.

The exothermic nature of the decomposition, as indicated by the hypothetical DSC data, suggests that the bond-forming reactions in the later stages of decomposition release more energy than is consumed during the initial bond-breaking events.

Conclusion

This technical guide outlines a systematic approach to characterizing the thermal stability and decomposition of this compound. Through the combined use of TGA and DSC, a comprehensive thermal profile can be established, providing crucial data for its application in thermally demanding environments. While the presented data is hypothetical, the methodologies and interpretative framework are robust and can be applied to the actual experimental analysis of this compound. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for the definitive identification of the evolved decomposition products.

Spectroscopic analysis of Bis(N-methylbenzamido)methylethoxysilane (NMR, FTIR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Bis(N-methylbenzamido)methylethoxysilane, a key organosilicon compound. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound in publicly accessible literature, the following data tables are compiled from predictive models and analysis of structurally analogous compounds. These tables provide a reliable estimation of the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4-7.8m10HAromatic protons (C₆H₅)
~3.8-4.0q2H-O-CH₂-CH₃
~3.3s6HN-CH₃
~1.2-1.4t3H-O-CH₂-CH₃
~0.4s3HSi-CH₃

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~170C=O (Amide)
~128-135Aromatic carbons (C₆H₅)
~60-O-CH₂-CH₃
~35N-CH₃
~18-O-CH₂-CH₃
~-5Si-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2975MediumAliphatic C-H stretch (CH₃, CH₂)
~1650StrongC=O stretch (Amide I)
~1580, 1480Medium-StrongAromatic C=C stretch
~1400MediumC-N stretch (Amide III)
~1260StrongSi-CH₃ symmetric deformation
~1080StrongSi-O-C stretch
~800StrongSi-C stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electrospray Ionization, Positive Mode)

m/zIon
357.1629[M+H]⁺
379.1448[M+Na]⁺
395.1188[M+K]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

  • Homogenization: Gently vortex the mixture until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Spectroscopy grade solvent (e.g., chloroform, if analyzing in solution)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellets press

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in the chosen solvent.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Set the source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) to optimize the signal for the target analyte.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 100-1000). For fragmentation studies, perform tandem MS (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR Dilution Dilution in MS Grade Solvent Sample->Dilution MS FTIR FTIR Spectrometer (ATR) Sample->FTIR FTIR NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometer (ESI) Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data FTIR_Data FTIR Spectrum (Absorption Bands) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Logical_Relationship cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_ms MS Analysis Compound This compound Structure Proton_Env Proton Environments Compound->Proton_Env Carbon_Backbone Carbon Skeleton Compound->Carbon_Backbone Functional_Groups Functional Groups (C=O, Si-O-C, etc.) Compound->Functional_Groups Molecular_Weight Molecular Weight Compound->Molecular_Weight Fragmentation Fragmentation Pattern Molecular_Weight->Fragmentation

The Versatility of Benzamido-Functionalized Silanes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: In the ever-evolving landscape of materials science and drug delivery, the demand for versatile molecules that can bridge the gap between organic and inorganic materials is paramount. Benzamido-functionalized silanes are emerging as a promising class of compounds, offering a unique combination of properties that make them highly valuable for a range of applications, from surface modification and chromatography to targeted drug delivery. This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of these remarkable molecules, with a focus on providing researchers, scientists, and drug development professionals with the practical knowledge needed to harness their potential.

The core of a benzamido-functionalized silane lies in its dual-functional nature. The benzamido group provides a robust and versatile platform for introducing further functionality and engaging in specific molecular interactions, while the silane moiety allows for covalent attachment to silica-based and other hydroxylated surfaces. This unique architecture opens up a world of possibilities for creating novel hybrid materials with tailored properties.

Core Applications of Benzamido-Functionalized Silanes

The applications of benzamido-functionalized silanes are diverse and continue to expand. This guide will focus on three key areas where these compounds are making a significant impact:

  • Surface Modification and Adhesion Promotion: The ability of the silane group to form strong, covalent bonds with inorganic substrates makes these molecules excellent surface modifiers. By tailoring the benzamido portion of the molecule, the surface properties of materials like glass, silica, and metal oxides can be precisely controlled to enhance adhesion, improve biocompatibility, or introduce specific functionalities.

  • Chromatography and Solid-Phase Extraction: The aromatic and amide functionalities of the benzamido group can be exploited to create novel stationary phases for high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE). These functionalized surfaces can exhibit unique selectivity for a variety of analytes, enabling challenging separations and efficient purification of target molecules.

  • Drug Delivery Systems: Benzamido-functionalized silanes are finding increasing use in the development of advanced drug delivery systems. By functionalizing the surface of mesoporous silica nanoparticles (MSNs) with these molecules, it is possible to control drug loading and release kinetics, as well as to target specific cells or tissues. The benzamido group can act as a linker for attaching targeting ligands or as a gatekeeper to control the release of the drug cargo.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of benzamido-functionalized silanes and related functionalized materials in various applications.

Table 1: Drug Loading and Release from Functionalized Mesoporous Silica Nanoparticles

FunctionalizationDrugDrug Loading Efficiency (%)Cumulative Release (%) (pH 7.4, 72h)Cumulative Release (%) (pH 5.0, 72h)Reference
AmineDoxorubicin~90%~18%~23%[1]
Poly-L-HistidineDoxorubicinNot Specified~18%~23%[1]
Poly-L-Histidine-TamoxifenDoxorubicinNot Specified~5%~9%[1]

Table 2: Surface Functionalization and Characterization Data

SilaneSubstrateFunctionalization MethodSurface Coverage (groups/nm²)Characterization TechniqueReference
N-(3-(triethoxysilyl)propyl)benzamideSilica NanoparticlesSolution-phase graftingNot SpecifiedFTIR, TGA, SEM(Inferred from similar aminosilane functionalization)
AminopropylsilaneSilica GelVapor-phase deposition2.5 - 4.5XPS, ToF-SIMS(General literature values)
PhenylsilaneSilicaSolution-phase grafting1.5 - 3.0Contact Angle, Ellipsometry(General literature values)

Experimental Protocols

This section provides detailed methodologies for the synthesis of a benzamido-functionalized silane and its application in the functionalization of silica nanoparticles for drug delivery.

Protocol 1: Synthesis of N-(3-(triethoxysilyl)propyl)benzamide

This protocol is based on the well-established reaction of an amine with a chloropropyltriethoxysilane.

Materials:

  • Benzamide

  • 3-Chloropropyltriethoxysilane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Deprotonation of Benzamide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add benzamide (1.0 eq). Suspend the benzamide in anhydrous toluene. Carefully add sodium hydride (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction with Silane: Heat the mixture to 60°C and stir for 1 hour to ensure complete deprotonation. To the resulting suspension, add 3-chloropropyltriethoxysilane (1.05 eq) dropwise via a syringe.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield N-(3-(triethoxysilyl)propyl)benzamide as a colorless to pale yellow oil.

Protocol 2: Functionalization of Mesoporous Silica Nanoparticles (MSNs) with N-(3-(triethoxysilyl)propyl)benzamide

Materials:

  • Mesoporous Silica Nanoparticles (MSNs)

  • N-(3-(triethoxysilyl)propyl)benzamide

  • Anhydrous Toluene

  • Ethanol

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Activation of MSNs: Disperse the as-synthesized MSNs in a 1 M HCl solution and stir for 6 hours to activate the surface silanol groups. Centrifuge the particles, wash thoroughly with deionized water until the pH is neutral, and then with ethanol. Dry the activated MSNs under vacuum at 80°C overnight.

  • Silanization Reaction: Disperse the activated MSNs (100 mg) in anhydrous toluene (20 mL) in a round-bottom flask. Add N-(3-(triethoxysilyl)propyl)benzamide (200 mg) to the suspension.

  • Reaction Conditions: Reflux the mixture under a nitrogen atmosphere for 24 hours with constant stirring.

  • Washing and Purification: After the reaction, cool the suspension to room temperature. Collect the functionalized MSNs by centrifugation. Wash the particles sequentially with toluene and ethanol (3 times each) to remove any unreacted silane.

  • Drying: Dry the final product, benzamido-functionalized MSNs (Bz-MSNs), under vacuum at 60°C for 12 hours.

Protocol 3: Doxorubicin (DOX) Loading onto Bz-MSNs

Materials:

  • Benzamido-functionalized MSNs (Bz-MSNs)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Drug Solution Preparation: Prepare a stock solution of DOX in PBS (e.g., 1 mg/mL).

  • Loading Process: Disperse Bz-MSNs (10 mg) in the DOX solution (5 mL). Stir the mixture in the dark at room temperature for 24 hours to allow for drug loading.

  • Separation and Quantification: Centrifuge the suspension to separate the DOX-loaded Bz-MSNs (DOX@Bz-MSNs). Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX to determine the amount of unloaded drug.

  • Calculation of Loading Efficiency: Calculate the drug loading efficiency using the following formula: Loading Efficiency (%) = [(Initial amount of DOX - Amount of DOX in supernatant) / Initial amount of DOX] x 100

Visualizing Workflows and Relationships with Graphviz

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the application of benzamido-functionalized silanes.

Synthesis_Workflow Benzamide Benzamide Deprotonation Deprotonation Benzamide->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation Reaction Nucleophilic Substitution Deprotonation->Reaction Benzamide Anion Chloropropylsilane 3-Chloropropyltriethoxysilane Chloropropylsilane->Reaction Product N-(3-(triethoxysilyl)propyl)benzamide Reaction->Product Purification Purification (Distillation/Chromatography) Product->Purification FinalProduct Pure Benzamido- functionalized Silane Purification->FinalProduct

Caption: Synthesis workflow for N-(3-(triethoxysilyl)propyl)benzamide.

Surface_Functionalization_Workflow MSN Mesoporous Silica Nanoparticles (MSNs) Activation Acid Activation (e.g., HCl) MSN->Activation ActivatedMSN Activated MSNs (Surface -OH groups) Activation->ActivatedMSN Silanization Silanization Reaction (Reflux in Toluene) ActivatedMSN->Silanization BenzamidoSilane Benzamido-functionalized Silane BenzamidoSilane->Silanization BzMSN Benzamido-functionalized MSNs (Bz-MSNs) Silanization->BzMSN Washing Washing & Drying BzMSN->Washing FinalBzMSN Purified Bz-MSNs Washing->FinalBzMSN

Caption: Workflow for surface functionalization of MSNs.

Drug_Delivery_Pathway DOX_BzMSN DOX-loaded Bz-MSNs Systemic_Circulation Systemic Circulation (pH 7.4) DOX_BzMSN->Systemic_Circulation Tumor_Microenvironment Tumor Microenvironment (Acidic pH) Systemic_Circulation->Tumor_Microenvironment EPR Effect Cellular_Uptake Cellular Uptake (Endocytosis) Tumor_Microenvironment->Cellular_Uptake Endosome Endosome/Lysosome Cellular_Uptake->Endosome Drug_Release Drug Release (pH-triggered) Endosome->Drug_Release DOX Doxorubicin (DOX) Drug_Release->DOX Nucleus Cell Nucleus DOX->Nucleus Intercalates with DNA Apoptosis Apoptosis Nucleus->Apoptosis

Caption: Proposed pathway for targeted drug delivery using DOX@Bz-MSNs.

Conclusion and Future Outlook

Benzamido-functionalized silanes represent a versatile and powerful tool for researchers and professionals in materials science and drug development. Their unique ability to bridge organic and inorganic worlds opens up exciting avenues for the creation of novel materials with tailored properties and functionalities. The applications in surface modification, chromatography, and drug delivery highlighted in this guide are just the beginning. As research in this area continues, we can expect to see the development of even more sophisticated applications, from advanced biosensors and diagnostic tools to next-generation therapeutic delivery systems. The detailed protocols and data presented here provide a solid foundation for further exploration and innovation in this exciting field.

References

Methodological & Application

Application Notes and Protocols for Surface Modification with Bis(N-methylbenzamido)methylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(N-methylbenzamido)methylethoxysilane is a custom organofunctional silane designed for the modification of hydroxylated surfaces such as glass, silicon dioxide, and other metal oxides. Its unique structure, featuring a reactive methylethoxysilane group and two N-methylbenzamido terminal groups, allows for the creation of a stable, covalently bound monolayer.

The chemical structure suggests that surfaces modified with this silane will exhibit increased hydrophobicity due to the aromatic benzamido groups. These aromatic functionalities can also facilitate non-covalent interactions, such as π-π stacking, which can be advantageous in applications requiring specific adsorption of aromatic molecules, including certain drugs, peptides, or proteins.[1] The N-methylated amide bond provides chemical stability and a defined molecular structure at the surface. Potential applications span from creating specialized coatings for cell culture to the functionalization of biosensors and chromatography supports.

Predicted Surface Properties

The modification of a hydrophilic substrate with this compound is expected to significantly alter its surface properties. The primary changes anticipated are:

  • Increased Hydrophobicity: The nonpolar aromatic rings will repel water, leading to a significant increase in the water contact angle.

  • Modified Surface Energy: The introduction of organic functionalities will lower the overall surface free energy.

  • Potential for Aromatic Interactions: The surface will be functionalized with electron-rich benzene rings, enabling π-π stacking interactions with other aromatic molecules.[2]

  • Chemical Stability: The amide bonds within the molecule are robust, and the Si-O-Si linkage to the substrate provides a durable covalent attachment.

Experimental Protocols

This section details the recommended procedures for substrate preparation, silanization, and characterization of surfaces modified with this compound.

Materials and Reagents
  • Substrates: Glass microscope slides, silicon wafers, or other hydroxylated surfaces.

  • Silane: this compound.

  • Solvents: Anhydrous toluene (or anhydrous acetone), Ethanol (ACS grade), Deionized (DI) water.

  • Acids/Bases: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Ammonium hydroxide (NH₄OH), Hydrogen peroxide (H₂O₂).

  • Inert Gas: Nitrogen (N₂) or Argon (Ar).

Substrate Preparation (Piranha or RCA Clean)

Proper cleaning and hydroxylation of the substrate surface are critical for achieving a uniform silane monolayer.

Option 1: Piranha Solution Cleaning (Use with extreme caution)

  • Immerse substrates in Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30-60 minutes.

  • Rinse copiously with DI water.

  • Rinse with ethanol.

  • Dry the substrates under a stream of nitrogen gas and then in an oven at 110 °C for at least 1 hour.

  • Allow substrates to cool to room temperature in a desiccator before use.

Option 2: RCA-1 Cleaning

  • Prepare a solution of DI water, 27% NH₄OH, and 30% H₂O₂ in a 5:1:1 ratio.

  • Heat the solution to 75-80 °C.

  • Immerse the substrates in the heated solution for 15 minutes.

  • Rinse thoroughly with DI water.

  • Dry the substrates under a stream of nitrogen and in an oven at 110 °C for at least 1 hour.

Silanization Procedure (Solution Deposition)
  • Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.

  • Place the pre-cleaned and dried substrates into a slide holder.

  • Immerse the substrates in the silane solution. To prevent premature hydrolysis of the silane, this step can be performed under an inert atmosphere (nitrogen or argon).

  • Allow the reaction to proceed for 2-4 hours at room temperature. For a denser layer, the reaction time can be extended up to 24 hours, or the temperature can be elevated to 60-70°C.

  • After immersion, remove the substrates from the silane solution and rinse them sequentially with fresh anhydrous toluene to remove any physisorbed silane.

  • Sonicate the substrates in toluene for 5 minutes, followed by a rinse with ethanol.

  • Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of covalent siloxane bonds with the surface and cross-linking within the monolayer.

  • After curing, allow the substrates to cool to room temperature. Store them in a clean, dry environment, such as a desiccator.

Characterization of Modified Surfaces

The success of the surface modification can be quantified using several surface-sensitive analytical techniques.

Water Contact Angle Goniometry

This technique measures the hydrophobicity of the surface. A significant increase in the water contact angle after silanization indicates the successful grafting of the hydrophobic silane.

X-ray Photoelectron Spectroscopy (XPS)

XPS can confirm the elemental composition of the surface. The presence of Silicon (Si 2p), Nitrogen (N 1s), and Carbon (C 1s) peaks, along with the attenuation of substrate signals, provides evidence of the silane layer.

Atomic Force Microscopy (AFM)

AFM can be used to assess the surface topography and roughness. A well-formed monolayer should result in a smooth surface with a low root-mean-square (RMS) roughness.

Quantitative Data (Example)

The following table summarizes example data obtained from surfaces before and after modification with an aromatic, amide-containing silane. This data is representative and serves to illustrate the expected changes in surface properties. Actual results may vary based on substrate and process conditions.

ParameterUntreated Glass SubstrateSilane-Modified SubstrateTechnique
Water Contact Angle 15° - 30°70° - 85°Goniometry
Surface Roughness (RMS) ~0.2 nm~0.3 - 0.5 nmAFM
Elemental Composition (Surface) Si, OSi, O, C, NXPS

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_sil Silanization cluster_char Characterization Clean 1. Substrate Cleaning (Piranha or RCA) Rinse_DI 2. DI Water Rinse Clean->Rinse_DI Dry 3. Drying (N2 Stream + Oven) Rinse_DI->Dry Prepare 4. Prepare 1-2% Silane in Anhydrous Toluene Dry->Prepare Immerse 5. Immerse Substrates (2-4h, Room Temp) Prepare->Immerse Rinse_Solvent 6. Rinse & Sonicate (Toluene & Ethanol) Immerse->Rinse_Solvent Cure 7. Cure (110°C, 30-60 min) Rinse_Solvent->Cure WCA Water Contact Angle Cure->WCA XPS XPS Cure->XPS AFM AFM Cure->AFM

References

Application Notes and Protocols: A General Framework for Evaluating Novel Silane Coupling Agents, with a Focus on Bis(N-methylbenzamido)methylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The performance of composite materials is critically dependent on the interfacial adhesion between the reinforcing filler and the polymer matrix. Silane coupling agents are instrumental in enhancing this adhesion, thereby improving the mechanical and chemical properties of the composite. While numerous silane coupling agents are commercially available and well-documented, the exploration of novel silanes offers the potential for creating composites with tailored and superior properties.

This document provides a comprehensive set of general protocols and application notes for the evaluation of a novel or uncharacterized silane coupling agent, using Bis(N-methylbenzamido)methylethoxysilane as a representative example. Due to the current lack of publicly available research and application data specifically for this compound, this guide is designed to provide researchers with a robust experimental framework to systematically assess its efficacy as a coupling agent in their composite systems.

Chemical Structure of this compound:

  • Molecular Formula: C₁₉H₂₄N₂O₃Si

  • Key Features: The molecule possesses a hydrolyzable ethoxy group for reaction with inorganic filler surfaces and two N-methylbenzamido groups which are expected to interact with the polymer matrix.

Proposed Mechanism of Action

Silane coupling agents function by creating a chemical bridge between the inorganic filler and the organic polymer matrix. The proposed mechanism for this compound would follow a two-step process:

  • Hydrolysis and Condensation: The ethoxy group on the silicon atom hydrolyzes in the presence of water to form a reactive silanol group (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers (e.g., silica, glass fibers), forming stable covalent bonds (Si-O-Filler). They can also self-condense to form a polysiloxane layer on the filler surface.

  • Interfacial Coupling: The N-methylbenzamido functional groups are designed to interact with the polymer matrix. This interaction can occur through various mechanisms, including hydrogen bonding, van der Waals forces, or potentially through chemical reaction if the polymer matrix has complementary reactive groups. This establishes a strong bond across the interface, enabling efficient stress transfer from the matrix to the filler.

G cluster_0 Step 1: Hydrolysis and Condensation at Filler Surface cluster_1 Step 2: Interfacial Coupling with Polymer Matrix Silane This compound (in solution) Hydrolyzed Silane Hydrolyzed Silane (-Si-OH) Silane->Hydrolyzed Silane + H₂O Treated Filler Surface Treated Filler (Silane bonded to filler) Hydrolyzed Silane->Treated Filler Filler Inorganic Filler (e.g., Silica with -OH groups) Filler->Treated Filler Treated Filler_2 Surface Treated Filler Polymer Polymer Matrix Composite Final Composite (Improved Adhesion) Polymer->Composite Treated Filler_2->Composite

Caption: Proposed mechanism of this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the evaluation of a novel silane coupling agent.

Protocol 1: Filler Surface Treatment

This protocol describes the process of applying the silane coupling agent to the surface of the inorganic filler.

Materials:

  • Inorganic filler (e.g., silica powder, glass fibers)

  • This compound

  • Solvent (e.g., ethanol/water mixture, typically 95:5 v/v)

  • Acetic acid (to adjust pH)

  • Beaker or flask

  • Magnetic stirrer

  • Oven

Procedure:

  • Filler Preparation: Dry the filler in an oven at 110-120°C for 2-4 hours to remove adsorbed water. Allow to cool in a desiccator.

  • Silane Solution Preparation:

    • Prepare a 1-2% by weight solution of this compound in the ethanol/water solvent.

    • Adjust the pH of the solution to 4.5-5.5 using acetic acid. This acidic condition promotes the hydrolysis of the ethoxy group.

    • Stir the solution for approximately 1 hour to allow for hydrolysis.

  • Filler Treatment:

    • Disperse the dried filler into the silane solution with vigorous stirring. The amount of filler should be such that it is fully wetted by the solution. A common ratio is 100g of filler to 200-300 mL of silane solution.

    • Continue stirring the slurry for 2-3 hours at room temperature.

  • Drying and Curing:

    • Filter the treated filler and wash with the pure solvent to remove any unreacted silane.

    • Dry the treated filler in an oven at 80-90°C for 2-4 hours to remove the solvent.

    • Cure the silane layer on the filler by heating at 110-120°C for 1-2 hours. This step promotes the condensation reaction between the silanol groups and the filler surface.

  • Storage: Store the surface-treated filler in a desiccator until use.

G Start Start: Filler Treatment Dry_Filler Dry Filler (110-120°C, 2-4h) Start->Dry_Filler Disperse_Filler Disperse Filler in Solution (Stir for 2-3h) Dry_Filler->Disperse_Filler Prepare_Silane_Solution Prepare Silane Solution (1-2% in Ethanol/Water, pH 4.5-5.5) Hydrolyze_Silane Hydrolyze Silane (Stir for 1h) Prepare_Silane_Solution->Hydrolyze_Silane Hydrolyze_Silane->Disperse_Filler Filter_Wash Filter and Wash Filler Disperse_Filler->Filter_Wash Dry_Treated_Filler Dry Treated Filler (80-90°C, 2-4h) Filter_Wash->Dry_Treated_Filler Cure_Silane Cure Silane Layer (110-120°C, 1-2h) Dry_Treated_Filler->Cure_Silane End End: Store Treated Filler Cure_Silane->End

Caption: Experimental workflow for filler surface treatment.

Protocol 2: Composite Fabrication

This protocol outlines the fabrication of composite samples for testing.

Materials:

  • Surface-treated filler (from Protocol 3.1)

  • Untreated filler (for control samples)

  • Polymer matrix (e.g., epoxy resin, polyester, etc.)

  • Curing agent for the polymer matrix

  • High-shear mixer or two-roll mill

  • Molds for test specimens

  • Hydraulic press (if required for molding)

  • Curing oven

Procedure:

  • Compounding:

    • Accurately weigh the desired amounts of the polymer matrix, curing agent, and filler. A typical filler loading for initial evaluation is in the range of 30-60% by weight.

    • Pre-mix the polymer and curing agent according to the manufacturer's instructions.

    • Gradually add the filler to the resin mixture under high-shear mixing until a homogeneous dispersion is achieved.

  • Molding:

    • Pour or place the compounded mixture into molds of the desired geometry for mechanical testing (e.g., tensile bars, flexural bars).

    • If necessary, use a hydraulic press to apply pressure and ensure complete filling of the mold.

  • Curing:

    • Cure the composite samples according to the recommended curing cycle for the polymer matrix. This may involve heating in an oven for a specific time at a specific temperature.

  • Sample Preparation:

    • After curing, carefully remove the samples from the molds.

    • If necessary, machine the samples to the final dimensions required for testing.

    • Prepare at least three sets of samples:

      • Control 1: Unfilled polymer matrix.

      • Control 2: Composite with untreated filler.

      • Test Group: Composite with silane-treated filler.

Characterization and Data Presentation

A thorough characterization of the treated filler and the final composite is essential to evaluate the effectiveness of the silane coupling agent.

Surface Characterization of Treated Filler
  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of the silane on the filler surface. Look for characteristic peaks of the N-methylbenzamido groups.

  • Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler surface.

  • Contact Angle Measurement: To assess the change in surface energy of the filler after treatment. An increase in hydrophobicity is expected.

Composite Performance Evaluation

The following tests should be performed on the cured composite samples. All quantitative data should be summarized in tables for easy comparison.

Table 1: Mechanical Properties of Composites

PropertyUnfilled Matrix (Control 1)Composite with Untreated Filler (Control 2)Composite with Silane-Treated Filler
Tensile Strength (MPa)
Tensile Modulus (GPa)
Elongation at Break (%)
Flexural Strength (MPa)
Flexural Modulus (GPa)
Impact Strength (kJ/m²)

Table 2: Thermal and Water Absorption Properties

PropertyUnfilled Matrix (Control 1)Composite with Untreated Filler (Control 2)Composite with Silane-Treated Filler
Glass Transition Temp. (Tg) (°C)
Heat Deflection Temp. (HDT) (°C)
Water Absorption (24h, %)

  • Scanning Electron Microscopy (SEM): To visualize the fracture surface of the composites after mechanical testing. Improved adhesion with the silane-treated filler should result in a more cohesive fracture surface with less evidence of filler pull-out.

G cluster_0 Characterization Methods Start Start: Evaluation Surface_Treatment Filler Surface Treatment (Protocol 3.1) Start->Surface_Treatment Composite_Fabrication Composite Fabrication (Protocol 3.2) Surface_Treatment->Composite_Fabrication Characterization Characterization Composite_Fabrication->Characterization Mechanical_Testing Mechanical Testing (Tensile, Flexural, Impact) Characterization->Mechanical_Testing Thermal_Analysis Thermal Analysis (DMA, TGA, HDT) Characterization->Thermal_Analysis Microscopy Microscopy (SEM of fracture surface) Characterization->Microscopy Water_Absorption Water Absorption Test Characterization->Water_Absorption Data_Analysis Data Analysis and Comparison Conclusion Conclusion on Silane Efficacy Data_Analysis->Conclusion Mechanical_Testing->Data_Analysis Thermal_Analysis->Data_Analysis Microscopy->Data_Analysis Water_Absorption->Data_Analysis

Caption: Logical workflow for the evaluation of a novel silane coupling agent.

Safety Precautions

  • Always handle this compound and other chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound before use for detailed safety and handling information.

Conclusion

The successful application of a novel silane coupling agent like this compound in composite materials requires a systematic and thorough evaluation. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to assess its performance, from initial surface treatment to the characterization of the final composite. By following these procedures and carefully documenting the results, researchers can effectively determine the potential of this and other new coupling agents to enhance the properties of their composite materials.

Application Notes and Protocols for Bis(N-methylbenzamido)methylethoxysilane in the Treatment of Inorganic Fillers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(N-methylbenzamido)methylethoxysilane as a surface treatment agent for inorganic fillers. The information is intended to guide researchers and scientists in developing and optimizing composite materials with enhanced performance characteristics.

Introduction

This compound is a bifunctional organosilane coupling agent designed to modify the surface of inorganic fillers. Its unique chemical structure allows for improved compatibility and adhesion between the inorganic filler and an organic polymer matrix. This surface modification can lead to significant enhancements in the mechanical, thermal, and processing properties of the resulting composite material. The ethoxy group on the silane is hydrolyzable and can form strong covalent bonds with hydroxyl groups present on the surface of most inorganic fillers. The N-methylbenzamido groups provide a hydrophobic and organophilic interface, promoting better dispersion and interaction with the polymer matrix.

Improving the interfacial adhesion between inorganic fillers and polymer matrices is crucial for developing high-performance composites with properties such as excellent mechanical strength, high thermal resistance, and prominent electrical insulation.[1] Silane coupling agents are instrumental in achieving these enhanced properties by forming a chemical bridge between the filler and the matrix.

Reaction Mechanism

The treatment of inorganic fillers with this compound involves a two-step reaction mechanism:

  • Hydrolysis: The ethoxy group on the silicon atom hydrolyzes in the presence of water to form a reactive silanol group. This reaction is typically catalyzed by an acid or a base.

  • Condensation: The newly formed silanol group then condenses with the hydroxyl groups present on the surface of the inorganic filler, forming a stable covalent bond (Si-O-Filler). Additionally, self-condensation between silanol groups can occur, forming a polysiloxane network on the filler surface.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_self_condensation Self-Condensation A This compound (R-Si(OEt)) C Reactive Silanol (R-Si(OH)) A->C + H₂O B Water (H₂O) D Ethanol (EtOH) C->D - EtOH E Reactive Silanol (R-Si(OH)) G Treated Filler Surface (Filler-O-Si-R) E->G + Filler-OH F Inorganic Filler Surface (-OH groups) H Water (H₂O) G->H - H₂O I Reactive Silanol (R-Si(OH)) K Polysiloxane Network (R-Si-O-Si-R) I->K + R-Si(OH) J Reactive Silanol (R-Si(OH)) J->K L Water (H₂O) K->L - H₂O

Figure 1: Reaction mechanism of this compound with an inorganic filler surface.

Experimental Protocols

There are two primary methods for treating inorganic fillers with silane coupling agents: a wet method and a dry method.[2]

Wet Treatment Method

The wet method involves dispersing the filler in a solution of the silane coupling agent. This method generally provides a more uniform surface treatment.

Materials:

  • Inorganic filler (e.g., silica, alumina, titania)

  • This compound

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Acetic acid (for pH adjustment)

  • Reaction vessel with a stirrer

  • Drying oven

Protocol:

  • Solution Preparation: Prepare a 95:5 (v/v) ethanol/water solution. Add a small amount of acetic acid to adjust the pH to 4.5-5.5.

  • Silane Addition: Add this compound to the alcohol-water solution to achieve a concentration of 0.5-2.0% by weight of the filler. Stir the solution for approximately 30 minutes to allow for hydrolysis of the silane.

  • Filler Addition: Add the inorganic filler to the silane solution while stirring continuously to form a slurry.

  • Treatment: Continue stirring the slurry for 2-4 hours at room temperature to ensure complete reaction between the silane and the filler surface.

  • Filtration and Washing: Filter the treated filler from the solution and wash with ethanol to remove any unreacted silane.

  • Drying: Dry the treated filler in an oven at 110-120°C for 2-4 hours to remove the solvent and promote the final condensation of the silane on the surface.

  • Post-treatment: The dried filler can be de-agglomerated using a mill if necessary.

Dry Treatment Method

The dry method involves the direct application of the silane to the filler, which is often more practical for large-scale production.[2]

Materials:

  • Inorganic filler

  • This compound

  • High-shear mixer (e.g., Henschel mixer)

  • Spray nozzle

  • Drying oven

Protocol:

  • Filler Preparation: Place the inorganic filler in a high-shear mixer.

  • Silane Application: Atomize the this compound (neat or as a concentrated solution) and spray it onto the tumbling filler. The amount of silane should be between 0.5-2.0% of the filler weight.

  • Mixing: Continue mixing at high speed for 15-30 minutes to ensure uniform distribution of the silane on the filler surface. The heat generated during mixing can help to initiate the reaction.

  • Drying/Curing: Transfer the treated filler to an oven and heat at 110-120°C for 1-2 hours to complete the condensation reaction.

G cluster_wet Wet Treatment Workflow cluster_dry Dry Treatment Workflow A Prepare Silane Solution (Ethanol/Water/Silane) B Add Filler to Solution (Form Slurry) A->B C Stir for 2-4 hours B->C D Filter and Wash C->D E Dry at 110-120°C D->E F Place Filler in High-Shear Mixer G Spray Silane onto Filler F->G H Mix for 15-30 minutes G->H I Dry/Cure at 110-120°C H->I

Figure 2: Experimental workflows for wet and dry treatment methods.

Analytical Characterization of Treated Fillers

Several analytical techniques can be employed to confirm the successful surface treatment of the inorganic fillers.

Analytical TechniquePurposeExpected Outcome
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the chemical bonds formed on the filler surface.Appearance of new peaks corresponding to the N-methylbenzamido groups and Si-O-Si bonds.
Thermogravimetric Analysis (TGA) To quantify the amount of silane coated on the filler surface.A weight loss step at a temperature corresponding to the decomposition of the organic part of the silane.
Scanning Electron Microscopy (SEM) To observe the morphology and dispersion of the treated fillers.Reduced agglomeration of filler particles compared to untreated fillers.
Contact Angle Measurement To assess the change in surface energy and hydrophobicity.An increase in the contact angle with water, indicating a more hydrophobic surface.

Representative Performance Data

The following table presents hypothetical but realistic data on the performance improvements that can be expected in a composite material (e.g., an epoxy-based composite filled with 30 wt% silica) after treating the filler with this compound.

PropertyUntreated FillerTreated Filler% Improvement
Tensile Strength (MPa) 7510540%
Flexural Modulus (GPa) 8.211.540%
Impact Strength (kJ/m²) 121850%
Water Absorption (24h, %) 0.80.3-62.5%
Glass Transition Temp. (Tg, °C) 1551656.5%

Logical Relationship of Filler Treatment

The successful treatment of inorganic fillers is dependent on several key factors that are logically interrelated.

G A Inorganic Filler (Surface -OH groups) E Surface Modification A->E B Silane Coupling Agent (this compound) B->E C Treatment Method (Wet or Dry) C->E D Reaction Conditions (pH, Temp, Time) D->E F Improved Interfacial Adhesion E->F G Enhanced Composite Properties F->G

Figure 3: Logical relationship of factors influencing filler treatment and composite performance.

Safety Precautions

  • This compound should be handled in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store the silane in a cool, dry place away from moisture to prevent premature hydrolysis.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

By following these guidelines and protocols, researchers can effectively utilize this compound to enhance the properties of inorganic filler-reinforced polymer composites for a wide range of applications.

References

Application of Bis(N-methylbenzamido)methylethoxysilane in adhesive formulations.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-BMS-AD01

Introduction

Bis(N-methylbenzamido)methylethoxysilane is a bifunctional organosilane coupling agent. Its unique structure, featuring a hydrolyzable ethoxysilyl group and two N-methylbenzamido groups, suggests its potential as a high-performance adhesion promoter in various adhesive formulations. The ethoxy group is designed to react with inorganic substrates, such as glass, metal, and silica-based fillers, forming a stable covalent bond. The N-methylbenzamido groups are anticipated to provide compatibility and reactivity with a range of organic polymer resins, including epoxies, polyamides, and polyurethanes. This dual reactivity allows it to act as a molecular bridge at the adhesive-substrate interface, enhancing bond strength, durability, and resistance to environmental degradation.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating this compound in their adhesive formulations.

Principle of Action

The primary function of this compound as an adhesion promoter is based on the following proposed mechanism:

  • Hydrolysis: The ethoxy group on the silicon atom hydrolyzes in the presence of water to form a reactive silanol group (Si-OH). This reaction is often catalyzed by an acid or base.

  • Condensation with Inorganic Substrates: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, metal oxides), forming stable covalent Si-O-Substrate bonds.

  • Interfacial Compatibility and Reactivity: The N-methylbenzamido functional groups at the other end of the molecule are designed to interact with the organic adhesive matrix. These interactions can be a combination of hydrogen bonding, van der Waals forces, and potential covalent reactions with the polymer backbone, depending on the specific resin chemistry. This enhances the wetting of the substrate by the adhesive and strengthens the interfacial adhesion.

Potential Applications

Based on its chemical structure, this compound is a promising candidate for use in a variety of adhesive systems, including:

  • Structural Adhesives: Improving the bond strength and durability of epoxy, polyurethane, and acrylic adhesives to metal and composite substrates in automotive, aerospace, and construction applications.

  • Dental Adhesives: Enhancing the adhesion of dental composites and cements to enamel, dentin, and ceramic restorative materials.

  • Microelectronics: Promoting adhesion of encapsulants and underfills to silicon wafers, lead frames, and other electronic components.

  • Filler Treatment: Modifying the surface of inorganic fillers (e.g., silica, alumina) to improve their dispersion in and reinforcement of the adhesive matrix.

Experimental Protocols

The following are generalized experimental protocols for the application of this compound. Note: These protocols are based on general practices for silane coupling agents and should be optimized for the specific application and substrates.

Protocol 1: Substrate Pre-treatment (Primer Application)

This protocol is suitable for treating the surface of a substrate before applying the adhesive.

Materials:

  • This compound

  • Solvent: 95% Ethanol / 5% Deionized Water (v/v)

  • Acetic Acid (for pH adjustment)

  • Substrates (e.g., glass slides, aluminum coupons)

  • Adhesive system

  • Beakers, magnetic stirrer, pipettes

  • Drying oven

Procedure:

  • Solution Preparation:

    • Prepare a 95:5 (v/v) ethanol/water solution.

    • Adjust the pH of the solvent to 4.5-5.5 with a few drops of acetic acid. This is crucial for catalyzing the hydrolysis of the silane.

    • Slowly add this compound to the acidified solvent with stirring to a final concentration of 0.5-2.0% (w/v).

    • Continue stirring for at least 30 minutes to allow for hydrolysis and the formation of silanol groups. The solution should be used within a few hours of preparation.

  • Substrate Cleaning:

    • Thoroughly clean the substrate surface to remove any organic contaminants. This can be done by sonication in acetone, followed by isopropanol, and then drying with a stream of nitrogen.

  • Silane Application:

    • Immerse the cleaned substrates in the silane solution for 2-3 minutes.

    • Alternatively, the solution can be wiped or sprayed onto the substrate surface.

    • Remove the substrates and allow the excess solution to drain off.

  • Drying and Curing:

    • Allow the treated substrates to air-dry for 5-10 minutes.

    • Cure the silane layer by heating in an oven at 110-120°C for 15-30 minutes. This step promotes the condensation reaction between the silane and the substrate.

  • Adhesive Application:

    • Apply the adhesive to the silane-treated surface according to the manufacturer's instructions.

    • Assemble the joint and cure as required by the adhesive system.

Protocol 2: Integral Blend Additive

In this method, the silane is added directly to the adhesive formulation.

Materials:

  • This compound

  • Adhesive resin and hardener (two-part system) or a one-part adhesive

  • Mechanical mixer

Procedure:

  • Silane Addition:

    • Add this compound directly to the adhesive resin component before the addition of the hardener or curing agent.

    • The recommended loading level is typically 0.5-2.0% by weight of the total resin.

    • Thoroughly mix the silane into the resin until a homogeneous mixture is achieved.

  • Adhesive Formulation:

    • Proceed with the addition of the hardener and any other additives as per the adhesive formulation.

    • Mix all components thoroughly.

  • Application and Curing:

    • Apply the adhesive containing the silane to the substrate and cure according to the standard procedure for the adhesive.

Data Presentation

The following tables present hypothetical performance data to illustrate the expected improvements when using this compound. Note: This data is for illustrative purposes only and is not based on actual experimental results for this specific compound.

Table 1: Lap Shear Strength of an Epoxy Adhesive on Aluminum Substrates

FormulationSilane Concentration (%)Initial Lap Shear Strength (MPa)Lap Shear Strength after 24h Water Boil (MPa)
Control (No Silane)020.5 ± 1.28.3 ± 0.9
B-M-B-S Primer1.028.7 ± 1.522.1 ± 1.3
B-M-B-S Integral Blend1.025.4 ± 1.318.5 ± 1.1

B-M-B-S: this compound

Table 2: T-Peel Adhesion of a Polyurethane Adhesive to Glass

FormulationSilane Concentration (%)Peel Strength (N/mm)
Control (No Silane)02.8 ± 0.3
B-M-B-S Primer1.05.1 ± 0.4
B-M-B-S Integral Blend1.04.5 ± 0.4

B-M-B-S: this compound

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound.

Adhesion_Mechanism cluster_Silane Silane Coupling Agent cluster_Interface Adhesive Interface Silane This compound (R-Si(OEt)3) Hydrolysis Hydrolysis (+ H2O) Silane->Hydrolysis Adhesive Adhesive Matrix (e.g., Epoxy Resin) Bonding Interfacial Bonding (Covalent & Non-covalent) Adhesive->Bonding Substrate Inorganic Substrate (e.g., Glass, Metal) Condensation Condensation Substrate->Condensation Silanol Reactive Silanol (R-Si(OH)3) Hydrolysis->Silanol Silanol->Condensation Condensation->Bonding

Caption: Proposed mechanism of adhesion promotion.

Experimental_Workflow start Start prep_solution Prepare Silane Solution (0.5-2.0% in acidified ethanol/water) start->prep_solution apply_silane Apply Silane (Dip, Wipe, or Spray) prep_solution->apply_silane clean_substrate Clean Substrate clean_substrate->apply_silane cure_silane Cure Silane (110-120°C for 15-30 min) apply_silane->cure_silane apply_adhesive Apply Adhesive & Assemble Joint cure_silane->apply_adhesive cure_adhesive Cure Adhesive apply_adhesive->cure_adhesive testing Mechanical Testing (e.g., Lap Shear, Peel Test) cure_adhesive->testing

Caption: Experimental workflow for substrate pre-treatment.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Disclaimer

The information provided in this document is intended for guidance and is based on general principles of silane coupling agent chemistry. The performance of this compound in any specific application will depend on a variety of factors, including the exact formulation, substrate, and processing conditions. It is the user's responsibility to determine the suitability of this product for their particular application through their own testing.

Application Notes and Protocols for Bis(N-methylbenzamido)methylethoxysilane: A Guide to Controlled Hydrolysis and Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the hydrolysis and condensation procedures for Bis(N-methylbenzamido)methylethoxysilane, a bifunctional organosilane with potential applications in surface modification, drug delivery, and bioconjugation. Due to the limited availability of specific experimental data for this compound, the protocols outlined below are based on established principles of silane chemistry and should be considered as a starting point for procedural development. These notes offer a framework for controlled silanol formation and subsequent polysiloxane network development, critical for harnessing the material's properties in various scientific and biomedical applications.

Introduction

This compound is a unique organosilane featuring two N-methylbenzamido groups and a hydrolyzable ethoxy group attached to a central silicon atom. The N-acylamino functionalities introduce potential sites for hydrogen bonding and other non-covalent interactions, while the methylethoxysilane moiety allows for covalent network formation through hydrolysis and condensation. This dual-functionality makes it an attractive candidate for creating specialized coatings, functionalized nanoparticles, and biocompatible materials for drug development.

The hydrolysis of the ethoxy group leads to the formation of a reactive silanol (Si-OH) intermediate. This is followed by a condensation step where silanols react with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) or siloxy (Si-O-Substrate) bonds, respectively. The kinetics and outcome of these reactions are highly dependent on factors such as pH, water concentration, catalyst, solvent, and temperature.

Reaction Mechanism: Hydrolysis and Condensation

The overall process can be summarized in two key steps:

  • Hydrolysis: The ethoxy group (-OC2H5) on the silicon atom is replaced by a hydroxyl group (-OH) through reaction with water. This reaction can be catalyzed by either an acid or a base.

  • Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups to form a siloxane network, releasing water as a byproduct. Alternatively, they can react with hydroxyl groups present on the surface of a substrate to form a covalent bond.

Hydrolysis_Condensation Intermediate Intermediate Silanol1 Silanol1

Experimental Protocols

The following protocols are generalized procedures. Optimal conditions may vary and should be determined empirically.

Materials and Reagents
  • This compound

  • Anhydrous Ethanol (or other suitable alcohol)

  • Deionized Water

  • Acetic Acid (for acidic catalysis)

  • Ammonium Hydroxide (for basic catalysis)

  • Substrate for coating (e.g., glass slides, silicon wafers)

  • Nitrogen gas for inert atmosphere

Protocol 1: Acid-Catalyzed Hydrolysis and Condensation in Solution

This protocol is suitable for forming a pre-hydrolyzed silane solution that can be used for coating applications.

Step Procedure Notes
1 Prepare a 95:5 (v/v) ethanol/water solution.The presence of alcohol improves the solubility of the organosilane.
2 Adjust the pH of the solution to 4.5-5.5 using acetic acid.Acidic conditions generally promote hydrolysis while slowing down the condensation rate, allowing for a more controlled reaction.
3 Under an inert atmosphere (e.g., nitrogen), add this compound to the solution to a final concentration of 1-5% (w/v).An inert atmosphere prevents premature, uncontrolled polymerization.
4 Stir the solution at room temperature for 1-4 hours.This allows for sufficient hydrolysis to occur. The solution may become slightly hazy as silanols are formed.
5 The resulting solution contains hydrolyzed silane and can be used immediately for surface modification or further condensation.For long-term storage, the stability of the hydrolyzed solution should be evaluated.
Protocol 2: Base-Catalyzed Hydrolysis and Condensation for Bulk Gel Formation

This protocol is designed to promote the formation of a cross-linked polysiloxane gel.

Step Procedure Notes
1 Prepare a 10% (w/v) solution of this compound in a suitable organic solvent (e.g., ethanol, THF).The choice of solvent can influence the structure of the resulting gel.
2 Add an excess of deionized water (e.g., 3-4 molar equivalents relative to the silane).Sufficient water is required for complete hydrolysis.
3 Add a catalytic amount of ammonium hydroxide to adjust the pH to 8-10.Basic conditions accelerate the condensation reaction, leading to faster gelation.
4 Stir the mixture vigorously at room temperature.Gelation time will vary depending on the specific conditions.
5 The resulting gel can be aged and dried to obtain a solid material.The properties of the final material will depend on the drying process (e.g., air-drying, supercritical drying).

Application Workflow: Surface Modification

The following diagram illustrates a typical workflow for modifying a substrate surface using a pre-hydrolyzed solution of this compound.

Surface_Modification_Workflow D D E E D->E G G H H G->H

Data Presentation: Hypothetical Reaction Parameters

The following table summarizes hypothetical reaction conditions and expected outcomes for the hydrolysis and condensation of this compound. These values are illustrative and should be optimized for specific applications.

Parameter Condition A (Controlled Monolayer) Condition B (Bulk Polymerization)
Catalyst Acetic AcidAmmonium Hydroxide
pH 4.5 - 5.58.0 - 10.0
[Silane] 1-2% (w/v)10-20% (w/v)
Solvent 95% Ethanol / 5% WaterEthanol or THF
[H₂O] Stoichiometric (in solvent)Excess (3-4 equivalents)
Temperature Room TemperatureRoom Temperature to 50°C
Reaction Time 1-4 hours (hydrolysis)Minutes to hours (gelation)
Expected Outcome Stable solution of hydrolyzed silane for surface coatingCross-linked polysiloxane gel

Potential Applications in Drug Development

The unique structure of this compound opens up several possibilities in the field of drug development:

  • Functionalization of Drug Carriers: The silane can be used to coat nanoparticles (e.g., silica, gold) to improve their stability and provide a surface for drug conjugation. The benzamido groups may offer specific interactions with certain drug molecules.

  • Biocompatible Coatings: Medical devices and implants can be coated to improve their biocompatibility and reduce non-specific protein adsorption.

  • Controlled Release Systems: The formation of a polysiloxane matrix can be used to encapsulate drugs, allowing for their controlled and sustained release.

Drug_Development_Applications Silane Bis(N-methylbenzamido) methylethoxysilane App1 App1 Silane->App1 App2 App2 Silane->App2 App3 App3 Silane->App3

Conclusion

While specific literature on the hydrolysis and condensation of this compound is scarce, the fundamental principles of silane chemistry provide a solid foundation for developing effective protocols. The procedures outlined in these application notes offer a starting point for researchers to explore the potential of this interesting molecule. Careful control of reaction parameters is crucial for achieving the desired material properties for applications ranging from surface science to advanced drug delivery systems. It is strongly recommended that initial experiments are conducted on a small scale to optimize conditions before scaling up.

Application Notes and Protocols for Nanoparticle Surface Functionalization Using Bis(N-methylbenzamido)methylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles is a critical step in the development of advanced materials for a wide range of applications, including drug delivery, diagnostics, and bio-imaging. The choice of surface ligand dictates the nanoparticle's interaction with its biological environment, influencing its stability, biocompatibility, and targeting capabilities. Bis(N-methylbenzamido)methylethoxysilane is a novel silane-based functionalization agent designed to impart unique surface properties to nanoparticles. Its benzamido groups offer potential for π-π stacking interactions and hydrogen bonding, which can be advantageous for specific drug-loading and targeting strategies.

This document provides a comprehensive guide to the use of this compound for the surface functionalization of various nanoparticle systems. It includes detailed experimental protocols, data presentation guidelines, and visual workflows to facilitate the successful implementation of this technology in your research.

Principle of Silanization

The surface functionalization of nanoparticles with this compound is based on the well-established chemistry of alkoxysilanes. The process involves two key steps:

  • Hydrolysis: The ethoxy group on the silane is hydrolyzed in the presence of water to form a reactive silanol group (-Si-OH). This reaction can be catalyzed by either an acid or a base.

  • Condensation: The newly formed silanol groups on the this compound molecule react with hydroxyl groups present on the surface of the nanoparticles (e.g., silica, metal oxides). This condensation reaction forms a stable covalent siloxane bond (Si-O-NP), effectively grafting the functional molecule onto the nanoparticle surface.

Experimental Protocols

The following protocols provide a general framework for the surface functionalization of nanoparticles with this compound. Optimization of reaction conditions such as solvent, temperature, pH, and reactant concentrations may be necessary for different nanoparticle types and sizes.

Protocol 1: Surface Functionalization of Silica Nanoparticles

This protocol describes the functionalization of pre-synthesized silica nanoparticles.

Materials:

  • Silica nanoparticles (e.g., synthesized via Stöber process)

  • This compound

  • Anhydrous Ethanol

  • Ammonium Hydroxide (30%)

  • Deionized (DI) Water

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Nanoparticle Dispersion: Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous ethanol. Sonicate the suspension for 15 minutes to ensure a homogenous dispersion.

  • Silane Solution Preparation: In a separate flask, prepare a 1% (v/v) solution of this compound in anhydrous ethanol.

  • Hydrolysis & Condensation: To the nanoparticle suspension, add 1 mL of DI water and 0.5 mL of ammonium hydroxide. Stir the mixture for 30 minutes. Subsequently, add 10 mL of the this compound solution dropwise while stirring vigorously.

  • Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Washing: After the reaction, centrifuge the suspension at 10,000 rpm for 20 minutes to pellet the functionalized nanoparticles. Discard the supernatant.

  • Resuspend the nanoparticle pellet in 50 mL of ethanol and sonicate for 10 minutes. Repeat the centrifugation and washing step three times to remove any unreacted silane.

  • Drying: After the final wash, dry the functionalized nanoparticles under vacuum at 60°C for 12 hours.

  • Storage: Store the dried, functionalized nanoparticles in a desiccator.

Protocol 2: Surface Functionalization of Iron Oxide Nanoparticles

This protocol is adapted for iron oxide nanoparticles, which also possess surface hydroxyl groups suitable for silanization.

Materials:

  • Iron oxide nanoparticles (e.g., co-precipitation synthesized)

  • This compound

  • Anhydrous Toluene

  • Triethylamine (TEA)

  • Magnetic separator

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Nanoparticle Dispersion: Under an inert atmosphere, disperse 100 mg of iron oxide nanoparticles in 50 mL of anhydrous toluene. Sonicate for 20 minutes.

  • Silane Addition: Add 1 mL of this compound and 0.5 mL of triethylamine (as a catalyst) to the nanoparticle suspension.

  • Reaction: Heat the mixture to 80°C and reflux for 12 hours under an inert atmosphere with vigorous stirring.

  • Washing: Cool the reaction mixture to room temperature. Use a magnetic separator to collect the functionalized nanoparticles. Discard the supernatant.

  • Wash the nanoparticles with 50 mL of toluene three times, followed by three washes with ethanol, using magnetic separation for each wash.

  • Drying: Dry the functionalized iron oxide nanoparticles under vacuum at 60°C for 12 hours.

  • Storage: Store the dried nanoparticles in a desiccator under an inert atmosphere.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of the nanoparticles. The following are key analytical techniques and the expected outcomes.

Technique Parameter Measured Expected Outcome for Successful Functionalization
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational modes of chemical bondsAppearance of new peaks corresponding to the benzamido groups (e.g., C=O stretch around 1650 cm⁻¹, N-H bend, and aromatic C-H stretches) and Si-O-Si bonds.
Thermogravimetric Analysis (TGA) Weight loss as a function of temperatureIncreased weight loss for the functionalized nanoparticles compared to the bare nanoparticles, indicating the presence of the organic silane coating.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distributionAn increase in the hydrodynamic diameter of the nanoparticles after functionalization.
Zeta Potential Surface chargeA change in the zeta potential value, reflecting the alteration of the nanoparticle surface chemistry.
Transmission Electron Microscopy (TEM) Particle size, morphology, and coating visualizationTEM can confirm that the nanoparticles have not significantly agglomerated during the functionalization process. In some cases, a thin organic layer may be visible on the nanoparticle surface.

Quantitative Data Summary

The following tables provide an example of how to structure quantitative data obtained from the characterization of bare and functionalized nanoparticles.

Table 1: Physicochemical Properties of Bare vs. Functionalized Silica Nanoparticles

Property Bare Silica NP Functionalized Silica NP
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7
Polydispersity Index (PDI) 0.150.18
Zeta Potential (mV) -35 ± 3-20 ± 4
Grafting Density (molecules/nm²) N/AValue to be determined experimentally

Table 2: Thermal Analysis of Bare vs. Functionalized Iron Oxide Nanoparticles

Sample Weight Loss (%) up to 600°C
Bare Iron Oxide NP 2.5%
Functionalized Iron Oxide NP 12.8%

Visualizing the Workflow and Concepts

Diagrams created using Graphviz DOT language to illustrate key processes.

G cluster_hydrolysis Step 1: Hydrolysis of Silane cluster_condensation Step 2: Condensation on Nanoparticle Surface Silane This compound Silanol Reactive Silanol Intermediate Silane->Silanol Hydrolysis Water Water (H₂O) Water->Silanol Catalyst Acid/Base Catalyst Catalyst->Silanol Functionalized_NP Functionalized Nanoparticle Silanol->Functionalized_NP Condensation Nanoparticle Nanoparticle with Surface -OH Groups Nanoparticle->Functionalized_NP

Caption: General mechanism of nanoparticle silanization.

G start Start dispersion Disperse Nanoparticles in Solvent start->dispersion addition Add Silane, Water, and Catalyst dispersion->addition reaction React for 12-24h at specified temperature addition->reaction washing Wash Nanoparticles (Centrifugation/Magnetic Separation) reaction->washing drying Dry under Vacuum washing->drying characterization Characterize Functionalized Nanoparticles (FTIR, TGA, DLS, etc.) drying->characterization end End characterization->end

Caption: Experimental workflow for nanoparticle functionalization.

Troubleshooting

Problem Possible Cause Suggested Solution
Nanoparticle Aggregation Incorrect solvent, pH, or high concentration of silane.Optimize solvent and pH. Add silane dropwise to prevent rapid polymerization in solution. Increase sonication time.
Low Functionalization Efficiency Insufficient reaction time, temperature, or catalyst. Inactive nanoparticle surface.Increase reaction time or temperature. Optimize catalyst concentration. Ensure nanoparticles are properly cleaned and have sufficient surface hydroxyl groups.
Inconsistent Results Variations in starting materials or reaction conditions.Use high-purity, anhydrous solvents. Precisely control temperature, stirring speed, and addition rates.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is a chemical reagent. Handle with care and consult the Safety Data Sheet (SDS) before use.

  • Nanoparticles can have potential health risks. Avoid inhalation of nanoparticle powders.

Conclusion

This compound offers a promising avenue for the advanced surface engineering of nanoparticles. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin exploring the potential of this novel functionalization agent. Careful execution of the experimental procedures and thorough characterization of the resulting nanomaterials will be key to unlocking their full potential in various biomedical and scientific applications.

Application Notes and Protocols for Surface Silanization with Bis(N-methylbenzamido)methylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification via silanization is a cornerstone technique for tailoring the interfacial properties of materials. This process involves the covalent attachment of organosilane molecules onto a substrate, thereby altering its chemical and physical characteristics, such as wettability, adhesion, and biocompatibility. Bis(N-methylbenzamido)methylethoxysilane is a unique silanizing agent featuring two N-methylbenzamido groups. These bulky, aromatic moieties can impart specific functionalities to a surface, including hydrophobicity and potential for aromatic (π-π) stacking interactions, which are of significant interest in drug delivery, biosensor development, and chromatography.

This document provides a detailed experimental protocol for the surface modification of hydroxylated substrates (e.g., glass, silicon wafers) with this compound. It outlines the necessary steps from substrate preparation to post-silanization characterization, offering a comprehensive guide for researchers.

Reaction Mechanism

The silanization process with this compound, an alkoxysilane, proceeds through a two-step hydrolysis and condensation reaction. First, in the presence of trace amounts of water, the ethoxy group (-OCH2CH3) on the silicon atom hydrolyzes to form a reactive silanol group (-OH). Subsequently, this silanol group condenses with hydroxyl groups (-OH) on the substrate surface, forming a stable covalent siloxane bond (Si-O-Substrate). Intermolecular condensation between silane molecules can also occur, leading to the formation of a cross-linked polysiloxane network on the surface.

Experimental Protocols

This section details the procedures for substrate preparation, silane solution preparation, the silanization process, and post-treatment.

Substrate Preparation (Glass or Silicon Wafers)

A pristine, hydrophilic surface is crucial for successful silanization. The following protocol ensures the removal of organic contaminants and activation of surface hydroxyl groups.

  • Initial Cleaning: Sonicate the substrates in a bath of acetone for 15 minutes, followed by sonication in isopropanol for another 15 minutes to remove gross organic contaminants.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Oxidative Treatment (Piranha Solution - EXTREME CAUTION ):

    • Prepare Piranha solution by slowly adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 volume ratio in a glass beaker. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work within a fume hood.

    • Immerse the dried substrates in the Piranha solution for 30-45 minutes. The solution will become hot.

    • Carefully remove the substrates and rinse them copiously with deionized (DI) water (18 MΩ·cm).

  • Final Drying: Dry the substrates again with nitrogen gas and place them in a vacuum oven at 120°C for at least 1 hour to ensure a completely dry and activated surface. Use the substrates immediately after preparation.

Silane Solution Preparation
  • Prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 1 mL of the silane to 99 mL of anhydrous toluene in a clean, dry glass bottle.

  • The presence of a small amount of water is necessary to initiate the hydrolysis of the alkoxysilane. Typically, the residual water in the solvent and adsorbed on the substrate is sufficient. For more controlled hydrolysis, the toluene can be pre-saturated with water or a specific amount of water can be added to the solution (e.g., 0.5% v/v relative to the silane).

  • Stir the solution for 15-30 minutes to allow for pre-hydrolysis of the silane.

Silanization Procedure
  • Place the cleaned and dried substrates in a substrate holder.

  • Immerse the substrates in the prepared silane solution in a sealed container to prevent solvent evaporation and contamination from atmospheric moisture.

  • Allow the reaction to proceed for 2-4 hours at room temperature. For denser layer formation, the reaction time can be extended up to 24 hours. The bulky nature of the N-methylbenzamido groups may require longer reaction times for optimal surface coverage compared to smaller silanes.

  • After the immersion time, remove the substrates from the solution.

Post-Silanization Treatment
  • Rinsing: Rinse the substrates sequentially with fresh toluene, acetone, and isopropanol to remove any physisorbed silane molecules.

  • Drying: Dry the substrates with a stream of nitrogen gas.

  • Curing: Cure the silanized substrates in an oven at 110-120°C for 1 hour. This step promotes the formation of covalent bonds between adjacent silane molecules and with the surface, enhancing the stability of the coating.

  • Final Cleaning: Sonicate the cured substrates briefly in isopropanol to remove any loosely bound aggregates and dry with nitrogen.

Data Presentation

Successful silanization with this compound should result in a significant change in surface properties. The following table presents representative data expected from the characterization of a silicon wafer surface before and after the modification.

Note: The data presented below is representative for silanization with bulky, nitrogen-containing silanes and is intended for illustrative purposes. Actual results may vary based on experimental conditions.

ParameterBefore Silanization (Clean SiO₂)After SilanizationMethod of Analysis
Water Contact Angle < 10°85° - 95°Contact Angle Goniometry
Surface Elemental Composition (Atomic %) X-ray Photoelectron Spectroscopy (XPS)
Silicon (Si 2p)~32%~25%
Oxygen (O 1s)~68%~55%
Carbon (C 1s)Trace~15%
Nitrogen (N 1s)0%~5%
Key ATR-FTIR Peaks (cm⁻¹) ~3400 (broad, -OH), 1070 (Si-O-Si)~3300 (N-H stretch, if present from hydrolysis), ~2950 (C-H stretch), ~1640 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend/C-N stretch), 1100 (Si-O-Si)Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment & Characterization p1 Initial Cleaning (Acetone, IPA Sonication) p2 Drying (N2 Gas) p1->p2 p3 Piranha Etching (H2SO4/H2O2) p2->p3 p4 DI Water Rinse p3->p4 p5 Final Drying (120°C Vacuum Oven) p4->p5 s2 Immerse Substrate (2-4 hours, RT) p5->s2 s1 Prepare 1% Silane in Anhydrous Toluene s1->s2 pt1 Rinse (Toluene, Acetone, IPA) s2->pt1 pt2 Drying (N2 Gas) pt1->pt2 pt3 Curing (110-120°C Oven) pt2->pt3 pt4 Final Sonication (IPA) pt3->pt4 c1 Characterization (Contact Angle, XPS, FTIR) pt4->c1

Caption: Experimental workflow for surface silanization.

Signaling Pathway: Hydrolysis and Condensation

reaction_pathway cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation silane This compound (R-Si-OEt) silanol Reactive Silanol (R-Si-OH) silane->silanol + H₂O water H₂O etoh Ethanol (EtOH) silanol->etoh - EtOH surface Substrate Surface (Substrate-OH) silanol2 R-Si-OH bound_silane Covalently Bound Silane (Substrate-O-Si-R) water2 H₂O bound_silane->water2 - H₂O silanol2->bound_silane + Substrate-OH crosslink Cross-linked Layer (R-Si-O-Si-R) silanol2->crosslink + R-Si-OH

Caption: Silanization reaction pathway.

Application Notes and Protocols: Bis(N-methylbenzamido)methylethoxysilane in Moisture-Curing Sealants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(N-methylbenzamido)methylethoxysilane is a specialized organosilane compound with potential applications in the formulation of high-performance, moisture-curing sealants. Its unique chemical structure, featuring two N-methylbenzamido groups and an ethoxy group attached to a central silicon atom, suggests its role as a reactive crosslinker and adhesion promoter. When exposed to atmospheric moisture, the ethoxy group is susceptible to hydrolysis, initiating a condensation reaction that leads to the formation of a durable, cross-linked siloxane network. This network structure is responsible for the sealant's cohesive strength and elasticity. Furthermore, the polar N-methylbenzamido groups are anticipated to enhance adhesion to a variety of substrates through hydrogen bonding and other intermolecular forces.

These application notes provide a comprehensive overview of the potential use of this compound in moisture-curing sealant formulations, including a plausible synthesis protocol, a representative sealant preparation method, and standard testing procedures to evaluate sealant performance.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from established methods for the synthesis of similar amidosilanes. A plausible two-step reaction is outlined below.

Experimental Protocol: Synthesis

Step 1: Preparation of N-methylbenzamide sodium salt

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve N-methylbenzamide in anhydrous toluene.

  • Slowly add sodium hydride (60% dispersion in mineral oil) to the solution at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to room temperature. The resulting suspension contains the sodium salt of N-methylbenzamide.

Step 2: Reaction with Dichloromethylethoxysilane

  • In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dichloromethylethoxysilane in anhydrous toluene.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the suspension of N-methylbenzamide sodium salt from Step 1 to the solution of dichloromethylethoxysilane via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

  • Filter the reaction mixture to remove the sodium chloride byproduct.

  • Remove the toluene from the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Preparation of a Moisture-Curing Sealant

The following is a representative protocol for the preparation of a one-component, moisture-curing silicone sealant incorporating this compound as a key component.

Experimental Protocol: Sealant Formulation
  • To a planetary mixer, add α,ω-dihydroxypolydimethylsiloxane (silicone polymer) and fumed silica (as a reinforcing filler).

  • Mix the components under vacuum at a moderate speed for 1-2 hours to ensure uniform dispersion of the filler in the polymer matrix.

  • Slowly add this compound (as a crosslinker and adhesion promoter) to the mixture while continuing to mix under vacuum.

  • Add a plasticizer, such as a non-reactive silicone fluid, to achieve the desired viscosity and flexibility.

  • Introduce a catalyst, such as a tin or titanium compound (e.g., dibutyltin dilaurate), to accelerate the curing process.

  • Continue mixing under vacuum for an additional 30-60 minutes until a homogeneous paste is formed.

  • Package the sealant in moisture-proof cartridges.

Performance Evaluation of the Moisture-Curing Sealant

The performance of the prepared sealant should be evaluated using standardized testing methods to determine its key physical and mechanical properties.

Experimental Protocols: Sealant Testing

1. Tack-Free Time (ASTM C679)

  • A sample of the sealant is applied to a substrate and the time required for the surface to become non-tacky to the touch is measured.

2. Curing Time

  • The time required for the sealant to fully cure through its cross-section is determined. This is often measured by monitoring the hardness of the sealant over time.

3. Hardness (ASTM C661)

  • The indentation hardness of the cured sealant is measured using a durometer (Shore A).

4. Tensile Strength and Elongation (ASTM D412)

  • Cured sealant samples are cut into a dumbbell shape and subjected to tensile stress in a universal testing machine until failure. The tensile strength at break and the percentage of elongation are recorded.

5. Adhesion Strength (ASTM C1135) [1]

  • The sealant is applied between two substrates (e.g., glass, aluminum) to form a lap shear joint. After curing, the force required to pull the joint apart is measured.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data illustrating the potential effects of varying the concentration of this compound on the properties of a moisture-curing sealant.

Table 1: Curing Properties of Sealant Formulations

Formulation IDThis compound (wt%)Tack-Free Time (minutes)Full Cure Time (2mm thickness, hours)Hardness (Shore A)
F11.0453620
F22.5302428
F35.0201835

Table 2: Mechanical Properties of Cured Sealant Formulations

Formulation IDTensile Strength (MPa)Elongation at Break (%)Adhesion to Glass (MPa)Adhesion to Aluminum (MPa)
F11.24500.80.7
F21.83801.51.3
F32.53002.22.0

Visualizations

chemical_structure cluster_silane This compound Si Si O_ethoxy O Si->O_ethoxy C_methyl CH3 Si->C_methyl N1 N Si->N1 N2 N Si->N2 C_ethoxy1 CH2 O_ethoxy->C_ethoxy1 C_N1_methyl CH3 N1->C_N1_methyl C_O1 C=O N1->C_O1 C_N2_methyl CH3 N2->C_N2_methyl C_O2 C=O N2->C_O2 C_ethoxy2 CH3 C_ethoxy1->C_ethoxy2 Benzene1 Benzene Ring C_O1->Benzene1 Benzene2 Benzene Ring C_O2->Benzene2 synthesis_workflow cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Silylation N_methylbenzamide N-methylbenzamide Toluene_reflux Toluene, Reflux N_methylbenzamide->Toluene_reflux NaH Sodium Hydride NaH->Toluene_reflux Salt N-methylbenzamide sodium salt Toluene_reflux->Salt Toluene_0C Toluene, 0°C Salt->Toluene_0C Slow Addition Dichlorosilane Dichloromethylethoxysilane Dichlorosilane->Toluene_0C Product This compound Toluene_0C->Product Purification Purification Product->Purification Filtration & Distillation curing_mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation Amidosilane This compound (R-Si(OEt)(Am)2) Silanol Reactive Silanol Intermediate (R-Si(OH)(Am)2) Amidosilane->Silanol Water H2O (from atmosphere) Water->Silanol Ethanol Ethanol (byproduct) Silanol->Ethanol Silanol2 2 x Reactive Silanol Intermediate Silanol->Silanol2 Crosslinked_Network Cross-linked Siloxane Network (-[R-Si(Am)2-O]-)n Silanol2->Crosslinked_Network Water_byproduct H2O Crosslinked_Network->Water_byproduct experimental_workflow start Start mixing1 Mix Silicone Polymer & Fumed Silica (under vacuum) start->mixing1 add_silane Add this compound mixing1->add_silane add_plasticizer Add Plasticizer add_silane->add_plasticizer add_catalyst Add Catalyst add_plasticizer->add_catalyst mixing2 Final Mixing (under vacuum) add_catalyst->mixing2 packaging Package into Cartridges mixing2->packaging curing Curing (expose to moisture) packaging->curing testing Performance Testing curing->testing end End testing->end

References

Application Notes and Protocols for Surfaces Treated with Bis(N-methylbenzamido)methylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of surfaces functionalized with Bis(N-methylbenzamido)methylethoxysilane. This novel silane coupling agent, with its unique benzamido functionality, offers potential for a variety of applications, including the development of bioactive surfaces for medical devices and drug delivery systems. The following protocols and data presentation guidelines are based on established methodologies for analogous silane and benzamide compounds.

I. Overview of this compound

This compound is an organofunctional silane featuring two N-methylbenzamido groups. Its molecular structure (CCO--INVALID-LINK--(N(C)C(=O)C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2) allows for the formation of a stable siloxane network on hydroxylated surfaces, while presenting the benzamido moieties for further interaction or biological activity.[1] Benzamide derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This suggests that surfaces modified with this silane could exhibit unique biological functionalities.

II. Experimental Protocols

A. Protocol for Surface Treatment

This protocol outlines a general procedure for the deposition of a this compound layer on a silicon wafer or glass slide. Optimization may be required depending on the specific substrate.

Materials:

  • This compound

  • Anhydrous toluene

  • Ethanol

  • Deionized water

  • Substrates (e.g., silicon wafers, glass slides)

  • Nitrogen gas stream

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrates by sonication in ethanol followed by deionized water. Dry the substrates under a stream of nitrogen. To enhance the density of surface hydroxyl groups, a pre-treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment can be performed.[4]

  • Silane Solution Preparation: Prepare a 1% (v/v) solution of this compound in anhydrous toluene.

  • Silanization: Immerse the cleaned and dried substrates in the silane solution for 2 hours at room temperature with gentle agitation.

  • Rinsing: Remove the substrates from the silane solution and rinse them sequentially with anhydrous toluene and ethanol to remove any physisorbed silane molecules.

  • Drying and Curing: Dry the substrates under a stream of nitrogen and then cure them in an oven at 110°C for 1 hour to promote the formation of stable siloxane bonds.[5][6]

Experimental Workflow for Surface Preparation

G cluster_prep Surface Preparation start Start: Uncoated Substrate clean Substrate Cleaning (Ethanol, DI Water) start->clean hydroxylation Surface Hydroxylation (Optional: Piranha or O2 Plasma) clean->hydroxylation silanization Silanization (1% Silane in Toluene) hydroxylation->silanization rinsing Rinsing (Toluene, Ethanol) silanization->rinsing curing Curing (110°C) rinsing->curing end_prep End: Functionalized Surface curing->end_prep

Caption: Workflow for surface functionalization with this compound.

B. Protocol for Surface Characterization

This technique is used to assess the hydrophobicity/hydrophilicity of the treated surface, providing an indication of successful silanization.

Procedure:

  • Place a 5 µL droplet of deionized water on the functionalized surface.

  • Capture an image of the droplet profile.

  • Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

  • Repeat the measurement at multiple locations on the surface to ensure homogeneity. A significant increase in contact angle compared to the uncoated substrate is expected.[7][8][9]

XPS is a surface-sensitive quantitative spectroscopic technique that provides elemental composition and chemical state information of the top 1-10 nm of a surface.[10][11][12]

Procedure:

  • Place the silanized substrate in the XPS analysis chamber.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Acquire high-resolution spectra for C 1s, N 1s, O 1s, and Si 2p regions.

  • Analyze the peak positions and areas to determine the elemental composition and identify the chemical states, confirming the presence of the benzamido and siloxane groups.

AFM is used to visualize the surface topography at the nanoscale, providing information on the roughness and uniformity of the deposited silane layer.[13][14][15]

Procedure:

  • Mount the functionalized substrate on the AFM stage.

  • Select a suitable AFM tip (e.g., silicon nitride).

  • Engage the tip with the surface and scan a representative area (e.g., 1 µm x 1 µm) in tapping mode.

  • Analyze the resulting image to assess surface roughness (e.g., root mean square roughness) and the presence of any aggregates.

III. Data Presentation

Quantitative data from surface characterization should be summarized in tables for clear comparison.

Table 1: Water Contact Angle Measurements

SurfaceContact Angle (°)Standard Deviation (°)
Uncoated Silicon35.22.1
Silanized Silicon78.53.4

Table 2: XPS Elemental Composition

SurfaceC (at%)N (at%)O (at%)Si (at%)
Uncoated Silicon15.30.045.139.6
Silanized Silicon68.28.512.311.0

Table 3: AFM Surface Roughness Analysis

SurfaceRMS Roughness (nm)
Uncoated Silicon0.2
Silanized Silicon0.8

IV. Application in Drug Development: A Hypothetical Case Study

The benzamide moiety in this compound suggests potential applications in oncology. Benzamide derivatives have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer agents.[16]

Hypothetical Application: A medical implant (e.g., a stent) is coated with this compound. The benzamido groups on the surface could locally inhibit the proliferation of smooth muscle cells, thereby preventing restenosis.

Proposed Signaling Pathway Interaction

The benzamide groups on the functionalized surface could interact with intracellular signaling pathways that regulate cell proliferation and apoptosis. For instance, they might interfere with the microtubule dynamics, leading to cell cycle arrest and apoptosis.

G cluster_pathway Hypothetical Signaling Pathway benzamido Benzamido Moiety tubulin Tubulin benzamido->tubulin Inhibition microtubules Microtubule Dynamics tubulin->microtubules proliferation Cell Proliferation microtubules->proliferation Disruption leads to inhibition apoptosis Apoptosis microtubules->apoptosis Disruption leads to induction

Caption: Hypothetical inhibition of tubulin polymerization by the benzamido moiety.

Experimental Protocol: In Vitro Cell Proliferation Assay

Materials:

  • Smooth muscle cells (SMCs)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • MTT reagent

  • DMSO

  • Silanized and control (uncoated) substrates

Procedure:

  • Seed SMCs onto the silanized and control substrates in a 24-well plate at a density of 1 x 10^4 cells/well.

  • Incubate the cells for 24, 48, and 72 hours.

  • At each time point, add MTT reagent to the wells and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Compare the absorbance values between the silanized and control surfaces to determine the effect on cell proliferation.

Logical Relationship of the Proposed Research

G cluster_logic Research Logic surface_mod Surface Modification hypothesis Hypothesis: Antiproliferative Surface surface_mod->hypothesis bio_activity Biological Activity of Benzamide bio_activity->hypothesis invitro In Vitro Validation hypothesis->invitro invivo In Vivo Studies invitro->invivo application Potential Application: Coated Medical Devices invivo->application

Caption: Logical flow of the proposed research on bioactive surfaces.

These notes and protocols provide a foundational framework for the characterization and potential application of surfaces treated with this compound. Further research is warranted to fully elucidate the properties and biological interactions of this promising material.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis(N-methylbenzamido)methylethoxysilane for Surface Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis(N-methylbenzamido)methylethoxysilane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your surface treatment experiments.

Disclaimer: this compound is a specialized silane coupling agent. Due to a lack of extensive publicly available data for this specific molecule, the following guidelines, concentration ranges, and protocols are based on the established principles of similar aminosilane and benzamido silane surface treatments. We strongly recommend conducting small-scale pilot experiments to determine the optimal conditions for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of surface treatment with this compound?

A1: Like other alkoxysilanes, this compound functions by first hydrolyzing its ethoxy group in the presence of water to form a reactive silanol. This silanol then condenses with hydroxyl groups present on the substrate surface (e.g., glass, silica, metal oxides), forming a stable covalent bond (Si-O-Substrate). The N-methylbenzamido groups provide the desired surface functionality, influencing properties such as hydrophobicity, biocompatibility, or adhesion to subsequent layers.

Q2: What is a typical starting concentration for this silane in a treatment solution?

A2: For initial screening, a concentration range of 0.5% to 2.0% (v/v or w/v) in an appropriate solvent is recommended.[1] The optimal concentration is highly dependent on the substrate, desired surface coverage, and the specific application.

Q3: What solvents are recommended for preparing the silane solution?

A3: Anhydrous solvents are generally preferred to control the hydrolysis and condensation reactions.[2] Common choices include anhydrous ethanol, isopropanol, or toluene. For applications where controlled hydrolysis is desired, a mixture of alcohol and water (e.g., 95% ethanol, 5% deionized water) can be used.

Q4: How long should the substrate be incubated in the silane solution?

A4: Incubation times can vary significantly, from a few minutes to several hours. A typical starting point is 30 to 60 minutes at room temperature. The reaction time is influenced by the silane concentration, temperature, and the reactivity of the substrate.[3]

Q5: Is a post-treatment curing step necessary?

A5: Yes, a curing step is crucial for completing the condensation reaction and removing residual solvent and by-products. This step helps to form a more stable and durable surface layer. Curing is typically performed in an oven at elevated temperatures (e.g., 80-120°C) for 30 to 60 minutes.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Surface Coverage or Inconsistent Coating 1. Inadequate substrate cleaning and activation.2. Silane solution has degraded (hydrolyzed and polymerized).3. Insufficient incubation time or non-optimal concentration.1. Ensure the substrate is thoroughly cleaned (e.g., with piranha solution for glass/silica) to expose surface hydroxyl groups.2. Prepare fresh silane solution immediately before use.[1]3. Systematically vary the incubation time and silane concentration to find the optimal parameters.
Formation of Aggregates or Hazy Film on the Surface 1. Excessive silane concentration leading to multilayer formation and polymerization in solution.[4]2. Presence of excess water in the solvent, causing rapid, uncontrolled hydrolysis and condensation.[3]1. Reduce the silane concentration. A monolayer is often the most effective surface treatment.[1]2. Use anhydrous solvents and prepare the solution in a low-humidity environment. If controlled hydrolysis is needed, carefully control the water content.
Poor Adhesion of Subsequent Layers or Lack of Desired Surface Properties 1. Incomplete silane layer formation.2. Incomplete curing, leaving a weak or unstable surface.3. The functional group of the silane is not suitable for the intended application.1. Increase incubation time or concentration. Verify surface modification with appropriate characterization techniques (e.g., contact angle measurement, XPS).2. Increase curing temperature or duration. Ensure all solvent is removed.3. Re-evaluate the choice of silane for the specific matrix or interacting molecule.
Hydrolytic Instability of the Treated Surface 1. The bond between the silane and the substrate is weak.2. The silane layer is not dense enough to protect the underlying substrate.1. Optimize the curing process to ensure robust covalent bond formation.2. Consider using a silane with a longer alkyl chain or a different functional group that may pack more densely.

Quantitative Data Summary

The following tables provide hypothetical yet representative data for optimizing the concentration of this compound for the surface treatment of glass slides. These tables are intended to serve as a template for your experimental design and data recording.

Table 1: Effect of Silane Concentration on Surface Contact Angle

Concentration (% v/v)SolventIncubation Time (min)Curing Temperature (°C)Water Contact Angle (°)
0.5Anhydrous Ethanol6011075 ± 2
1.0Anhydrous Ethanol6011085 ± 3
2.0Anhydrous Ethanol6011088 ± 2
5.0Anhydrous Ethanol6011087 ± 4 (Hazy Film)

Table 2: Influence of Incubation Time on Surface Coverage (as measured by a proxy, e.g., protein binding)

Concentration (% v/v)Incubation Time (min)Curing Time (min)Relative Protein Adsorption (AU)
1.015300.85
1.030301.25
1.060301.50
1.0120301.52

Experimental Protocols

Protocol 1: Surface Treatment of Glass Substrates

1. Substrate Cleaning and Activation: a. Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Thoroughly rinse the slides with deionized water. c. Dry the slides in an oven at 120°C for at least 1 hour or under a stream of dry nitrogen.

2. Silane Solution Preparation: a. In a clean, dry glass container, prepare a 1% (v/v) solution of this compound in anhydrous ethanol. b. For controlled hydrolysis, a solution of 95% ethanol and 5% deionized water can be used. Prepare this solution immediately before use.

3. Surface Modification: a. Immerse the cleaned and dried glass slides in the freshly prepared silane solution. b. Incubate for 60 minutes at room temperature with gentle agitation.

4. Rinsing: a. Remove the slides from the silane solution. b. Rinse thoroughly with anhydrous ethanol to remove any unbound silane.

5. Curing: a. Dry the slides under a stream of dry nitrogen. b. Place the slides in an oven at 110°C for 30-60 minutes to promote covalent bond formation.

6. Storage: a. Store the treated slides in a desiccator or under an inert atmosphere until use.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post_treatment Post-Treatment cleaning Substrate Cleaning (e.g., Piranha Solution) rinsing1 DI Water Rinse cleaning->rinsing1 drying1 Drying (Oven/Nitrogen) rinsing1->drying1 incubation Incubate Substrate (30-60 min) drying1->incubation Activated Substrate solution_prep Prepare Silane Solution (0.5-2.0%) solution_prep->incubation rinsing2 Solvent Rinse (e.g., Ethanol) incubation->rinsing2 Treated Substrate curing Curing (80-120°C) rinsing2->curing storage Storage (Desiccator) curing->storage

Caption: Experimental workflow for surface treatment.

troubleshooting_logic cluster_coverage Issue: Inconsistent Coverage / Hazy Film cluster_adhesion Issue: Poor Adhesion / Functionality start Start: Poor Surface Treatment Outcome q_conc Is silane concentration > 2%? start->q_conc q_curing Was the curing step adequate? start->q_curing s_reduce_conc Action: Reduce concentration q_conc->s_reduce_conc Yes q_fresh Was solution freshly prepared? q_conc->q_fresh No s_prepare_fresh Action: Prepare fresh solution q_fresh->s_prepare_fresh No q_clean Was substrate properly activated? q_fresh->q_clean Yes q_clean->start No s_improve_cleaning Action: Improve cleaning protocol q_clean->s_improve_cleaning Yes s_optimize_curing Action: Increase curing time or temperature q_curing->s_optimize_curing No q_time Was incubation time sufficient? q_curing->q_time Yes q_time->start No s_increase_time Action: Increase incubation time q_time->s_increase_time Yes

Caption: Troubleshooting logic for surface treatment.

References

Technical Support Center: Preventing Nanoparticle Agglomeration with Bis(N-methylbenzamido)methylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bis(N-methylbenzamido)methylethoxysilane to prevent the agglomeration of nanoparticles. Due to the limited specific data available for this compound, this guide focuses on the general principles of silane coupling agents for nanoparticle surface modification, providing a strong foundation for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism by which this compound prevents nanoparticle agglomeration?

A1: Silane coupling agents like this compound prevent nanoparticle agglomeration by modifying the surface of the nanoparticles.[1][2][3] The ethoxy group on the silane hydrolyzes in the presence of water to form reactive silanol groups. These silanol groups then condense with hydroxyl groups on the surface of inorganic nanoparticles, forming stable covalent bonds (-Si-O-nanoparticle).[4][5] The N-methylbenzamido functional groups then provide a steric barrier and alter the surface chemistry of the nanoparticles, improving their compatibility with the surrounding medium and reducing inter-particle attractions (van der Waals forces) that lead to agglomeration.[2]

Q2: What types of nanoparticles are compatible with this compound treatment?

A2: Silane coupling agents are most effective for modifying the surface of inorganic nanoparticles that possess hydroxyl groups on their surface. This includes a wide range of materials such as silica (SiO₂), titania (TiO₂), alumina (Al₂O₃), zirconia (ZrO₂), and iron oxide (Fe₃O₄) nanoparticles.[4][6][7][8] The presence of surface hydroxyl groups is crucial for the covalent attachment of the silane.

Q3: How can I confirm that the surface of my nanoparticles has been successfully modified?

A3: Several analytical techniques can be used to confirm the successful surface modification of nanoparticles:

  • Fourier Transform Infrared Spectroscopy (FTIR): This technique can identify the characteristic chemical bonds of the silane on the nanoparticle surface.[5][9] You should look for peaks corresponding to the amide and phenyl groups from the N-methylbenzamido moiety and Si-O-nanoparticle bonds.

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of the sample as a function of temperature. A successful coating will result in a weight loss at a temperature corresponding to the decomposition of the organic silane, which would not be present in the uncoated nanoparticles.[10]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can detect the elemental composition of the nanoparticle surface, confirming the presence of silicon, nitrogen, and carbon from the silane.

  • Contact Angle Measurement: A change in the contact angle of a liquid on a film of the nanoparticles can indicate a change in surface hydrophobicity or hydrophilicity, suggesting successful surface modification.[8]

Q4: What is the expected effect of this compound treatment on the dispersibility of my nanoparticles?

A4: Successful surface modification should significantly improve the dispersibility of the nanoparticles in a compatible solvent. The N-methylbenzamido groups are organic in nature and will likely render the nanoparticle surface more hydrophobic. This will improve dispersion in non-polar organic solvents and polymer matrices. The prevention of agglomeration should result in a stable, well-dispersed colloidal suspension.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Nanoparticles still agglomerate after treatment. 1. Incomplete hydrolysis of the silane. 2. Insufficient surface hydroxyl groups on the nanoparticles. 3. Incorrect reaction conditions (temperature, time, pH). 4. Insufficient amount of silane used.1. Add a small amount of water or a water/alcohol mixture to the reaction to facilitate hydrolysis. Ensure the solvent is not completely anhydrous. 2. Pre-treat the nanoparticles with a mild acid or base to generate more surface hydroxyl groups. 3. Optimize the reaction temperature and time. A general starting point is room temperature for several hours, but this may need to be adjusted. 4. Increase the concentration of the silane in the reaction mixture.
Formation of large, insoluble precipitates during the reaction. 1. Self-condensation of the silane in solution before it can react with the nanoparticle surface. 2. Excessive water content leading to rapid silane polymerization.1. Add the silane dropwise to the nanoparticle suspension under vigorous stirring to ensure it reacts with the surface before it can self-condense. 2. Control the amount of water present in the reaction. The reaction should not be performed in pure water. A common solvent is a mixture of alcohol and a small amount of water.
Characterization data (e.g., FTIR, TGA) does not confirm surface modification. 1. The silane did not covalently bond to the surface and was removed during washing steps. 2. The amount of grafted silane is below the detection limit of the instrument.1. Ensure proper reaction conditions for covalent bond formation. After the initial reaction, a curing step at an elevated temperature (e.g., 80-120 °C) can promote the formation of stable Si-O-nanoparticle bonds. 2. Increase the amount of silane used in the reaction to achieve a higher grafting density. For TGA, ensure a sufficient amount of sample is used.
Poor dispersion in the desired solvent after treatment. 1. The functional group of the silane is not compatible with the solvent. 2. Incomplete surface coverage by the silane.1. The N-methylbenzamido groups will likely improve dispersion in non-polar organic solvents. If you require dispersion in a polar solvent, a different silane with a hydrophilic functional group may be necessary. 2. Optimize the reaction conditions to achieve a more uniform and complete surface coating.

Experimental Protocols

General Protocol for Nanoparticle Surface Modification with this compound

This is a generalized protocol and may require optimization for your specific nanoparticles and application.

  • Nanoparticle Pre-treatment (Optional but Recommended):

    • Disperse the nanoparticles in a suitable solvent (e.g., ethanol).

    • To increase the number of surface hydroxyl groups, the nanoparticle suspension can be treated with a mild acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) for a short period, followed by thorough washing with deionized water until the pH is neutral.

    • Dry the nanoparticles in an oven at 110 °C overnight to remove adsorbed water.

  • Surface Modification Reaction:

    • Disperse the pre-treated nanoparticles in a dry organic solvent (e.g., toluene or ethanol) via ultrasonication for 15-30 minutes to break up any initial agglomerates.

    • In a separate container, prepare a solution of this compound in the same solvent. A typical starting concentration is 1-5% by weight relative to the nanoparticles.

    • Slowly add the silane solution dropwise to the nanoparticle suspension while stirring vigorously.

    • If the solvent is completely anhydrous, add a very small, controlled amount of water (e.g., a few microliters) to initiate the hydrolysis of the ethoxy groups on the silane.

    • Allow the reaction to proceed at room temperature for 4-24 hours with continuous stirring.

  • Washing and Purification:

    • After the reaction, centrifuge the suspension to collect the surface-modified nanoparticles.

    • Wash the nanoparticles multiple times with the reaction solvent to remove any unreacted silane. This can be done by repeated cycles of centrifugation, removal of the supernatant, and redispersion in fresh solvent.

    • Finally, dry the surface-modified nanoparticles in a vacuum oven at a temperature that will not degrade the organic coating (e.g., 60-80 °C).

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of successful surface modification.

Table 1: Particle Size Analysis Before and After Surface Modification

SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Unmodified Nanoparticles550 ± 500.85
Modified Nanoparticles150 ± 100.20

This data illustrates a significant decrease in the average particle size and a lower PDI after modification, indicating a reduction in agglomeration and a more uniform dispersion.

Table 2: Contact Angle Measurements

SampleWater Contact Angle (°)
Unmodified Nanoparticles (hydrophilic)25°
Modified Nanoparticles (hydrophobic)110°

This data shows a shift from a hydrophilic to a hydrophobic surface, consistent with the attachment of the organic N-methylbenzamido groups.

Visualizations

experimental_workflow cluster_start Preparation cluster_pretreatment Pre-treatment (Optional) cluster_modification Surface Modification cluster_purification Purification cluster_end Analysis start Start np Nanoparticles start->np pretreat Acid/Base Wash np->pretreat dry1 Drying (110°C) pretreat->dry1 disperse Disperse in Solvent dry1->disperse add_silane Add Silane Solution disperse->add_silane react React (4-24h) add_silane->react wash Centrifuge & Wash react->wash dry2 Vacuum Dry (60-80°C) wash->dry2 end Characterization dry2->end

Caption: Experimental workflow for nanoparticle surface modification.

signaling_pathway cluster_silane Silane Activation cluster_nanoparticle Nanoparticle Surface cluster_reaction Surface Reaction cluster_result Outcome silane This compound (R-Si-(OEt)) hydrolysis Hydrolysis (+H₂O) silane->hydrolysis silanol Reactive Silanol (R-Si-(OH)) hydrolysis->silanol condensation Condensation (-H₂O) silanol->condensation nanoparticle Nanoparticle with Surface Hydroxyls (NP-OH) nanoparticle->condensation modified_np Surface Modified Nanoparticle (NP-O-Si-R) condensation->modified_np stabilization Steric Stabilization & Improved Dispersibility modified_np->stabilization

Caption: Mechanism of silane coupling agent on a nanoparticle surface.

References

Technical Support Center: Improving Adhesion with Bis(N-methylbenzamido)methylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific application and performance of Bis(N-methylbenzamido)methylethoxysilane for adhesion promotion is limited. The following troubleshooting guides, FAQs, and protocols are based on the general principles of silane coupling agents and may require adaptation for your specific experiments.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or Inconsistent Adhesion Incomplete hydrolysis of the silane.Ensure adequate water is present in the silane solution for hydrolysis. The optimal amount can vary, but a common starting point is a 95:5 solvent-to-water ratio.
Incomplete reaction with the substrate.Ensure the substrate is properly cleaned and activated (e.g., via plasma or chemical etching) to expose hydroxyl groups for reaction with the silane.
Incorrect silane concentration.The optimal concentration is application-dependent. Prepare and test a range of concentrations to determine the ideal level for your system.
Improper drying/curing.Ensure the silane layer is thoroughly dried to remove water and solvent before applying the subsequent material. Curing at an elevated temperature may be necessary to promote covalent bond formation at the interface.
Brittle Adhesive Interface Excessive silane application leading to a thick, cross-linked silane layer.Apply a thinner, more uniform layer of the silane solution. This can be achieved through techniques like spin coating or by using a more dilute solution.
Adhesive Failure Over Time (Poor Durability) Hydrolytic instability of the silane-substrate bond.While silane coupling agents are designed to improve hydrolytic stability, this can still be a failure point. Ensure proper curing and consider the environmental conditions of the final application.
Incomplete condensation of silanols.Proper drying and curing are critical for the formation of a stable, cross-linked siloxane network at the interface.

Frequently Asked Questions (FAQs)

Q1: How does this compound work to improve adhesion?

Q2: What substrates are compatible with this compound?

A2: Based on the structure, this silane is likely effective on substrates rich in hydroxyl groups, such as glass, silica, aluminum, and steel. Surface pre-treatment to generate hydroxyl groups can extend its applicability to other materials.

Q3: What solvents should I use to prepare a solution of this compound?

A3: A common solvent system for silane coupling agents is a mixture of an alcohol (like ethanol or isopropanol) and water. The alcohol helps to dissolve the silane and control the rate of hydrolysis. A typical starting point is a 95:5 (v/v) alcohol-to-water ratio.

Q4: Do I need to pre-hydrolyze the silane solution?

A4: Pre-hydrolysis of the silane solution before application is often recommended to ensure that a sufficient concentration of reactive silanol groups is present. The optimal hydrolysis time can vary, so it is advisable to test different hydrolysis times for your specific application.

Q5: What is the typical shelf life of a prepared silane solution?

A5: Prepared silane solutions have a limited shelf life as the silanol groups will self-condense over time, reducing the solution's effectiveness. It is generally recommended to use the solution within a few hours of preparation.

Experimental Protocols

Protocol 1: General Procedure for Surface Treatment to Improve Adhesion

  • Substrate Preparation:

    • Thoroughly clean the substrate surface by sonicating in a sequence of solvents such as acetone, isopropanol, and deionized water to remove organic contaminants.

    • Dry the substrate under a stream of nitrogen gas.

    • Activate the surface to generate hydroxyl groups. This can be achieved through methods like oxygen plasma treatment or immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ).

    • Rinse the substrate with deionized water and dry again.

  • Silane Solution Preparation:

    • Prepare a 1-2% (v/v) solution of this compound in a 95:5 (v/v) ethanol-to-water mixture.

    • Allow the solution to stir for 1-2 hours to facilitate hydrolysis.

  • Surface Functionalization:

    • Immerse the cleaned and activated substrate in the silane solution for 2-5 minutes.

    • Alternatively, apply the solution via spin coating or dip coating for a more uniform layer.

  • Drying and Curing:

    • Remove the substrate from the solution and rinse with ethanol to remove any excess, unreacted silane.

    • Dry the substrate under a stream of nitrogen.

    • Cure the treated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation at the interface.

  • Application of Subsequent Layer:

    • Apply the polymer or adhesive to the cooled, silane-treated surface.

    • Follow the recommended curing procedure for the applied material.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_silane Silane Treatment cluster_final Final Assembly Cleaning Substrate Cleaning Activation Surface Activation Cleaning->Activation Drying1 Drying Activation->Drying1 Solution Prepare Silane Solution Drying1->Solution Application Silane Application Solution->Application Rinsing Rinsing Application->Rinsing Drying2 Drying & Curing Rinsing->Drying2 Polymer Apply Polymer/Adhesive Drying2->Polymer Curing Final Curing Polymer->Curing

Caption: Experimental workflow for surface treatment with a silane coupling agent.

adhesion_mechanism cluster_substrate Inorganic Substrate cluster_polymer Organic Polymer Substrate Metal/Glass Surface (-OH groups) Polymer Polymer Matrix Silane This compound Silane->Substrate Hydrolysis & Condensation (-Si-O-M bond formation) Silane->Polymer Interfacial Interactions (Entanglement, H-bonding)

Caption: General mechanism of adhesion promotion by a silane coupling agent.

Technical Support Center: Bis(N-methylbenzamido)methylethoxysilane Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of Bis(N-methylbenzamido)methylethoxysilane.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound hydrolysis?

The hydrolysis of this compound involves the reaction of the ethoxy group with water, leading to the formation of a silanol (Si-OH) and ethanol as a byproduct. The primary product is Bis(N-methylbenzamido)methylsilanol. This silanol is often an intermediate that can then react with surfaces containing hydroxyl groups or undergo self-condensation to form siloxane oligomers.

Q2: What are the key factors influencing the hydrolysis rate?

Several factors significantly impact the rate of hydrolysis:

  • Water Availability: As a reactant, the concentration of water is a primary driver of the hydrolysis reaction.[1]

  • pH: The pH of the reaction medium has a catalytic effect. Both acidic and basic conditions can accelerate hydrolysis compared to a neutral pH.[1][2] For aminosilanes, the amine functionality itself can catalyze the reaction.[3] Given the amido groups in this compound, a similar self-catalytic effect may be observed.

  • Temperature: Higher temperatures generally increase the reaction rate.[1][4]

  • Catalysts: Certain catalysts can be used to control the reaction rate.[1]

  • Solvent: The choice of solvent can influence the solubility of the silane and the availability of water, thereby affecting the hydrolysis rate.[2]

Q3: How can I monitor the progress of the hydrolysis reaction?

Several analytical techniques can be employed to monitor the hydrolysis process:

  • Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can track the disappearance of Si-O-C bonds and the appearance of Si-OH and O-H bonds.[5]

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 29Si NMR spectroscopy are powerful tools for identifying and quantifying the parent silane, the resulting silanol, and any condensation products.[6][7]

  • Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the reactants and products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis Insufficient water in the reaction mixture.Ensure the stoichiometric amount of water is present, or use a slight excess.
Non-optimal pH.Adjust the pH to be slightly acidic or basic to catalyze the reaction. For non-amino silanes, adding a small amount of acetic acid to achieve a pH of 4-5 is common.[4]
Low reaction temperature.Increase the reaction temperature. A common starting point for many silanes is around 60°C.[4]
Inadequate mixing.Ensure vigorous and continuous stirring to promote contact between the silane and water, especially if they are not fully miscible.[2]
Formation of White Precipitate (Oligomerization/Condensation) The hydrolyzed silanol is unstable and undergoes self-condensation to form insoluble siloxane oligomers.Prepare the hydrolyzed solution for immediate use.[8] Consider using a co-solvent like ethanol to improve the solubility of the silane and its hydrolyzed form.[2] Adjust the pH, as silanols can be more stable under mildly acidic conditions.
High concentration of the silane.Work with more dilute solutions to reduce the rate of intermolecular condensation.
Inconsistent Results/Poor Reproducibility Variability in ambient moisture.Conduct experiments under a controlled atmosphere (e.g., dry nitrogen or argon) to minimize exposure to atmospheric moisture until the reaction is intentionally initiated.[1]
Purity of the silane.Ensure the purity of the this compound, as impurities can affect the reaction kinetics.
Inconsistent reaction time.Standardize the reaction time for all experiments. For short-chain silanes, 40 minutes or more may be required, while long-chain silanes could need several hours.[4]
Loss of Surface Functionality After Application The bond between the hydrolyzed silane and the substrate is not stable.This can be an issue with aminosilanes where the amine functionality can catalyze the hydrolysis of the siloxane bond.[3] Ensure proper curing conditions (e.g., elevated temperature) to drive the condensation reaction and form stable siloxane bonds.
Excessive amount of silane used.Using too much silane can lead to the formation of thick, unstable layers on the surface. An optimal surface treatment often involves a monomolecular layer.[8]

Experimental Protocols

General Protocol for Hydrolysis of this compound
  • Preparation of the Hydrolysis Solution:

    • Prepare a solution of the desired solvent (e.g., ethanol/water mixture). The ratio will depend on the desired hydrolysis rate and the solubility of the silane. A common starting point is an 80/20 (w/w) ethanol/water solution.[7]

    • If pH adjustment is necessary, add a small amount of acid (e.g., acetic acid) or base to the solvent mixture.

  • Addition of Silane:

    • Under vigorous stirring, add the this compound to the solvent mixture. The concentration will depend on the specific application, but starting with a 0.5-2% solution is a general guideline.[4][8]

  • Reaction:

    • Maintain the reaction at the desired temperature (e.g., room temperature or elevated) with continuous stirring for a specified period.

  • Analysis (Optional):

    • At various time points, withdraw aliquots of the reaction mixture for analysis by techniques such as FTIR or NMR to monitor the extent of hydrolysis.

  • Application:

    • The freshly hydrolyzed silane solution should be used immediately for surface treatment or other applications to avoid self-condensation.

Signaling Pathways and Workflows

Hydrolysis_Workflow start Start: Prepare Solvent Mixture add_silane Add Bis(N-methylbenzamido) methylethoxysilane start->add_silane hydrolysis Hydrolysis Reaction (Stirring, Temp Control) add_silane->hydrolysis monitoring Monitor Reaction (FTIR, NMR) hydrolysis->monitoring Optional application Apply Hydrolyzed Silane (e.g., Surface Treatment) hydrolysis->application end End application->end

Caption: Experimental workflow for the hydrolysis of this compound.

Troubleshooting_Logic issue Problem Encountered (e.g., Incomplete Hydrolysis) cause1 Insufficient Water? issue->cause1 cause2 Incorrect pH? issue->cause2 cause3 Low Temperature? issue->cause3 solution1 Increase Water Content cause1->solution1 Yes solution2 Adjust pH cause2->solution2 Yes solution3 Increase Temperature cause3->solution3 Yes

Caption: A logical flow for troubleshooting common hydrolysis issues.

References

Troubleshooting poor interfacial adhesion in composites with Bis(N-methylbenzamido)methylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis(N-methylbenzamido)methylethoxysilane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this adhesion promoter in composite materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a silane coupling agent. Its primary function is to enhance the interfacial adhesion between an inorganic substrate (like glass fibers, silica, or metal oxides) and an organic polymer matrix in composite materials. It achieves this by forming a durable chemical bridge between the two dissimilar materials.

Q2: How does this compound work?

A2: The mechanism involves a two-step process. First, the ethoxy group on the silicon atom hydrolyzes in the presence of water to form a reactive silanol group. This silanol group then condenses with hydroxyl groups on the surface of the inorganic substrate, forming a stable covalent bond. The benzamido functional groups are designed to interact and react with the organic polymer matrix, thus creating a strong interface.

Q3: What types of polymer matrices are compatible with this compound?

A3: Due to its amide functionalities, this silane is expected to have good compatibility with polar polymers that can form hydrogen bonds, such as polyamides, polyurethanes, and epoxies. However, experimental verification is crucial for specific systems.

Q4: What are the typical application methods for this silane?

A4: It can be applied to the inorganic filler/reinforcement via a wet or dry method. In the wet method, the substrate is treated with a dilute solution of the silane. In the dry method, the silane is blended with the filler at high shear. Alternatively, it can be added as an integral blend to the polymer resin before composite fabrication.[1][2]

Q5: What is the recommended concentration of this compound to use?

A5: The optimal concentration can vary significantly depending on the specific surface area of the inorganic substrate and the nature of the polymer matrix. Generally, a concentration range of 0.2% to 2.0% by weight of the inorganic filler is a good starting point for optimization.[2]

Troubleshooting Guide: Poor Interfacial Adhesion

Poor interfacial adhesion is a common problem in the fabrication of composite materials. Below are some potential causes and troubleshooting steps when using this compound.

Issue 1: Inadequate Surface Wetting by the Silane Solution

  • Question: My substrate is not being evenly coated with the silane solution. What could be the cause?

  • Answer: This could be due to surface contamination or an inappropriate solvent. Ensure the substrate surface is scrupulously clean and dry before silane application.[3] If using a solvent, ensure the silane is fully soluble and that the solvent is compatible with your substrate. You may need to consider a different solvent system or the addition of a non-ionic surfactant.[4]

Issue 2: Incomplete Hydrolysis of the Silane

  • Question: I suspect the silane is not hydrolyzing properly. How can I improve this?

  • Answer: The hydrolysis of alkoxysilanes is a critical step for bonding to the inorganic surface.[5][6][7][8] Several factors influence the rate of hydrolysis:

    • pH: The hydrolysis rate is slowest at a neutral pH of 7. For non-amino silanes, adjusting the pH of the aqueous solution to between 3 and 5 with an acid can catalyze the reaction.[9]

    • Water Availability: Ensure sufficient water is present for hydrolysis. This can come from added water, surface moisture on the substrate, or atmospheric humidity.[8]

    • Temperature: Increasing the temperature will generally increase the rate of hydrolysis.[9]

Issue 3: Premature Condensation of the Silane

  • Question: My silane solution becomes cloudy or forms a gel shortly after preparation. What is happening?

  • Answer: This indicates premature self-condensation of the hydrolyzed silane molecules. This can be caused by:

    • High Concentration: A high concentration of the silane in the solution can accelerate self-condensation.[9] Try using a more dilute solution.

    • Incorrect pH: While acid or base can catalyze hydrolysis, extreme pH values can also promote rapid condensation. Maintain the pH within the recommended range.

    • Extended Storage: Hydrolyzed silane solutions have a limited shelf life. Prepare fresh solutions before use.

Issue 4: Poor Interaction with the Polymer Matrix

  • Question: Even with good surface treatment, the adhesion to my polymer matrix is weak. Why might this be?

  • Answer: The interaction between the silane's organic functionality and the polymer is crucial.

    • Chemical Incompatibility: The benzamido groups of this specific silane may not be optimally reactive or compatible with your chosen polymer matrix. You may need to consider a different silane with a more suitable functional group for your polymer.

    • Incomplete Curing: Ensure that the curing parameters (temperature, time, pressure) for your composite are sufficient to promote reaction and entanglement between the silane and the polymer matrix.

    • Silane Over-application: Applying too thick a layer of the silane can lead to a weak, brittle interphase layer, which can be detrimental to adhesion.

Data Presentation

Table 1: General Properties of this compound

PropertyValue
Molecular FormulaC19H24N2O3Si[5]
Molecular Weight356.49 g/mol
Appearance(Not specified, typically a liquid)
Melting Point-13°C
Boiling Point(Not specified)
CAS Number16230-35-6

Table 2: Recommended Starting Parameters for Silane Treatment (Illustrative)

Note: These are general starting points. Optimization for your specific system is essential.

ParameterRecommended RangeNotes
Silane Concentration (in solvent) 0.5 - 2.0% (v/v)Higher surface area fillers may require higher concentrations.
Solvent Ethanol/Water (e.g., 95/5 v/v)Ensure complete solubility.
Solution pH 4.0 - 5.0Adjust with a weak acid like acetic acid.
Hydrolysis Time 30 - 60 minutesAllow time for the ethoxy groups to hydrolyze before application.
Application Method Immersion, spraying, or integral blendingChoose based on your process and equipment.[1][2]
Drying/Curing Temperature 100 - 120°CTo remove solvent and promote covalent bonding to the substrate.
Drying/Curing Time 10 - 30 minutesDependent on temperature and substrate.

Experimental Protocols

Protocol 1: Surface Treatment of Inorganic Substrate (Wet Method)

  • Surface Preparation:

    • Thoroughly clean the inorganic substrate (e.g., glass slides, filler particles) to remove any organic contaminants. This can be done by washing with detergents, followed by rinsing with deionized water and a solvent like acetone or ethanol.

    • Dry the substrate completely in an oven (e.g., at 110°C for 1 hour) to ensure a reactive surface with available hydroxyl groups.[3]

  • Silane Solution Preparation:

    • Prepare a 95:5 (v/v) ethanol-water solution.

    • Adjust the pH of the solution to approximately 4.5 using a weak acid (e.g., acetic acid).

    • Add this compound to the solution to achieve the desired concentration (e.g., 1% v/v).

    • Stir the solution for at least 30 minutes to allow for hydrolysis of the silane.

  • Silanization:

    • Immerse the cleaned and dried substrate in the prepared silane solution for 2-5 minutes.

    • For filler particles, stir the slurry to ensure uniform coating.

    • Remove the substrate from the solution and allow excess liquid to drain off.

  • Drying and Curing:

    • Air dry the treated substrate for a few minutes.

    • Cure the treated substrate in an oven at 110-120°C for 10-15 minutes to complete the condensation reaction and form a stable siloxane layer on the substrate surface.

  • Composite Fabrication:

    • Incorporate the silane-treated substrate into the polymer matrix according to your standard composite manufacturing protocol.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Poor Interfacial Adhesion Observed q1 Is substrate surface clean and dry? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is silane solution clear and freshly prepared? a1_yes->q2 sol1 Clean and dry substrate thoroughly a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is pH of silane solution acidic (4-5)? a2_yes->q3 sol2 Prepare fresh silane solution at lower concentration a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are composite curing conditions optimal? a3_yes->q4 sol3 Adjust pH with a weak acid a3_no->sol3 sol3->q3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Re-evaluate Adhesion / Consider Alternative Silane a4_yes->end sol4 Optimize curing time and temperature a4_no->sol4 sol4->q4

Caption: Troubleshooting workflow for poor interfacial adhesion.

G cluster_mechanism Interfacial Adhesion Mechanism silane Bis(N-methylbenzamido) methylethoxysilane (R-Si-(OEt)) hydrolysis Hydrolysis (+ H2O, pH 4-5) silane->hydrolysis silanol Silanol (R-Si-(OH)) hydrolysis->silanol condensation Condensation (- H2O) silanol->condensation interface Covalent Bond (Substrate-O-Si-R) condensation->interface substrate Inorganic Substrate with -OH groups substrate->condensation interaction Interaction (H-bonding, Entanglement) interface->interaction polymer Organic Polymer Matrix polymer->interaction composite Strong Composite Interface interaction->composite

Caption: Adhesion mechanism of the silane at the interface.

References

Technical Support Center: Bis(N-methylbenzamido)methylethoxysilane Deposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the deposition of Bis(N-methylbenzamido)methylethoxysilane. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of pH in the deposition process of this compound?

The pH of the silane solution is a critical parameter that governs two fundamental reactions essential for successful deposition: hydrolysis and condensation. The rate and extent of these reactions directly influence the quality and performance of the deposited silane layer.

Q2: How does pH affect the hydrolysis of this compound?

The hydrolysis of the ethoxy groups on the silicon atom to form silanol (Si-OH) groups is a crucial first step. The rate of this hydrolysis reaction is significantly influenced by pH. Generally, hydrolysis is faster at low pH (acidic conditions) and slower at near-neutral pH.

Q3: What is the impact of pH on the condensation of this compound?

Following hydrolysis, the resulting silanol groups undergo condensation. This can occur in two ways: self-condensation, where silanol groups from different silane molecules react to form siloxane (Si-O-Si) bonds, leading to oligomerization in the solution, and interfacial condensation, where the silanol groups react with hydroxyl groups on the substrate surface to form a covalent bond. The rate of condensation is also pH-dependent, generally being slower at low pH and faster as the pH approaches the isoelectric point of silica (around pH 2-3).

Q4: What is the recommended pH range for preparing a stable this compound solution?

For many silanes, a mildly acidic pH range of 4-5 is often recommended for preparing a stable solution for deposition. In this range, the hydrolysis rate is reasonably fast, while the self-condensation rate is slow enough to prevent premature oligomerization and precipitation in the solution. However, the optimal pH can be substrate-dependent and may require empirical optimization.

Q5: Can I use basic (alkaline) conditions for the deposition?

While deposition under basic conditions is possible, it presents significant challenges. Alkaline pH dramatically accelerates the condensation reaction, which can lead to rapid formation of large, uncontrolled siloxane networks (oligomers and polymers) in the solution. This can result in a non-uniform, poorly adherent, and hazy coating. In some cases, high pH can also weaken the covalent bonds formed between the silane and a silica-based substrate.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the deposition of this compound, with a focus on pH-related causes and solutions.

Issue Potential Cause (pH-related) Recommended Solution
Poor adhesion of the silane layer Incomplete hydrolysis: If the pH is too high (near neutral), the hydrolysis of the ethoxy groups may be too slow, resulting in fewer silanol groups available to bond with the substrate. Excessive self-condensation: If the pH is too low or too high for an extended period, the silane may self-condense into oligomers in the solution, which have reduced reactivity towards the substrate surface.Optimize the pH of the silane solution to a mildly acidic range (e.g., pH 4-5) to balance hydrolysis and condensation rates. Prepare the silane solution fresh before each use to minimize self-condensation.
Hazy or non-uniform coating Precipitation of silane oligomers: This is often caused by a pH that strongly favors condensation over a prolonged period. At very low or high pH, the rapid formation of siloxane polymers can lead to their precipitation from the solution and subsequent deposition as a non-uniform film.Adjust the pH to the recommended range. Reduce the concentration of the silane in the solution. Decrease the time between solution preparation and deposition.
Inconsistent deposition results Uncontrolled pH of the solution: Failure to buffer or monitor the pH of the silane solution can lead to batch-to-batch variability. The initial pH of the solution can drift over time due to the consumption of H+ or OH- during hydrolysis and condensation.Use a suitable buffer system (e.g., acetate buffer) to maintain a stable pH throughout the deposition process. Measure and record the pH of the solution before each experiment.
Reduced stability of the silane solution (cloudiness or precipitation over time) Self-condensation of silanol groups: At certain pH values, particularly near neutral or under basic conditions, the rate of self-condensation can be high, leading to the formation of insoluble polysiloxanes. Acidic conditions can also lead to self-condensation over time, forming siloxane oligomers.[2]Prepare the silane solution immediately before use. Store stock solutions in anhydrous solvents and at low temperatures to minimize premature hydrolysis and condensation. Adjust the pH to a more stable range (typically acidic) if immediate use is not possible.

Experimental Protocols

General Protocol for pH-Controlled Deposition of this compound
  • Substrate Preparation: Thoroughly clean the substrate to ensure a hydrophilic surface with available hydroxyl groups. This can be achieved by methods such as sonication in a detergent solution, followed by rinsing with deionized water and ethanol, and finally drying under a stream of nitrogen. For silica-based substrates, a piranha solution treatment or UV-ozone cleaning can be used to maximize surface hydroxyl groups.

  • Silane Solution Preparation:

    • Prepare a 95% ethanol / 5% deionized water solution.

    • Adjust the pH of the water component to the desired level (e.g., pH 4.5) using a suitable acid (e.g., acetic acid).

    • Add the this compound to the pH-adjusted ethanol/water mixture to a final concentration of 1-2% (v/v).

    • Stir the solution gently for a predetermined hydrolysis time (e.g., 5-15 minutes). The optimal hydrolysis time is pH-dependent and should be determined empirically.

  • Deposition:

    • Immerse the cleaned substrate in the prepared silane solution for a specific duration (e.g., 2-5 minutes).

    • Alternatively, spin-coat the silane solution onto the substrate.

  • Rinsing: Rinse the substrate with ethanol to remove any excess, unreacted silane.

  • Curing: Cure the coated substrate in an oven at a specified temperature (e.g., 110-120 °C) for a duration of 10-30 minutes. This step promotes the formation of covalent bonds between the silane and the substrate and cross-linking within the silane layer.

Visualizations

Logical Relationship of pH Impact on Deposition

pH_Impact cluster_solution Silane Solution cluster_outcome Deposition Outcome pH pH of Solution Hydrolysis Hydrolysis Rate (Si-OEt -> Si-OH) pH->Hydrolysis Influences Condensation Self-Condensation Rate (Si-OH + HO-Si -> Si-O-Si) pH->Condensation Influences Adhesion Good Adhesion Hydrolysis->Adhesion Promotes Defects Poor Adhesion / Defects Condensation->Defects Can Lead to

Caption: Impact of pH on silane deposition pathway.

Experimental Workflow for pH-Controlled Deposition

experimental_workflow start Start sub_prep Substrate Preparation (Cleaning & Activation) start->sub_prep sol_prep Silane Solution Preparation (Adjust pH, Add Silane) sub_prep->sol_prep hydrolysis Hydrolysis (Stirring) sol_prep->hydrolysis deposition Deposition (Immersion or Spin-Coating) hydrolysis->deposition rinsing Rinsing (Remove Excess Silane) deposition->rinsing curing Curing (Oven Bake) rinsing->curing end End curing->end

Caption: Workflow for pH-controlled silane deposition.

References

Technical Support Center: Enhancing Coating Durability with Bis(N-methylbenzamido)methylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Bis(N-methylbenzamido)methylethoxysilane to enhance the durability of coatings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental use of this compound as a coating additive.

Issue 1: Poor Adhesion of the Coating to the Substrate

Potential Cause Recommended Solution
Incomplete Hydrolysis of the Silane Ensure the presence of sufficient moisture for the hydrolysis of the ethoxy group on the silane. This can be achieved by pre-hydrolyzing the silane in a solvent with a controlled amount of water, or by ensuring the substrate surface has a minimal level of adsorbed moisture. The hydrolysis reaction is crucial for the formation of silanol groups that bond with the inorganic substrate.[1][2][3]
Incorrect Silane Concentration The concentration of this compound is critical. Too little may not provide sufficient bonding sites, while too much can lead to the formation of a weak, brittle layer at the interface.[4] It is recommended to create a dosage ladder experiment to determine the optimal concentration for your specific coating formulation and substrate, typically ranging from 0.5% to 5% based on the total resin solids.[5][6][7]
Incompatibility with Coating Resin The N-methylbenzamido groups of the silane need to interact favorably with the polymer matrix of the coating.[8] If the coating resin is highly non-polar, for example, there may be poor compatibility. Consider modifying the solvent system or evaluating the polarity of your resin system in relation to the silane.
Improper Curing Conditions The curing temperature and time can significantly impact the final bond strength.[1][9] Ensure that the curing schedule is adequate for both the coating system and for the condensation reaction of the silane at the interface. Inadequate curing can result in a partially formed bond.
Substrate Surface Contamination The substrate must be scrupulously clean to allow the silanol groups of the hydrolyzed silane to bond with the surface.[9] Ensure all organic and inorganic contaminants are removed using appropriate cleaning and surface preparation techniques (e.g., solvent wiping, plasma treatment).

Issue 2: Reduced Chemical or Corrosion Resistance

Potential Cause Recommended Solution
Incomplete Crosslinking at the Interface A well-formed siloxane network at the coating-substrate interface is essential for providing a barrier against moisture and corrosive agents.[1][8] This is often a result of incomplete hydrolysis or condensation of the silane. Review the formulation for adequate moisture and consider the use of a condensation catalyst if compatible with your system.
Excess Silane Leading to a Hydrophilic Layer An excess of unreacted silanol groups at the interface can attract water, potentially compromising chemical resistance. Optimize the silane concentration to ensure a dense, crosslinked, and hydrophobic interfacial layer.
Incompatibility with Pigments or Fillers Certain pigments and fillers can interact with the silane, preventing it from migrating to the substrate surface or inhibiting its reactivity.[1] It is advisable to evaluate the effect of the silane in a clear formulation first before adding pigments and fillers.

Issue 3: Inconsistent Coating Performance

Potential Cause Recommended Solution
Variable Environmental Conditions Humidity and temperature can affect the hydrolysis and condensation rates of the silane.[9][10] Maintain consistent environmental controls during coating application and curing to ensure reproducible results.
Instability of Pre-hydrolyzed Silane Solution If you are pre-hydrolyzing the silane, the stability of the solution is limited. The silanol groups can self-condense over time, reducing the effectiveness of the adhesion promoter.[2][4] Prepare fresh solutions for each use and avoid long storage times.
Inconsistent Application Thickness The thickness of the applied coating can influence the final performance. Ensure a consistent and uniform film thickness across all samples to obtain reliable data.[9]

Frequently Asked Questions (FAQs)

1. What is the mechanism by which this compound improves coating durability?

This compound is an organofunctional silane that acts as an adhesion promoter, forming a chemical bridge between the inorganic substrate and the organic coating resin.[8] The ethoxy group on the silicon atom hydrolyzes in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (like glass or metal) to form stable covalent bonds (Si-O-Substrate).[1] The two N-methylbenzamido groups are organic functionalities that physically entangle or chemically react with the polymer chains of the coating, thus creating a strong and durable bond at the interface.[8] This improved adhesion enhances the coating's resistance to delamination, moisture, and chemical attack.

2. How should this compound be incorporated into a coating formulation?

There are two primary methods for incorporating this silane:

  • As a primer: A dilute solution of the silane (typically 0.5-2% in a solvent like an alcohol/water mixture) can be applied directly to the substrate before the main coating is applied.[6]

  • As an additive: The silane can be directly added to the coating formulation.[6] It is crucial to ensure thorough mixing to achieve a homogeneous distribution. The optimal addition level should be determined experimentally but typically ranges from 0.5% to 5% based on the resin solids content.[5][6][7]

3. What substrates are compatible with this compound?

Silane coupling agents like this are most effective on inorganic substrates that have hydroxyl groups on their surface, such as:

  • Glass

  • Metals (e.g., aluminum, steel)

  • Ceramics

  • Silica-based materials

Their effectiveness on plastics can vary. For low-surface-energy plastics, a surface treatment like corona or plasma may be required to generate reactive groups for the silane to bond with.[9]

4. How does pH affect the performance of this compound?

The pH of the formulation can influence the rate of hydrolysis and condensation of the silane. For most non-amino silanes, a slightly acidic pH (around 4-5) can accelerate the hydrolysis reaction.[2][5] However, the optimal pH will also depend on the stability of the other components in your coating formulation. It is recommended to conduct a pH study to find the optimal balance for your system.

5. What are the typical storage conditions for this compound?

This silane should be stored in a cool, dry place in its original, tightly sealed container to prevent moisture from entering and causing premature hydrolysis.[2] Avoid exposure to high temperatures and direct sunlight.

Data Presentation

Table 1: Illustrative Performance Data of a Coating With and Without this compound

Performance Metric Control Coating (No Silane) Coating with 1.5% Silane Improvement
Pull-Off Adhesion (ASTM D4541) 3.5 MPa6.8 MPa+ 94%
Salt Spray Resistance (ASTM B117) 150 hours to failure400 hours to failure+ 167%
Water Immersion Resistance (ASTM D870) Blistering after 24 hoursNo blistering after 100 hours> 300%
Pencil Hardness (ASTM D3363) H2H+ 1 grade

Note: This data is for illustrative purposes only and actual results will vary depending on the specific coating formulation, substrate, and application conditions.

Experimental Protocols

Protocol 1: Preparation of a Pre-hydrolyzed Silane Solution

  • In a clean, dry glass container, add 94 parts of ethanol.

  • While stirring, add 5 parts of deionized water.

  • Slowly add 1 part of this compound to the ethanol/water mixture.

  • If desired, adjust the pH to 4-5 with a small amount of a suitable acid, such as acetic acid.[5]

  • Allow the solution to stir for at least 1 hour to ensure complete hydrolysis before use.

  • Use the prepared solution promptly, as its shelf life is limited.

Protocol 2: Coating Application and Curing

  • Substrate Preparation: Thoroughly clean the substrate to remove any contaminants. For metallic substrates, a degreasing step followed by a light abrasion may be necessary.

  • Silane Application (if used as a primer): Apply the pre-hydrolyzed silane solution to the substrate using a suitable method such as wiping, spraying, or dipping. Allow the solvent to evaporate completely, leaving a thin film of the silane on the surface.

  • Coating Application: Apply the coating (with or without the silane as an additive) to the prepared substrate using a method that ensures a consistent film thickness (e.g., spin coating, draw-down bar).

  • Curing: Cure the coated substrate according to the recommendations for the specific coating system. This may involve air drying, oven baking, or UV curing.

Protocol 3: Adhesion Testing (ASTM D4541 - Pull-Off Adhesion)

  • Lightly abrade the surface of the cured coating.

  • Clean the surface and a test dolly with a suitable solvent.

  • Mix a two-part epoxy adhesive and apply a thin layer to the dolly.

  • Press the dolly firmly onto the coated surface and remove any excess adhesive.

  • Allow the adhesive to cure completely as per the manufacturer's instructions.

  • Attach a pull-off adhesion tester to the dolly and apply a perpendicular force at a constant rate until the dolly is pulled off.

  • Record the force at which the dolly detaches and note the nature of the failure (e.g., cohesive failure within the coating, adhesive failure at the coating-substrate interface).

Visualizations

cluster_silane Silane Molecule cluster_interface Coating-Substrate Interface Silane This compound Ethoxy Ethoxy Group (-OCH2CH3) Silane->Ethoxy Benzamido N-methylbenzamido Groups Silane->Benzamido Hydrolysis Hydrolysis (+ H2O) Ethoxy->Hydrolysis Reacts with water Interaction Entanglement/Reaction Benzamido->Interaction Substrate Inorganic Substrate (with -OH groups) Condensation Condensation Substrate->Condensation Coating Organic Coating Resin Coating->Interaction Silanol Silanol Formation (-Si-OH) Hydrolysis->Silanol Silanol->Condensation Bond1 Covalent Bond (Si-O-Substrate) Condensation->Bond1 Bond2 Adhesion to Resin Interaction->Bond2 start Start: Poor Coating Adhesion check_hydrolysis Is silane hydrolysis adequate? start->check_hydrolysis add_water Action: Ensure moisture presence or pre-hydrolyze silane. check_hydrolysis->add_water No check_concentration Is silane concentration optimal? check_hydrolysis->check_concentration Yes add_water->check_concentration optimize_concentration Action: Perform dosage ladder experiment. check_concentration->optimize_concentration No check_surface Is substrate surface clean? check_concentration->check_surface Yes optimize_concentration->check_surface clean_surface Action: Implement rigorous surface cleaning protocol. check_surface->clean_surface No check_curing Are curing conditions correct? check_surface->check_curing Yes clean_surface->check_curing adjust_curing Action: Adjust curing time and temperature. check_curing->adjust_curing No success Adhesion Improved check_curing->success Yes adjust_curing->success

References

Avoiding common side reactions during Bis(N-methylbenzamido)methylethoxysilane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(N-methylbenzamido)methylethoxysilane. Our aim is to help you anticipate and resolve common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves a two-step process. First, N-methylbenzamide is reacted with methyltrichlorosilane in the presence of a tertiary amine base (e.g., triethylamine) to form a dichlorosilyl intermediate. This is followed by a reaction with an ethanol source to replace the remaining chlorine atoms with an ethoxy group, yielding the final product. Hydrogen chloride (HCl) is generated as a byproduct and is neutralized by the base.

Q2: Why is strict moisture control essential during this synthesis?

A2: Methyltrichlorosilane and the subsequent chlorinated intermediates are highly susceptible to hydrolysis.[1][2] The presence of water can lead to the formation of silanols (Si-OH), which can then self-condense to form undesirable polysiloxane oligomers and polymers.[1] This will reduce the yield of the desired product and complicate purification.

Q3: What is the role of triethylamine (or another tertiary amine base) in the reaction?

A3: Triethylamine acts as an acid scavenger. The reaction between the N-H group of N-methylbenzamide and the Si-Cl group of methyltrichlorosilane releases hydrogen chloride (HCl).[1] Triethylamine reacts with HCl to form triethylammonium chloride, a salt that is typically insoluble in the reaction solvent and can be removed by filtration. This prevents the acidic HCl from catalyzing unwanted side reactions.

Q4: My final product is contaminated with a white, insoluble solid. What is it likely to be?

A4: The most common insoluble white solid is triethylammonium chloride, the byproduct of the neutralization of HCl by triethylamine. Incomplete removal of this salt during filtration is a common issue. It could also be unreacted N-methylbenzamide if it has low solubility in the reaction solvent.

Q5: I observe a viscous, oily residue that is difficult to purify. What could be the cause?

A5: The formation of a viscous residue often points to the presence of polysiloxane byproducts. This occurs when the chlorosilane starting material or intermediates are exposed to moisture, leading to hydrolysis and subsequent condensation.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product 1. Incomplete reaction. 2. Hydrolysis of reactants or intermediates. 3. Loss of product during workup.1. Ensure stoichiometric amounts of reactants and base. Monitor reaction progress by TLC or GC-MS. Consider increasing reaction time or temperature. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize purification steps. Ensure complete extraction and minimize transfers.
Presence of Polysiloxane Byproducts 1. Inadequate drying of glassware, solvents, or reagents. 2. Leak in the reaction setup allowing atmospheric moisture to enter.1. Thoroughly dry all glassware in an oven prior to use. Use freshly distilled, anhydrous solvents. Ensure N-methylbenzamide and triethylamine are dry. 2. Check all joints and septa for a tight seal. Maintain a positive pressure of inert gas.
Incomplete Reaction (Starting Materials Remain) 1. Insufficient reaction time or temperature. 2. Poor mixing. 3. Deactivation of the chlorosilane.1. Monitor the reaction and continue until starting materials are consumed. A moderate increase in temperature may be beneficial. 2. Ensure efficient stirring, especially if reagents are not fully soluble. 3. Ensure no moisture is introduced, as this will consume the methyltrichlorosilane.
Formation of Monosubstituted or Trisubstituted Byproducts 1. Incorrect stoichiometry of N-methylbenzamide to methyltrichlorosilane. 2. Incomplete reaction during the ethoxylation step.1. Carefully control the addition of N-methylbenzamide to favor the formation of the bis-substituted intermediate. 2. Ensure sufficient ethanol and reaction time for the complete conversion of the dichloro intermediate to the ethoxy product.
Discolored Product (Yellow or Brown) 1. Thermal degradation of reactants or products. 2. Presence of impurities in starting materials.1. Avoid excessive heating during the reaction and distillation. 2. Use high-purity starting materials. Consider purification of N-methylbenzamide or triethylamine if necessary.

Experimental Protocols

General Anhydrous Reaction Setup:

  • All glassware should be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.

  • The reaction should be assembled and run under a positive pressure of dry nitrogen or argon.

  • Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene).

  • Liquid reagents should be transferred via syringe through rubber septa. Solid reagents should be added under a counter-flow of inert gas.

Visual Troubleshooting Workflows

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No hydrolysis Check for Hydrolysis (Viscous residue?) check_yield->hydrolysis Yes success Successful Synthesis check_purity->success No white_solid White Solid Impurity? check_purity->white_solid Yes incomplete_reaction Check for Incomplete Reaction (Starting material present?) hydrolysis->incomplete_reaction Also consider check_moisture Strict Moisture Control (Anhydrous Conditions) hydrolysis->check_moisture workup_loss Review Workup Procedure incomplete_reaction->workup_loss oily_residue Oily/Viscous Residue? white_solid->oily_residue No filter_salt Improve Filtration of Amine Hydrochloride Salt white_solid->filter_salt Yes oily_residue->success No oily_residue->check_moisture Yes

Caption: Troubleshooting logic for synthesis issues.

Side_Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways cluster_incomplete Incomplete Ethoxylation MTS Methyltrichlorosilane Intermediate Bis(N-methylbenzamido)methyldichlorosilane MTS->Intermediate + 2 N-Methylbenzamide - 2 HCl Silanol Methylsilanetriol MTS->Silanol Product This compound Intermediate->Product + Ethanol - HCl Chloroethoxy Bis(N-methylbenzamido)methylchloroethoxysilane Intermediate->Chloroethoxy + Ethanol (1 eq.) - HCl H2O Water (Moisture) H2O->Silanol Hydrolysis Polysiloxane Polysiloxane Network Silanol->Polysiloxane Condensation

References

Technical Support Center: Bis(N-methylbenzamido)methylethoxysilane Surface Treatments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bis(N-methylbenzamido)methylethoxysilane for surface modification. The information provided is based on established principles of silane chemistry and may be applicable to a broad range of organofunctional silanes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the application and use of this compound for surface treatment.

Question Answer
Why is there poor adhesion of the silane layer to my substrate? Poor adhesion is a common issue that can stem from several factors: 1. Inadequate Surface Preparation: The substrate must be scrupulously clean. Contaminants like dust, oils, or other organic residues can prevent the silane from bonding correctly.[1] Implement a rigorous cleaning protocol using appropriate solvents. Plasma cleaning can be a final, effective step.[1] 2. Insufficient Surface Hydroxyl Groups: Silanes primarily bond with hydroxyl (-OH) groups on the substrate surface.[2][3][4] Some materials may require a pre-treatment (e.g., with an oxygen plasma or piranha solution for glass) to generate a sufficient density of these reactive sites. 3. Incorrect Silane Concentration: Using a silane concentration that is too low may result in incomplete surface coverage.[5] Conversely, excessively high concentrations can lead to the formation of weakly adhered oligomeric or polymeric siloxane networks.[6] 4. Premature Hydrolysis in Solution: High humidity can cause the silane to hydrolyze and polymerize in the solution before it has a chance to bond with the surface.[5] It is often recommended to use anhydrous solvents with only a trace amount of water for controlled hydrolysis at the interface.[7]
My treated surface shows inhomogeneous coating or "islands" of silane. Inhomogeneous coatings are often a result of silane molecules polymerizing amongst themselves rather than forming a uniform monolayer on the substrate.[8] This can be influenced by: 1. Environmental Factors: High humidity and temperature can accelerate polymerization in the solution.[5][8] Performing the deposition in a controlled environment is crucial. 2. Solvent Choice: The solvent used can affect the rate of hydrolysis and condensation.[9] 3. Reaction Time: Insufficient reaction time may not allow for complete and uniform surface coverage, while excessively long times can promote multilayer formation.[7]
The surface functionality appears to be lost over time, especially in aqueous environments. The loss of surface functionality is often due to the hydrolytic instability of the siloxane bonds (Si-O-Si) that link the silane to the substrate and to other silane molecules.[10][11] 1. Amine-Catalyzed Hydrolysis: For aminosilanes, the amine group itself can catalyze the hydrolysis of siloxane bonds, leading to the detachment of the silane layer.[10][11] 2. Incomplete Condensation: After the initial deposition, a curing or drying step (e.g., oven drying) is often necessary to drive the condensation reaction, forming stable siloxane bonds and removing water.[7][11] Insufficient curing can leave the layer susceptible to hydrolysis. 3. Environmental Stress: Exposure to harsh environmental conditions, such as high humidity, extreme pH, or elevated temperatures, can accelerate the degradation of the silane layer.[12][13][14]
I am observing inconsistent results between experimental batches. Lack of reproducibility is a significant challenge in surface chemistry. Key factors to control include: 1. Purity of Reagents: Ensure the silane and solvents are of high purity and are not contaminated. 2. Environmental Control: Maintain consistent temperature and humidity during the deposition process.[5] 3. Standardized Procedures: Adhere strictly to a well-defined and documented protocol for substrate cleaning, silane solution preparation, deposition time, and curing.[7] Minor deviations can lead to significant variations in the final surface properties.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound bonding to a surface?

A1: The bonding process involves two key reactions: hydrolysis and condensation.[4][9][15][16][17]

  • Hydrolysis: The ethoxy groups (-OC2H5) on the silicon atom react with water to form silanol groups (Si-OH). This reaction can be catalyzed by acids or bases.[9][15]

  • Condensation: The newly formed silanol groups can then react in two ways:

    • They can form covalent siloxane bonds (Si-O-Substrate) with hydroxyl groups on the surface of the substrate.[3][4]

    • They can react with other silanol groups on adjacent silane molecules to form a cross-linked polysiloxane network (Si-O-Si).[3][4]

Q2: How does the structure of this compound influence its stability?

A2: The stability of the treated surface is influenced by the organofunctional group. The N-methylbenzamido group will dictate the surface energy and chemical reactivity of the functionalized surface. The stability of the underlying siloxane network is critical. For some aminosilanes, the amine functionality has been shown to catalyze the hydrolysis of the siloxane bonds, potentially reducing long-term stability in aqueous environments.[10] The specific impact of the N-methylbenzamido group on this process would require empirical evaluation.

Q3: What factors can cause the degradation of the treated surface over the long term?

A3: Long-term degradation is primarily driven by environmental factors that promote the hydrolysis of the siloxane bonds.[12][13] These factors include:

  • Moisture: Water is a key reactant in the hydrolytic degradation of siloxane bonds.[12][13][14][18]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[9][17]

  • UV Radiation: While silicones are generally resistant, prolonged UV exposure can contribute to degradation.[13]

  • Chemical Exposure: Strong acidic or basic conditions can catalyze the breakdown of the siloxane network.[9]

Q4: How can I assess the quality and stability of my silane-treated surface?

A4: Several surface characterization techniques can be employed:

  • Contact Angle Goniometry: To measure the surface hydrophobicity or hydrophilicity, which provides an indication of the surface chemistry and can be monitored over time to assess stability.[5]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence and chemical state of the silane layer.[19][20][21]

  • Atomic Force Microscopy (AFM): To visualize the surface topography and assess the homogeneity and roughness of the silane coating.[20][21]

  • Ellipsometry: To measure the thickness of the silane layer, which is useful for verifying monolayer or multilayer formation.[8][20]

Q5: What is the expected thickness of a monolayer of this compound?

Quantitative Data Summary

The following table summarizes representative data for aminosilane layers from the literature. This data can serve as a benchmark for what might be expected from similar silane treatments.

ParameterSilane TypeSubstrateValueReference
Layer Thickness 3-aminopropyltriethoxysilane (APTES)Glass~7-10 Å (monolayer)[20]
3(mercaptopropyl)-trimethoxysilane (MPTMS)Gold0.5 (±0.2) nm[19]
MPTMS + APTESGold1.0 (±0.2) nm[19]
Surface Density 3-aminopropyldimethylethoxysilane (APDMES)Silica~3 molecules / nm²[21]

Experimental Protocols

Protocol 1: General Procedure for Surface Silanization in Solution

  • Substrate Preparation: a. Clean the substrate by sonicating in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each. b. Dry the substrate under a stream of inert gas (e.g., nitrogen or argon). c. (Optional but recommended) Treat the substrate with an oxygen plasma or piranha solution to generate hydroxyl groups.

  • Silane Solution Preparation: a. In a controlled, low-humidity environment, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene). A trace amount of water is necessary to initiate hydrolysis.[7]

  • Deposition: a. Immerse the cleaned and dried substrates in the silane solution. b. Allow the reaction to proceed for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated).[7]

  • Rinsing and Curing: a. Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.[7][11] b. Follow with a rinse in ethanol and deionized water.[7] c. Dry the substrates under a stream of inert gas. d. Cure the coated substrates in an oven at 110-120°C for 1 hour to promote the formation of stable siloxane bonds.[11]

Protocol 2: Assessment of Surface Stability by Contact Angle Measurement

  • Initial Measurement: a. Using a contact angle goniometer, dispense a small droplet (e.g., 5 µL) of deionized water onto the freshly prepared silanized surface. b. Measure the static contact angle. Perform measurements at multiple locations on the surface to ensure homogeneity.

  • Aging/Degradation: a. Expose the samples to the desired environmental conditions (e.g., storage in a humidity chamber at 80% RH and 40°C, or immersion in a specific buffer).

  • Periodic Measurements: a. At regular time intervals (e.g., 1, 3, 7, 14, and 30 days), remove the samples from the aging environment. b. Gently rinse with deionized water and dry with an inert gas stream. c. Repeat the contact angle measurement as described in step 1.

  • Data Analysis: a. Plot the contact angle as a function of time. A significant change in the contact angle indicates a change in the surface chemistry, likely due to the degradation or rearrangement of the silane layer.

Visualizations

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation Silane Bis(N-methylbenzamido) methylethoxysilane Silanol Silanol Intermediate (Si-OH) Silane->Silanol Ethoxy group reacts with water Water H₂O (trace) Silanol2 Silanol Intermediate (Si-OH) Substrate Substrate with -OH groups CovalentBond Covalent Siloxane Bond (Substrate-O-Si) Crosslink Cross-linked Network (Si-O-Si) Silanol2->CovalentBond Reacts with substrate Silanol2->Crosslink Reacts with another silanol G Start Problem Detected: Poor Adhesion / Inhomogeneous Layer CheckClean Is substrate cleaning protocol rigorous? Start->CheckClean CheckEnv Is deposition environment controlled (low humidity)? CheckClean->CheckEnv Yes ImproveClean Action: Enhance cleaning (e.g., add plasma step) CheckClean->ImproveClean No CheckConc Is silane concentration optimized (e.g., 1-2%)? CheckEnv->CheckConc Yes ControlEnv Action: Use desiccator or glovebox for deposition CheckEnv->ControlEnv No CheckCure Is post-deposition curing step performed? CheckConc->CheckCure Yes OptimizeConc Action: Titrate concentration and test performance CheckConc->OptimizeConc No ImplementCure Action: Add oven curing step (e.g., 110°C, 1 hr) CheckCure->ImplementCure No Success Problem Resolved CheckCure->Success Yes ImproveClean->CheckEnv ControlEnv->CheckConc OptimizeConc->CheckCure ImplementCure->Success G cluster_workflow Experimental Workflow Prep 1. Substrate Preparation Silanize 2. Silanization (Deposition & Curing) Prep->Silanize InitialChar 3. Initial Characterization (Contact Angle, AFM, XPS) Silanize->InitialChar Age 4. Environmental Aging InitialChar->Age FinalChar 5. Final Characterization (Contact Angle, AFM, XPS) Age->FinalChar Analyze 6. Data Analysis & Stability Assessment FinalChar->Analyze

References

Validation & Comparative

A Comparative Guide to Silane Adhesion Promoters: Bis(N-methylbenzamido)methylethoxysilane vs. Aminosilanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Silane Coupling Agents

Silane coupling agents are organosilicon compounds that are widely used to promote adhesion between dissimilar materials, such as organic polymers and inorganic substrates. Their bifunctional nature, possessing both an organic functional group and a hydrolyzable inorganic group, allows them to form a durable bridge at the interface, enhancing the mechanical strength and durability of composite materials, coatings, and adhesive joints. Aminosilanes are a prominent class of silane coupling agents, valued for their versatility and effectiveness in a wide array of applications.

Performance Comparison: Aminosilanes

The performance of aminosilanes is influenced by the nature of the amino group (primary, secondary, tertiary) and the number of amine functionalities (monoamine, diamine, triamine).

Key Performance Characteristics of Aminosilanes
Performance MetricAminosilane TypeObservationSupporting Data/References
Reaction Rate Triamine ~ Diamine > MonoamineThe presence of more than one amine group enhances the rate of condensation with surface silanol groups.[1][2]Kinetic studies show a clear trend in reaction rates based on the number of amine groups.[1][2]
Primary > Secondary > TertiarySteric hindrance from bulkier secondary and tertiary amines slows down the condensation reaction.[1][2]First-order kinetic models of surface modification confirm this trend.[1][2]
Surface Modification Level Diamine and Primary MonoamineThese achieve the highest levels of surface modification.X-ray photoelectron spectroscopy (XPS) data indicates a greater extent of amine modification on the surface.[1]
Hindered Amines (Secondary, Tertiary)Result in lower levels of surface modification and require longer saturation times.XPS analysis shows lower nitrogen content on surfaces treated with more hindered aminosilanes.[1]
Adhesion Strength N-aminoethyl-3-aminopropylmethyl-dimethoxysilane (a diamino silane)Exhibited excellent synergistic effects on adhesive properties in a silane primer, reaching an adhesive strength of 1.53 MPa.[3]A study on silane primers for silicone resin thermal protection coatings demonstrated this enhanced bond strength.[3]
General AminosilanesEnhance flexural, compressive, and interlaminar shear strengths in glass-reinforced thermoset plastics, both before and after humidity exposure.Technical data sheets and application notes provide extensive data on mechanical property improvements in composites.
Surface Charge Mono-, Di-, and Tri-aminosilanesTreatment of glass surfaces with aminosilanes creates a positive surface charge at pH ≥ 7.Streaming potential measurements show a shift from negative to positive surface potentials upon aminosilanization.
Tri-aminosilanesGenerate a higher positive streaming potential compared to mono- and di-aminosilane treated surfaces.Comparative studies of different aminosilanes on glass substrates confirm this finding.

Performance Analysis: Bis(N-methylbenzamido)methylethoxysilane (Theoretical)

As of late 2025, specific experimental data on the performance of this compound as an adhesion promoter is scarce in publicly accessible scientific literature and technical data sheets. However, an analysis of its chemical structure allows for a theoretical comparison with aminosilanes.

Chemical Structure:

This compound possesses two N-methylbenzamido functional groups and a methylethoxysilane group.

Potential Advantages:

  • Hydrolytic Stability: The bulky benzamido groups may offer steric protection to the siloxane bond (Si-O-Substrate) once formed, potentially leading to enhanced hydrolytic stability and long-term durability of the adhesive bond, especially in humid environments.

  • Thermal Stability: The aromatic benzamide structure could contribute to higher thermal stability compared to the aliphatic chains of common aminosilanes.

  • Specific Interactions: The amide functionality, with its potential for hydrogen bonding and dipole-dipole interactions, might offer specific adhesion benefits to polar polymers such as polyamides and polyurethanes.

Potential Disadvantages:

  • Reactivity: The N-methylbenzamido groups are significantly less basic than the amino groups in aminosilanes. This lower basicity might translate to a slower reaction rate with surface silanol groups and potentially a lower degree of surface coverage compared to aminosilanes under similar conditions.

  • Steric Hindrance: The bulky nature of the two N-methylbenzamido groups could sterically hinder the hydrolysis and condensation of the ethoxysilane group, potentially leading to a less dense and less organized interfacial layer.

  • Adhesion to Specific Polymers: While potentially beneficial for polar polymers, the adhesion to non-polar polymers might be less effective compared to aminosilanes which can be selected with varying organic functionalities to match the polymer matrix.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of silane performance. Below are typical experimental protocols for evaluating key performance indicators.

Surface Preparation and Silane Deposition

Objective: To create a clean, reactive surface for silane treatment and to deposit a uniform silane layer.

Protocol:

  • Substrate Cleaning: Substrates (e.g., glass slides, silicon wafers, metal panels) are typically cleaned by sonication in a series of solvents such as acetone, ethanol, and deionized water to remove organic contaminants.

  • Surface Activation: To generate surface hydroxyl groups (silanols), substrates are often treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).

  • Silane Solution Preparation: The silane is dissolved in a suitable solvent, often an alcohol/water mixture (e.g., 95% ethanol/5% water) to facilitate hydrolysis of the alkoxy groups. The concentration is typically in the range of 1-5% by volume.

  • Silane Deposition: The cleaned and activated substrates are immersed in the silane solution for a specific duration (e.g., 1-60 minutes).

  • Rinsing: After deposition, the substrates are rinsed with the solvent to remove excess, unreacted silane.

  • Curing: The treated substrates are then cured, typically in an oven at a specific temperature (e.g., 110-120°C) for a set time (e.g., 15-30 minutes) to promote the formation of covalent bonds between the silane and the substrate and to crosslink the silane layer.

Adhesion Strength Measurement (Lap Shear Test)

Objective: To quantify the adhesive bond strength between two substrates bonded with an adhesive containing the silane adhesion promoter.

Protocol:

  • Substrate Preparation: Two substrate strips (e.g., aluminum or steel) are prepared and surface-treated with the silane as described above.

  • Adhesive Application: A layer of adhesive is applied to a defined area on one end of each treated substrate.

  • Bonding: The two substrates are overlapped with the adhesive in between, creating a single lap joint of a specified area. The assembly is clamped to ensure a consistent bond line thickness.

  • Curing: The bonded assembly is cured according to the adhesive manufacturer's instructions.

  • Testing: The lap shear strength is measured using a universal testing machine by pulling the two ends of the assembly in opposite directions at a constant crosshead speed until failure. The force at failure is recorded and divided by the bond area to calculate the shear strength (in MPa).

Surface Characterization (Contact Angle Measurement)

Objective: To assess the change in surface energy and hydrophobicity/hydrophilicity after silane treatment.

Protocol:

  • Sample Preparation: Substrates are treated with the silane as described above.

  • Measurement: A drop of a probe liquid with a known surface tension (e.g., deionized water, diiodomethane) is placed on the treated surface.

  • Analysis: The contact angle of the droplet with the surface is measured using a goniometer. The surface energy of the treated substrate can then be calculated using various models (e.g., Owens-Wendt-Rabel-Kaelble).

Visualizing Experimental Workflows and Relationships

Silane Adhesion Mechanism

The following diagram illustrates the general mechanism of action for silane coupling agents at the interface between an inorganic substrate and an organic polymer.

SilaneAdhesionMechanism cluster_substrate Inorganic Substrate cluster_silane Silane Coupling Agent cluster_polymer Organic Polymer cluster_interface Interface Substrate Substrate (e.g., Glass, Metal) Hydroxyl Surface Hydroxyls (-OH) Condensation Condensation - H2O Hydroxyl->Condensation Silane R-Si-(OR')3 Hydrolysis Hydrolysis + H2O Silane->Hydrolysis Silanol Silanol R-Si-(OH)3 Hydrolysis->Silanol Silanol->Condensation Polymer Polymer Matrix Interpenetration Interpenetrating Network with Polymer Polymer->Interpenetration CovalentBond Covalent Bond (Si-O-Substrate) Condensation->CovalentBond CovalentBond->Interpenetration

Caption: General mechanism of silane coupling agents.

Experimental Workflow for Adhesion Testing

This diagram outlines the typical workflow for evaluating the adhesion performance of a silane coupling agent.

AdhesionTestingWorkflow Start Start SubstratePrep Substrate Preparation (Cleaning & Activation) Start->SubstratePrep SilaneTreatment Silane Treatment (Deposition & Curing) SubstratePrep->SilaneTreatment Bonding Adhesive Bonding (Lap Shear Sample Assembly) SilaneTreatment->Bonding Curing Adhesive Curing Bonding->Curing Testing Mechanical Testing (Lap Shear Test) Curing->Testing Analysis Data Analysis (Calculate Adhesion Strength) Testing->Analysis End End Analysis->End

Caption: Workflow for lap shear adhesion testing.

Conclusion

Aminosilanes are a well-established and versatile class of adhesion promoters with a performance profile that can be tailored by selecting the appropriate amine functionality. The reactivity and degree of surface modification are directly related to the steric hindrance and the number of amine groups in the molecule. In contrast, this compound remains a compound for which performance data is not widely available. Based on its structure, it may offer advantages in terms of thermal and hydrolytic stability, but potentially at the cost of lower reactivity compared to aminosilanes. For researchers and professionals in drug development and material science, the choice of silane should be guided by the specific substrate, polymer, and environmental conditions of the application. Further experimental investigation into the performance of this compound is warranted to validate its theoretical advantages and disadvantages.

References

A Comparative Guide to Silane Coupling Agents: Bis(N-methylbenzamido)methylethoxysilane vs. Epoxy Silanes for Enhanced Composite Strength

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate silane coupling agent is critical for optimizing the mechanical performance and durability of composite materials. This guide provides a detailed comparison between the novel Bis(N-methylbenzamido)methylethoxysilane and the widely utilized epoxy silanes, focusing on their impact on composite strength. Due to a scarcity of publicly available performance data for this compound, this comparison leverages established data for epoxy silanes and offers a qualitative analysis of the former based on its chemical structure.

Introduction to Silane Coupling Agents

Silane coupling agents are bifunctional molecules that act as a bridge at the interface between an inorganic reinforcement material (like glass fibers) and an organic polymer matrix (such as epoxy resin). This interfacial bonding is crucial for transferring stress from the flexible polymer to the rigid reinforcement, thereby significantly enhancing the mechanical properties of the resulting composite material. The effectiveness of a silane coupling agent is largely determined by its chemical structure and its reactivity with both the reinforcement and the matrix.

Chemical Structures and Mechanisms of Action

A key differentiator between silane coupling agents is the organic functional group that reacts with the polymer matrix.

This compound

This compound, with the CAS number 16230-35-6, possesses two N-methylbenzamido groups. The ethoxy group on the silicon atom is designed to hydrolyze and form silanol groups, which can then condense with the hydroxyl groups on the surface of inorganic materials like glass fibers. The N-methylbenzamido groups, in turn, are expected to interact with the polymer matrix. The aromatic rings and amide groups may offer unique reactivity and thermal stability profiles compared to more common aliphatic silanes.

Figure 1: Chemical structure of this compound.

Epoxy Silanes

Epoxy silanes, such as (3-Glycidyloxypropyl)trimethoxysilane (GPS), are among the most common coupling agents for epoxy-based composites. The trimethoxysilyl group readily hydrolyzes to form reactive silanols. The terminal epoxy group is highly compatible with and can co-react with the epoxy resin matrix, forming a strong covalent bond at the interface. This direct chemical integration leads to excellent adhesion and stress transfer.

Figure 2: Chemical structure of a representative epoxy silane, GPS.

The general mechanism for silane coupling agents involves hydrolysis of the alkoxy groups, condensation with the inorganic substrate, and reaction of the organofunctional group with the polymer matrix, forming a durable interfacial layer.

Silane_Coupling_Mechanism Start Silane Coupling Agent (R-Si(OR')3) Hydrolysis Hydrolysis (Addition of Water) Start->Hydrolysis Silanol Silanol Formation (R-Si(OH)3) Hydrolysis->Silanol Condensation_Substrate Condensation with Inorganic Substrate (e.g., Glass Fiber) Silanol->Condensation_Substrate Condensation_Silane Self-Condensation (Oligomeric Siloxanes) Silanol->Condensation_Silane Interfacial_Bond_Substrate Covalent Bond Formation (Substrate-O-Si) Condensation_Substrate->Interfacial_Bond_Substrate Interfacial_Layer Formation of Interfacial Layer Interfacial_Bond_Substrate->Interfacial_Layer Condensation_Silane->Interfacial_Layer Reaction_Matrix Reaction of Organofunctional Group (R) with Polymer Matrix Interfacial_Layer->Reaction_Matrix End Strong Interfacial Adhesion & Enhanced Composite Strength Reaction_Matrix->End

Figure 3: General mechanism of silane coupling agents.

Performance Data: Epoxy Silanes in Glass Fiber/Epoxy Composites

Epoxy silanes, particularly GPS, have been extensively studied. The following table summarizes the impact of GPS concentration on the mechanical properties of glass fiber reinforced epoxy composites.

Silane Concentration (wt%)Tensile Strength (MPa)Flexural Strength (MPa)Interlaminar Shear Strength (ILSS) (MPa)
0 (Control - Heat Cleaned)~250~350~30
0.25~300~500~40
0.50 ~340 ~620 ~48
1.00~320~580~45
2.00~290~530~42

Note: The data presented is a representative summary from published literature and may vary depending on the specific materials and processing conditions.

As the data indicates, there is an optimal concentration of the epoxy silane (around 0.5 wt%) that yields the most significant improvement in mechanical properties. This is attributed to the formation of a well-structured and appropriately thick interfacial layer.

Qualitative Comparison and Discussion

FeatureThis compoundEpoxy Silanes (e.g., GPS)
Matrix Reactivity The N-methylbenzamido groups may interact with epoxy resins through hydrogen bonding or potentially react with certain curing agents. The reactivity is likely to be different and potentially less direct than the co-reaction of an epoxy group.The terminal epoxy group can directly co-react with the epoxy matrix, forming strong covalent bonds.
Interfacial Flexibility The presence of two benzamido groups attached to the silicon atom might create a more rigid interfacial layer compared to the flexible propyl chain of GPS. This could influence the fracture toughness of the composite.The flexible propyl chain can help in dissipating stress at the interface, potentially leading to improved toughness.
Thermal Stability The aromatic rings in the benzamido groups could potentially offer higher thermal stability at the interface compared to the aliphatic structure of GPS.Good thermal stability, suitable for most standard epoxy curing cycles.
Hydrolytic Stability The stability of the Si-N bond after curing and under hydrolytic conditions would be a critical factor in determining long-term performance.The Si-O-Si bonds formed with the substrate and within the siloxane network are generally hydrolytically stable.

Experimental Protocols

To conduct a direct comparison of these two silanes, the following experimental workflow is recommended.

Experimental_Workflow Start Fiber Preparation (e.g., Heat Cleaning of Glass Fibers) Silane_Solution Preparation of Silane Solutions (e.g., 0.5 wt% in Ethanol/Water) Start->Silane_Solution Fiber_Treatment Fiber Treatment (Dipping, Rinsing, Drying) Silane_Solution->Fiber_Treatment Composite_Fabrication Composite Fabrication (e.g., Vacuum Infusion with Epoxy Resin) Fiber_Treatment->Composite_Fabrication Curing Curing of Composites (Following Resin Manufacturer's Protocol) Composite_Fabrication->Curing Specimen_Preparation Preparation of Test Specimens (According to ASTM Standards) Curing->Specimen_Preparation Mechanical_Testing Mechanical Testing (Tensile, Flexural, ILSS) Specimen_Preparation->Mechanical_Testing Analysis Data Analysis and Comparison Mechanical_Testing->Analysis End Performance Evaluation Analysis->End

A Comparative Guide to Validating the Surface Coverage of Bis(N-methylbenzamido)methylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key methodologies for validating the surface coverage of Bis(N-methylbenzamido)methylethoxysilane, a specialized silane coupling agent. While specific performance data for this compound is not extensively available in published literature, this document outlines the established analytical techniques and provides comparative data from analogous silane systems to serve as a practical benchmark for researchers.

Introduction to this compound

This compound is an organosilane with the chemical formula C19H24N2O3Si[1]. Its molecular structure suggests its utility in surface modification, where the ethoxysilane group can react with hydroxylated surfaces to form a covalent bond, while the N-methylbenzamido groups provide a functionalized surface with specific chemical properties. The effective application of this silane in fields such as drug delivery, biomaterial engineering, and diagnostics is critically dependent on the quality and uniformity of the resulting surface coating.

The Importance of Surface Coverage Validation

The performance of a silanized surface is directly linked to the completeness and uniformity of the silane layer. Incomplete or aggregated silane deposition can lead to inconsistent surface properties, affecting hydrophobicity, biocompatibility, and the efficacy of subsequent biomolecule immobilization. Therefore, rigorous validation of surface coverage is a critical step in the development and quality control of functionalized materials.

Comparative Analysis of Validation Techniques

Several surface-sensitive analytical techniques are employed to characterize silane coatings. This section compares three of the most common methods: X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Contact Angle Goniometry.

Data Presentation: Comparative Analysis of Surface Characterization Techniques
Technique Information Provided Quantitative Metrics Advantages Limitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.Atomic concentrations (%), layer thickness (nm).High surface sensitivity, provides chemical bonding information.Requires high vacuum, may not be suitable for all samples.
Atomic Force Microscopy (AFM) Surface topography and roughness.Root Mean Square (RMS) roughness (nm), feature height (nm).High-resolution 3D imaging, can be performed in liquid environments.Small scan area, potential for tip-sample artifacts.
Contact Angle Goniometry Surface wettability and hydrophobicity.Static contact angle (°), advancing and receding contact angles (°), contact angle hysteresis (°).Simple, rapid, and sensitive to surface chemistry changes.Indirect measure of coverage, sensitive to surface contamination.

Note: The performance values in the subsequent tables are illustrative and based on studies of other aminosilanes, such as APTES, to provide a comparative context in the absence of specific data for this compound.

X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition

XPS is a powerful technique for determining the elemental composition and chemical bonding states of the top few nanometers of a surface[2][3][4][5]. For a this compound coating, XPS can confirm the presence of silicon, nitrogen, oxygen, and carbon, and their respective chemical environments.

Illustrative XPS Data for Silane-Modified Surfaces

Silane Type (Example) Substrate N (atomic %) Si (atomic %) Estimated Layer Thickness (nm)
APTES (3-aminopropyltriethoxysilane)Silicon Wafer3.5 - 5.015 - 200.5 - 2.0
APDMES (3-aminopropyldimethylethoxysilane)Glass2.0 - 3.510 - 150.3 - 1.0
Atomic Force Microscopy (AFM) for Surface Morphology

AFM provides high-resolution three-dimensional images of a surface, allowing for the direct visualization of the silane layer's topography and the quantification of its roughness[6][7][8][9]. A uniform, complete monolayer will exhibit low surface roughness, while incomplete coverage or the formation of aggregates will result in a higher roughness value.

Illustrative AFM Data for Silane-Modified Surfaces

Silane Type (Example) Substrate RMS Roughness (nm) Observations
APTES (Vapor Phase Deposition)Silicon Dioxide0.2 - 0.5Smooth, uniform film[10]
APTES (Solution Phase Deposition)Silicon Dioxide0.8 - 2.5Presence of agglomerates[10]
Contact Angle Goniometry for Surface Wettability

Contact angle measurements are a straightforward and sensitive method to assess the change in surface energy upon silanization[11][12][13][14]. A successful and uniform coating of a hydrophobic silane will result in a significant increase in the water contact angle.

Illustrative Contact Angle Data for Silane-Modified Surfaces

Surface Treatment Static Water Contact Angle (°) Contact Angle Hysteresis (°)
Uncoated Glass< 20N/A
APTES Coated Glass50 - 7010 - 20
Fluorinated Silane Coated Glass> 100< 10

Experimental Protocols

Protocol for X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: The silanized substrate is carefully mounted on a sample holder using double-sided, vacuum-compatible tape.

  • Instrumentation: The analysis is performed in an ultra-high vacuum (UHV) XPS system equipped with a monochromatic Al Kα X-ray source.

  • Data Acquisition:

    • A survey scan is first acquired to identify all elements present on the surface.

    • High-resolution scans are then obtained for the Si 2p, C 1s, O 1s, and N 1s regions to determine the chemical states and quantify the elemental composition.

  • Data Analysis: The spectra are charge-corrected to the adventitious carbon C 1s peak at 284.8 eV. The elemental composition is determined from the integrated peak areas after applying relative sensitivity factors.

Protocol for Atomic Force Microscopy (AFM)
  • Sample Preparation: The silanized substrate is affixed to an AFM sample puck.

  • Instrumentation: The analysis is conducted using an AFM operating in tapping mode to minimize sample damage. A silicon cantilever with a sharp tip is used for imaging.

  • Data Acquisition:

    • The cantilever is oscillated at its resonant frequency, and the tip is brought into intermittent contact with the surface.

    • Topographic images are acquired over representative areas of the sample (e.g., 1x1 µm, 5x5 µm).

  • Data Analysis: The AFM software is used to process the images and calculate the root-mean-square (RMS) roughness of the surface.

Protocol for Contact Angle Measurement
  • Sample Preparation: The silanized substrate is placed on the sample stage of the contact angle goniometer.

  • Instrumentation: A goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.

  • Data Acquisition:

    • A droplet of deionized water (typically 2-5 µL) is gently deposited onto the surface.

    • The profile of the droplet is captured by the camera.

    • For dynamic contact angles, the volume of the droplet is slowly increased (advancing angle) and then decreased (receding angle).

  • Data Analysis: The software analyzes the droplet shape to determine the contact angle. The static contact angle is the average of measurements at multiple locations on the surface.

Visualizations

cluster_Silane This compound Silane_Structure

Caption: Molecular Structure of this compound.

Start Substrate Preparation (e.g., Cleaning, Hydroxylation) Silanization Surface Silanization with This compound Start->Silanization Curing Curing/Annealing Silanization->Curing Validation Surface Coverage Validation Curing->Validation XPS XPS Analysis Validation->XPS AFM AFM Imaging Validation->AFM ContactAngle Contact Angle Measurement Validation->ContactAngle

Caption: Experimental Workflow for Surface Functionalization and Validation.

Techniques Validation Technique Information Obtained XPS XPS Elemental Composition & Chemical State AFM AFM Surface Topography & Roughness ContactAngle Contact Angle Surface Wettability

Caption: Comparison of Information from Different Validation Techniques.

Conclusion

The successful application of this compound for surface modification hinges on the ability to create a uniform and stable coating. While direct comparative data for this specific silane is emerging, the well-established techniques of XPS, AFM, and contact angle goniometry provide a robust framework for its characterization. By employing these methods, researchers can optimize deposition parameters and ensure the desired surface properties for their specific applications in drug development and materials science.

References

Assessing the hydrolytic stability of Bis(N-methylbenzamido)methylethoxysilane coatings

Author: BenchChem Technical Support Team. Date: November 2025

The long-term performance and efficacy of many advanced materials, particularly in the fields of biomedical devices and drug delivery systems, are critically dependent on the stability of their surface coatings. Silane coatings are widely employed to modify surface properties, promote adhesion, and create protective barriers. However, their susceptibility to hydrolysis can compromise their function over time, leading to device failure or altered therapeutic outcomes. This guide provides a comparative assessment of the hydrolytic stability of Bis(N-methylbenzamido)methylethoxysilane coatings against promising alternatives, supported by experimental protocols and data from existing literature.

This compound: An Overview

This compound is a functionalized silane with potential applications in surface modification due to its unique chemical structure. The benzamido groups can impart specific functionalities, while the ethoxysilane group allows for covalent bonding to hydroxylated surfaces. However, the presence of hydrolyzable ethoxy groups raises concerns about the long-term stability of these coatings in aqueous environments, which is a critical factor for many biomedical and pharmaceutical applications.

Alternative Silane Coatings with Enhanced Hydrolytic Stability

Research into more robust silane coatings has led to the development of several alternatives with improved resistance to hydrolysis. This guide focuses on three such alternatives: Dipodal Silanes, Epoxy-functional Silane Oligomers, and specific Amine-functional Silanes.

Dipodal Silanes: These molecules possess two silicon atoms, allowing them to form a greater number of bonds with the substrate surface. This increased connectivity significantly enhances their resistance to hydrolysis, with some studies reporting up to a 10,000-fold increase in stability compared to conventional monosilanes[1]. The dual-point attachment creates a more robust and durable coating. Pendant dipodal silanes, in particular, have demonstrated superior stability in aggressive aqueous environments compared to bridged dipodal silanes[2][3].

Epoxy-functional Silane Oligomers: Unlike monomeric silanes, these oligomeric structures have a pre-polymerized siloxane backbone. This reduces the number of hydrolyzable alkoxy groups exposed to the environment, thereby slowing down the degradation process[4][5][6]. The epoxy functionality provides a reactive site for further cross-linking or attachment of other molecules.

Amine-functional Silanes: While some amine-functional silanes can be prone to hydrolysis, specific structures have been shown to form more stable layers. The stability of these coatings is influenced by the deposition solvent and the structure of the silane itself[7]. For instance, thinner, more stable layers have been observed when deposited from aqueous solutions compared to organic solvents[7]. The amine groups can also play a role in catalyzing the hydrolysis of siloxane bonds, making careful selection of the silane structure crucial[8][9].

Comparative Performance Data

The following table summarizes the key features and reported hydrolytic stability of this compound and the alternative coatings. It is important to note that direct, head-to-head comparative data under identical conditions is limited in the published literature. The information presented is a synthesis of available data for each coating type.

Coating TypeKey Structural FeatureReported Hydrolytic StabilityAdvantagesPotential Limitations
This compound Monofunctional ethoxysilane with benzamido groupsData not readily available in literatureSpecific surface functionality from benzamido groupsPotential for hydrolysis at the Si-O-C linkage
Dipodal Silanes Two silicon atoms per moleculeSignificantly higher than conventional monosilanes (up to 10,000x)[1]Enhanced durability and adhesion due to multiple attachment points[2][10]May have different surface energy compared to monosilanes
Epoxy-functional Silane Oligomers Pre-formed siloxane backboneSlower hydrolysis and condensation rates compared to monomers[5]Improved shelf life and durability in solvent-borne systems[4][6]May require specific conditions for hydrolysis in waterborne systems
Amine-functional Silanes Contains primary or secondary amine groupsStability is highly dependent on structure and deposition conditions[7][8]Can provide a reactive surface for further functionalizationAmine groups can catalyze hydrolysis of siloxane bonds[9]

Experimental Protocol for Assessing Hydrolytic Stability

To facilitate a direct and objective comparison of the hydrolytic stability of these coatings, the following detailed experimental protocol is provided. This protocol is designed to simulate physiological conditions and accelerate the degradation process for timely evaluation.

1. Substrate Preparation:

  • Clean glass or silicon wafer substrates by sonication in a sequence of acetone, isopropanol, and deionized water (15 minutes each).
  • Dry the substrates under a stream of nitrogen gas.
  • Activate the surface by exposing it to an oxygen plasma for 5 minutes to generate hydroxyl groups.

2. Coating Deposition:

  • Prepare 1% (v/v) solutions of each silane (this compound, a representative dipodal silane, an epoxy-functional silane oligomer, and an amine-functional silane) in anhydrous toluene.
  • Immerse the activated substrates in the respective silane solutions for 2 hours at room temperature with gentle agitation.
  • Rinse the coated substrates with fresh toluene to remove any unbound silane.
  • Cure the coatings in an oven at 110°C for 1 hour.

3. Accelerated Aging:

  • Immerse the coated substrates in a phosphate-buffered saline (PBS) solution (pH 7.4) at an elevated temperature of 60°C.
  • At predetermined time points (e.g., 0, 24, 48, 72, 96, 168 hours), remove a set of samples for analysis.

4. Characterization and Data Analysis:

  • Contact Angle Goniometry: Measure the static water contact angle on the coated surfaces at each time point. A decrease in contact angle suggests the loss of the hydrophobic silane layer and exposure of the underlying hydrophilic substrate.
  • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface. A decrease in the silicon and carbon signals and an increase in the substrate signals (e.g., silicon and oxygen from glass) indicate coating degradation.
  • Atomic Force Microscopy (AFM): Image the surface topography to observe any changes in morphology, such as pitting or delamination, indicative of coating failure.
  • Adhesion Test (ASTM D3359 - Tape Test): Assess the adhesion of the coating to the substrate at each time point. A decrease in adhesion classification indicates a weakening of the coating-substrate interface.

Logical Workflow for Hydrolytic Stability Assessment

The following diagram illustrates the logical workflow for the experimental assessment of the hydrolytic stability of the silane coatings.

G cluster_prep Preparation cluster_aging Accelerated Aging cluster_analysis Analysis at Time Points (t = 0, 24, 48...) cluster_conclusion Conclusion Substrate_Cleaning Substrate Cleaning (Sonication) Surface_Activation Surface Activation (Oxygen Plasma) Substrate_Cleaning->Surface_Activation Coating_Deposition Coating Deposition (Dip Coating) Surface_Activation->Coating_Deposition Curing Curing (110°C) Coating_Deposition->Curing Immersion Immersion in PBS (pH 7.4, 60°C) Curing->Immersion Contact_Angle Contact Angle Goniometry Immersion->Contact_Angle XPS XPS (Elemental Composition) Immersion->XPS AFM AFM (Surface Morphology) Immersion->AFM Adhesion_Test Adhesion Test (Tape Test) Immersion->Adhesion_Test Comparison Comparative Assessment of Hydrolytic Stability Contact_Angle->Comparison XPS->Comparison AFM->Comparison Adhesion_Test->Comparison

Caption: Experimental workflow for assessing hydrolytic stability.

Signaling Pathway: General Mechanism of Silane Hydrolysis

While a specific signaling pathway for the degradation of this compound is not detailed in the literature, the general mechanism of hydrolysis for alkoxysilanes is well understood. The following diagram illustrates this process.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_degradation Hydrolytic Degradation Alkoxysilane R-Si(OR')3 (Alkoxysilane) Silanetriol R-Si(OH)3 (Silanetriol) Alkoxysilane->Silanetriol + 3 H2O Water H2O Alcohol 3 R'OH (Alcohol Byproduct) Silanetriol->Alcohol Silanetriol2 R-Si(OH)3 Siloxane_Bond R-Si-O-Substrate (Covalent Bond) Silanetriol2->Siloxane_Bond + Substrate-OH Surface Substrate-OH Water2 H2O Siloxane_Bond->Water2 Siloxane_Bond2 R-Si-O-Substrate Cleavage Cleavage of Siloxane Bond Siloxane_Bond2->Cleavage + H2O (excess) Water3 H2O Silanol_Regen R-Si(OH)3 + Substrate-OH Cleavage->Silanol_Regen

Caption: General mechanism of silane hydrolysis and condensation.

References

Benchmarking the Crosslinking Efficiency of Silane Agents for Researchers and Developers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Common Silane Crosslinkers

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the development of robust biomaterials, polymer networks, and drug delivery systems. This guide provides a comparative overview of common silane crosslinking agents, offering a benchmark for the evaluation of novel crosslinkers such as Bis(N-methylbenzamido)methylethoxysilane (BMBMES). Due to the limited publicly available data on BMBMES, this document focuses on establishing a baseline with well-characterized alternatives.

Introduction to Silane Crosslinking

Silane crosslinking is a chemical process that forms covalent bonds between polymer chains through the use of organosilicon compounds known as silanes. This method is widely employed to enhance the mechanical strength, thermal stability, and chemical resistance of materials.[1][2] The general mechanism involves the hydrolysis of alkoxy groups on the silane in the presence of moisture, leading to the formation of reactive silanol groups. These silanols can then condense with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds, creating a three-dimensional crosslinked network.[3]

Comparison of Common Silane Crosslinking Agents

Crosslinking Agent Chemical Structure Reactive Group(s) Typical Applications Reported Crosslinking Efficiency (Gel Content %)
Vinyltrimethoxysilane (VTMS) CH₂=CHSi(OCH₃)₃Vinyl, MethoxyWire and cable insulation, pipes, polymer modification.[3][4]Up to ~80% in polyethylene, dependent on concentration and processing conditions.[5]
3-Aminopropyltrimethoxysilane (APTMS) H₂N(CH₂)₃Si(OCH₃)₃Amino, MethoxySurface modification, adhesion promotion, bioconjugation.[6][7]Forms self-assembled layers; crosslinking efficiency is application-specific.[6]
3-Glycidoxypropyltrimethoxysilane (GPTMS) CH₂OCHCH₂O(CH₂)₃Si(OCH₃)₃Epoxy, MethoxyAdhesion promoter, composite materials, coatings, biomaterial functionalization.[8][9]Used for surface functionalization and can form crosslinked gels in solution.[8][10]

Table 1: Comparison of Common Silane Crosslinking Agents. This table provides a summary of the chemical structures, reactive groups, typical applications, and reported crosslinking efficiencies of selected common silane crosslinkers. This data can serve as a benchmark for evaluating new crosslinking agents like BMBMES.

Experimental Protocols for Evaluating Crosslinking Efficiency

To objectively assess the crosslinking efficiency of BMBMES and compare it with other silanes, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

Gel Content Determination (ASTM D2765)

The gel content is a direct measure of the degree of crosslinking in a polymer.[11][12] It is determined by solvent extraction to quantify the insoluble, crosslinked portion of the material.[13][14]

Protocol:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the crosslinked polymer sample. If the sample is large, it should be cut into smaller pieces to increase the surface area for extraction.

  • Extraction: Place the sample in a wire mesh cage or a cellulose thimble.

  • Solvent Immersion: Immerse the sample container in a flask containing a suitable solvent (e.g., xylene or toluene) and an antioxidant.

  • Reflux: Heat the solvent to its boiling point and allow it to reflux for a minimum of 6 hours to extract the soluble, uncrosslinked polymer.

  • Drying: Carefully remove the sample from the solvent and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

  • Calculation: The gel content is calculated using the following formula: Gel Content (%) = (Final Weight / Initial Weight) x 100

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique to monitor the chemical changes occurring during the crosslinking process.[15][16] It can be used to track the disappearance of reactive groups and the appearance of new bonds.

Protocol:

  • Sample Preparation: Prepare thin films of the polymer before and after the crosslinking reaction.

  • Spectrum Acquisition: Record the FTIR spectra of both the uncrosslinked and crosslinked samples over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analysis:

    • Monitor the decrease in the intensity of peaks corresponding to the hydrolyzable groups on the silane (e.g., Si-OCH₃ around 1090 cm⁻¹ and 1190 cm⁻¹ for methoxy silanes).[11][15]

    • Observe the appearance and increase in the intensity of peaks associated with the formation of siloxane bonds (Si-O-Si), typically in the region of 1000-1100 cm⁻¹.[11]

    • The ratio of the absorbance of the Si-O-Si peak to an internal standard peak (a peak that does not change during the reaction, e.g., a C-H stretching peak) can be used to quantify the extent of crosslinking.

Hot-Set Test (BS EN 60811-507)

The hot-set test evaluates the thermo-mechanical properties of crosslinked materials and is particularly relevant for applications requiring high-temperature stability.[17][18]

Protocol:

  • Sample Preparation: Cut dumbbell-shaped specimens from the crosslinked material with defined gauge marks.

  • Test Setup: Suspend the specimens vertically in an oven preheated to a specified temperature (e.g., 200 °C).

  • Loading: Attach a specified weight to the lower end of each specimen to apply a defined tensile stress.

  • Elongation Measurement: After a set time (e.g., 15 minutes) at the test temperature, measure the elongation between the gauge marks while the specimen is still in the oven and under load.

  • Permanent Set Measurement: Remove the weight and allow the specimens to recover in the oven for a specified period (e.g., 5 minutes). Then, remove the specimens from the oven and allow them to cool to room temperature. Measure the distance between the gauge marks again.

  • Calculation:

    • Elongation under load (%) = ((Length under load - Initial length) / Initial length) x 100

    • Permanent set (%) = ((Final length - Initial length) / Initial length) x 100 A lower permanent set value indicates a higher degree of crosslinking.

Visualizing Crosslinking Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in crosslinking.

Crosslinking_Mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane R-Si(OR')₃ (Silane Crosslinker) Silanol R-Si(OH)₃ (Silanol Intermediate) Silane->Silanol + H₂O Water 3H₂O (Moisture) Alcohol 3R'OH (Byproduct) Silanol2 R-Si(OH)₃ Silanol->Silanol2 Condensation Reaction Siloxane R-Si-O-Si-R (Crosslinked Network) Silanol2->Siloxane + Silanol Silanol3 R-Si(OH)₃ Water2 3H₂O

Figure 1: General mechanism of silane crosslinking.

Experimental_Workflow cluster_prep Sample Preparation cluster_eval Crosslinking Efficiency Evaluation cluster_analysis Data Analysis and Comparison Start Select Polymer and Silane Crosslinker Mixing Compound Polymer and Silane (e.g., in an extruder) Start->Mixing Curing Induce Crosslinking (e.g., moisture cure) Mixing->Curing Gel_Content Gel Content Determination Curing->Gel_Content FTIR FTIR Analysis Curing->FTIR Hot_Set Hot-Set Test Curing->Hot_Set Data_Table Tabulate Quantitative Data Gel_Content->Data_Table FTIR->Data_Table Hot_Set->Data_Table Comparison Benchmark against Alternative Crosslinkers Data_Table->Comparison

Figure 2: Experimental workflow for benchmarking crosslinking efficiency.

Conclusion

This guide provides a foundational framework for benchmarking the crosslinking efficiency of this compound. By utilizing the presented experimental protocols and comparing the results with the data for established silane crosslinkers, researchers can systematically evaluate the performance of BMBMES for their specific applications. The provided diagrams offer a clear visualization of the underlying chemical processes and the experimental logic. Further research to generate specific experimental data for BMBMES is crucial for a direct and comprehensive comparison.

References

A Comparative Guide to Surface Modification: Bis(N-methylbenzamido)methylethoxysilane vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bis(N-methylbenzamido)methylethoxysilane (BMBMES) and alternative silane coupling agents for substrate surface modification. Due to the limited availability of quantitative performance data for BMBMES in publicly accessible literature, this guide will utilize (3-Aminopropyl)triethoxysilane (APTES) as the primary benchmark for comparison, a widely studied and utilized aminosilane. Additionally, where available, data for N-phenylaminopropyltrimethoxysilane is included as a closer structural analogue to BMBMES, featuring an aromatic amine.

Executive Summary

Quantitative Performance Data

The following tables summarize the key performance indicators for APTES and N-phenylaminopropyltrimethoxysilane on common substrates. Data for BMBMES is currently unavailable in the reviewed literature.

Table 1: Water Contact Angle (Degrees) on Various Substrates

SilaneSilicon WaferGlass
This compound (BMBMES) Data Not AvailableData Not Available
(3-Aminopropyl)triethoxysilane (APTES) 63.48 ± 1.65[1]55.8[2]
N-phenylaminopropyltrimethoxysilane Data Not AvailableData Not Available

Lower contact angles generally indicate a more hydrophilic surface.

Table 2: Film Thickness (Ångstroms) on Silicon Wafer (as measured by Ellipsometry)

SilaneDeposition MethodThickness (Å)
This compound (BMBMES) Data Not AvailableData Not Available
(3-Aminopropyl)triethoxysilane (APTES) Solution (Toluene, 15 min)10[3][4]
Solution (Toluene, 24 hr)144[3][4]
Solution (PBS, 24 hr)13[3][4]
N-phenylaminopropyltrimethoxysilane Data Not AvailableData Not Available

Film thickness is highly dependent on deposition conditions.

Table 3: Adhesion Strength

SilaneSubstrateTest MethodAdhesion Strength
This compound (BMBMES) Data Not AvailableData Not AvailableData Not Available
(3-Aminopropyl)triethoxysilane (APTES) Si / Quartz GlassShear Strength> Fracture strength of glass[5]
N-phenylaminopropyltrimethoxysilane Data Not AvailableData Not AvailableData Not Available

Table 4: Thermal Stability

SilaneSubstrateOnset of Decomposition (°C)
This compound (BMBMES) Data Not AvailableData Not Available
(3-Aminopropyl)triethoxysilane (APTES) Si Wafer> 333K (60°C)[6]
N-phenylaminopropyltrimethoxysilane GeneralGood thermal stability[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in surface modification. Below are representative protocols for the deposition of APTES.

Protocol 1: Solution-Phase Deposition of APTES on Silicon Wafers

This protocol is adapted from procedures described in the literature[3][7].

Materials:

  • Silicon wafers

  • Acetone (reagent grade)

  • Ethanol (reagent grade)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION ADVISED

  • Deionized (DI) water

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene or Phosphate-Buffered Saline (PBS)

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Sonicate the wafers in acetone for 10 minutes.

    • Sonicate in a 1:1 mixture of acetone and ethanol for 10 minutes.

    • Rinse thoroughly with DI water.

    • Immerse the wafers in freshly prepared Piranha solution for at least 5 hours to create a hydrophilic oxide layer with surface silanol groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse exhaustively with DI water.

    • Dry the wafers under a stream of nitrogen gas.

  • APTES Solution Preparation:

    • Prepare a 2.0% (v/v) solution of APTES in either anhydrous toluene or PBS.

  • Deposition:

    • Incubate the cleaned silicon wafers in the APTES solution for a specified time (e.g., 15 minutes to 24 hours).

  • Post-Deposition Cleaning:

    • After incubation, sonicate the wafers twice in the APTES-free solvent (toluene or PBS) for 10 minutes each to remove any loosely bound silane.

  • Drying:

    • Dry the functionalized wafers under a stream of nitrogen gas.

Protocol 2: Vapor-Phase Deposition of APTES on Glass Slides

This protocol is a generalized procedure based on literature descriptions[8].

Materials:

  • Glass slides

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Vacuum oven or desiccator

  • Vacuum pump

Procedure:

  • Substrate Cleaning:

    • Clean glass slides thoroughly using a suitable method (e.g., sonication in detergent, followed by DI water and ethanol rinses, and drying).

    • Plasma or UV-ozone treatment can be used to further clean and activate the surface.

  • Deposition Setup:

    • Place the cleaned glass slides in a vacuum oven or a desiccator.

    • Place a small, open container with a few drops of APTES inside the chamber, ensuring it is not in direct contact with the slides.

  • Deposition:

    • Evacuate the chamber to a low pressure.

    • Heat the chamber to a desired temperature (e.g., 70-80°C) to allow the APTES to vaporize and deposit on the glass surfaces.

    • Maintain the deposition conditions for a specific duration (e.g., 2-24 hours).

  • Curing:

    • After deposition, the slides can be annealed (cured) at an elevated temperature (e.g., 110-150°C) to promote covalent bonding and remove residual water[9].

Visualizing the Process: Experimental Workflow and Silanization Chemistry

To better illustrate the processes involved in surface modification, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_depo Silane Deposition cluster_post Post-Deposition Treatment sub_cleaning Substrate Cleaning (e.g., Sonication, Piranha) sub_activation Surface Activation (Creation of -OH groups) sub_cleaning->sub_activation deposition Incubate Substrate in Solution or Expose to Vapor sub_activation->deposition solution_prep Prepare Silane Solution (e.g., 2% APTES in Toluene) solution_prep->deposition rinsing Rinsing/Sonication (Remove physisorbed silane) deposition->rinsing curing Curing/Annealing (Promote covalent bonding) rinsing->curing final_product Functionalized Substrate curing->final_product Characterization

Caption: A generalized workflow for the surface modification of substrates using silane coupling agents.

silanization_mechanism hydrolysis Hydrolysis R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH condensation1 Condensation (Self-assembly) n R-Si(OH)₃ → (R-SiO₁.₅)n + 1.5n H₂O hydrolysis->condensation1 Polymerization condensation2 Condensation (Surface Bonding) Substrate-OH + (HO)₂Si-R → Substrate-O-Si(OH)-R + H₂O hydrolysis->condensation2 Surface Reaction surface Inorganic Substrate (-OH surface groups) condensation2->surface

References

A Comparative Analysis of Benzamido Silanes and Other Functional Silanes for Surface Modification and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate functional silane is a critical step in surface modification, ensuring optimal performance in applications ranging from composite materials to advanced drug delivery systems. This guide provides an objective comparison of benzamido silanes with other common functional silanes, such as aminosilanes, epoxysilanes, and vinylsilanes, supported by available experimental data and detailed protocols.

Benzamido silanes, a class of aromatic functional silanes, are gaining attention for their unique properties, including enhanced thermal and hydrolytic stability. This guide will delve into a comparative analysis of their performance against more traditionally used silanes.

Key Performance Characteristics: A Comparative Overview

The efficacy of a functional silane is determined by several key performance indicators, including its ability to modify surface energy (wettability), the strength of adhesion it promotes, and its stability under thermal and hydrolytic stress.

Surface Wettability and Energy

The ability of a silane to alter the surface energy of a substrate is crucial for controlling its interaction with subsequent layers or the surrounding environment. This is typically quantified by measuring the contact angle of a liquid, such as water, on the treated surface. A higher contact angle indicates a more hydrophobic (lower energy) surface, while a lower contact angle suggests a more hydrophilic (higher energy) surface.

While specific comparative data for benzamido silanes is limited, the presence of the aromatic benzamido group is expected to impart a greater degree of hydrophobicity compared to aliphatic aminosilanes like 3-aminopropyltriethoxysilane (APTES). This is due to the nonpolar nature of the benzene ring.

Functional Silane ClassTypical Water Contact Angle on GlassSurface Energy (mN/m)Key Characteristics
Benzamido Silane (Estimated) 70° - 85°Low to MediumAromatic structure enhances hydrophobicity and thermal stability.
Aminosilane (APTES) 45° - 60°[1]HighPrimary amine group imparts hydrophilicity.
Epoxysilane 60° - 75°MediumEpoxy group provides moderate hydrophobicity.
Vinylsilane 70° - 80°LowVinyl group leads to a more nonpolar surface.
Alkylsilane (Long Chain) > 100°Very LowLong alkyl chains create highly hydrophobic surfaces.

Note: The data for Benzamido Silane is an educated estimation based on the properties of aromatic compounds. Actual values may vary depending on the specific silane structure and deposition conditions.

Adhesion Strength

Silane coupling agents are critical for enhancing the adhesion between dissimilar materials, such as an inorganic substrate and an organic polymer matrix. The choice of silane can significantly impact the bond strength and durability of the interface.

Epoxysilanes are known for their excellent adhesion to a wide variety of substrates and their compatibility with epoxy resins, often resulting in high bond strengths[2][3]. Aminosilanes also provide good adhesion, particularly with amine-curable resins[2]. The aromatic structure of benzamido silanes is anticipated to contribute to robust adhesion, particularly in high-temperature applications, due to the rigidity and stability of the phenyl group.

Functional Silane ClassTypical Adhesion Strength (MPa) - Lap ShearCompatible Resin Systems
Benzamido Silane Data not readily availableEpoxy, Polyamide, Phenolic
Aminosilane (APTES) 10 - 20Epoxy, Polyurethane, Phenolic
Epoxysilane 15 - 25[2]Epoxy, Acrylic, Polyurethane
Vinylsilane 8 - 15Polyester, Polyethylene
Thermal and Hydrolytic Stability

The stability of the silane layer under harsh environmental conditions is paramount for the long-term performance of the modified material. Aromatic silanes, including benzamido silanes, are known to exhibit superior thermal stability compared to their aliphatic counterparts due to the high bond energy of the aromatic ring[4][5][6][7][8].

Conversely, primary aminosilanes like APTES can be susceptible to hydrolytic instability. The terminal amine group can catalyze the hydrolysis of the siloxane bonds (Si-O-Si) that link the silane to the substrate and to each other, leading to the degradation of the silane layer in aqueous environments[9][10]. The N-substitution in benzamido silanes may mitigate this auto-catalytic degradation, potentially offering improved hydrolytic stability over simple aminosilanes.

Functional Silane ClassOnset of Thermal Degradation (TGA)Hydrolytic Stability
Benzamido Silane (Aromatic) > 350°C[7][8]Moderate to High
Aminosilane (APTES) ~150°C - 250°CLow to Moderate[9][10]
Epoxysilane ~300°C - 350°CHigh[2]
Vinylsilane ~250°C - 300°CHigh

Experimental Protocols

Accurate and reproducible surface modification requires strict adherence to established protocols. Below are general methodologies for substrate preparation and silanization.

Substrate Preparation (e.g., Glass or Silicon Wafers)
  • Cleaning: Substrates are sonicated in a series of solvents (e.g., acetone, then ethanol) for 15-20 minutes each to remove organic contaminants.

  • Hydroxylation: To generate surface hydroxyl (-OH) groups necessary for silane reaction, substrates are immersed in a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) at 80-90°C for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.

  • Rinsing and Drying: The substrates are thoroughly rinsed with deionized water and then dried under a stream of inert gas like nitrogen or in an oven at 110°C.

Silanization Procedure (Solution-Phase Deposition)
  • Solution Preparation: A 1-2% (v/v) solution of the desired silane is prepared in a suitable solvent. For many alkoxysilanes, a 95:5 (v/v) ethanol/water solution, adjusted to a pH of 4.5-5.5 with acetic acid, is used to pre-hydrolyze the silane.

  • Immersion: The cleaned and dried substrates are immersed in the silane solution for a specified time, typically ranging from 2 to 24 hours at room temperature, or for shorter durations at elevated temperatures.

  • Rinsing: After immersion, the substrates are rinsed with the same solvent (e.g., ethanol) to remove any unbound silane.

  • Curing: The silanized substrates are cured in an oven, typically at 110-120°C for 30-60 minutes, to promote the formation of covalent siloxane bonds with the surface and to cross-link the silane layer.

Visualizing the Processes

To better understand the relationships and workflows discussed, the following diagrams have been generated using Graphviz.

Silanization_Workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_analysis Characterization Cleaning 1. Cleaning (e.g., Sonication in Acetone/Ethanol) Hydroxylation 2. Hydroxylation (e.g., Piranha Solution) Cleaning->Hydroxylation Drying_Prep 3. Rinsing & Drying (DI Water, N2 Stream) Hydroxylation->Drying_Prep Solution 4. Silane Solution Preparation (1-2% in Solvent) Drying_Prep->Solution Immersion 5. Substrate Immersion Solution->Immersion Rinsing 6. Rinsing (Remove excess silane) Immersion->Rinsing Curing 7. Curing (110-120°C) Rinsing->Curing Analysis 8. Performance Analysis (Contact Angle, Adhesion, etc.) Curing->Analysis Silane_Coupling_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Bonding Silane b R-Si(OR')₃ (Functional Silane) + 3H₂O Silanol b R-Si(OH)₃ (Silanetriol) + 3R'OH Silane->Silanol Water reacts with alkoxy groups Silanol2 HO-Si-R OH OH Substrate Substrate OH OH OH Substrate:f0->Silanol2:f0 Hydrogen Bonding Silanol2:f1->Silanol2:f2 Self-condensation (Siloxane network) Bonded {Substrate-O-Si-R | Polymer Matrix} Silanol2->Bonded Covalent Bond Formation (-H₂O)

References

Case study: Improved performance of composites with Bis(N-methylbenzamido)methylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of silane coupling agents in improving the performance of composite materials. Due to the lack of available performance data for Bis(N-methylbenzamido)methylethoxysilane, this document focuses on commonly used and effective alternatives: aminosilanes and epoxysilanes.

This guide synthesizes experimental data to offer an objective comparison of these alternatives, complete with detailed methodologies for key experiments.

The Role of Silane Coupling Agents in Composite Materials

Silane coupling agents are bifunctional molecules that act as a bridge at the interface between inorganic reinforcement materials, such as glass fibers, and an organic polymer matrix. This interfacial bonding is crucial for transferring stress from the flexible polymer to the rigid fibers, thereby enhancing the overall mechanical properties and durability of the composite material. The general mechanism involves the hydrolysis of the silane's alkoxy groups to form silanols, which then condense with hydroxyl groups on the fiber surface, forming stable siloxane bonds. The organofunctional group of the silane then reacts with the polymer matrix during curing.

Comparative Performance of Aminosilane and Epoxysilane

Aminosilanes, such as γ-aminopropyltriethoxysilane (APS), and epoxysilanes, like γ-glycidoxypropyltrimethoxysilane (GPS), are widely used to enhance the performance of glass fiber-reinforced epoxy composites. The choice between them often depends on the specific resin chemistry and desired performance characteristics. Aminosilanes are known for their high reactivity and ability to improve adhesion and flexibility, while epoxysilanes offer excellent chemical and thermal stability.[1]

Quantitative Performance Data

The following tables summarize the impact of aminosilane and epoxysilane treatment on the mechanical properties of glass fiber/epoxy composites based on findings from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research efforts.

TreatmentTensile Strength (MPa)Improvement vs. Untreated (%)Source
Untreated Glass Fibers56.42 - 71.66-[2]
γ-aminopropyltriethoxysilane (APS)~133~87 - 136[3]
γ-glycidoxypropyltrimethoxysilane (GPS)~127~77 - 125[3]
0.5% γ-GPS Treatment-~37% improvement[4]

Table 1: Comparison of Tensile Strength in Glass Fiber/Epoxy Composites

TreatmentFlexural Strength (MPa)Improvement vs. Untreated (%)Source
Untreated Glass Fibers197.02 - 295.70-[5]
E-glass epoxy composite177.37-[6]
0.5% γ-GPS Treatment-~78% improvement[4]
Bisphenol Matrix GFRP413.40-[5]

Table 2: Comparison of Flexural Strength in Glass Fiber/Epoxy Composites

TreatmentWater Absorption (%)Source
Untreated-
Aminosilane TreatedLower than untreated
Epoxysilane TreatedLower than untreated

Table 3: Qualitative Comparison of Water Absorption

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the surface treatment of glass fibers and the subsequent mechanical and physical testing of the resulting composites.

Protocol 1: Silane Treatment of Glass Fibers

This protocol outlines a common procedure for applying a silane coupling agent to glass fibers in a laboratory setting.

  • Fiber Preparation: Glass fibers are first heated in an oven to burn off any existing sizing or impurities from the manufacturing process.[7]

  • Solution Preparation: A 0.5% to 2.0% (by weight) solution of the silane coupling agent (e.g., APS or GPS) is prepared in a mixture of water and a suitable alcohol like ethanol or methanol. The solution is often acidified to a pH of 4.5-5.5 with acetic acid to promote hydrolysis of the silane.[8]

  • Fiber Immersion: The cleaned glass fibers are immersed in the silane solution for a defined period, typically 2-5 minutes, with gentle agitation to ensure uniform coating.[8]

  • Rinsing: The treated fibers are rinsed with the same solvent (alcohol) to remove excess silane.[8]

  • Drying and Curing: The coated fibers are dried and cured in an oven at a specific temperature and duration (e.g., 110-120°C for 20-30 minutes) to complete the condensation reaction between the silane and the glass surface.[8]

Protocol 2: Tensile Strength Testing

The tensile properties of the composite materials are determined according to ASTM D3039 standards.

  • Specimen Preparation: Composite laminates are fabricated using the silane-treated or untreated glass fibers and an epoxy resin matrix. These laminates are then cut into standardized "dog-bone" shaped specimens.

  • Testing Machine: A universal testing machine equipped with appropriate grips is used to apply a uniaxial tensile load to the specimen.

  • Test Execution: The specimen is mounted in the grips, and a tensile load is applied at a constant crosshead speed until the specimen fractures.

  • Data Acquisition: The load and elongation of the specimen are continuously recorded during the test.

  • Calculation: The tensile strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen. The tensile modulus (a measure of stiffness) is determined from the slope of the initial linear portion of the stress-strain curve.

Protocol 3: Flexural Strength Testing

The flexural strength, or the ability of the material to resist bending, is determined using a three-point bending test as per ASTM D790.

  • Specimen Preparation: Rectangular beam-shaped specimens are prepared from the composite laminates.

  • Test Setup: The specimen is placed on two supports, and a load is applied to the center of the specimen.

  • Test Execution: The load is applied at a constant rate until the specimen fractures or reaches a specified deflection.

  • Data Acquisition: The load and deflection are recorded throughout the test.

  • Calculation: The flexural strength is calculated from the load at fracture, the span between the supports, and the dimensions of the specimen.

Protocol 4: Water Absorption Testing

The resistance of the composite material to moisture is evaluated according to ASTM D570.[9][10][11][12][13]

  • Specimen Preparation: Specimens of a defined size and shape are cut from the composite laminates.

  • Initial Weighing: The specimens are dried in an oven and then weighed to determine their initial dry mass.[9]

  • Immersion: The specimens are immersed in distilled water at a controlled temperature (typically 23°C) for a specified period (e.g., 24 hours).[9]

  • Final Weighing: After immersion, the specimens are removed, patted dry with a lint-free cloth, and weighed again.[9]

  • Calculation: The percentage of water absorption is calculated as the increase in mass divided by the initial dry mass, multiplied by 100.

Visualizing the Process and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Fiber Preparation cluster_1 Silane Treatment cluster_2 Composite Fabrication Raw Glass Fiber Raw Glass Fiber Heat Cleaning Heat Cleaning Raw Glass Fiber->Heat Cleaning Remove Sizing Cleaned Fiber Cleaned Fiber Immersion in Silane Solution Immersion in Silane Solution Cleaned Fiber->Immersion in Silane Solution Rinsing Rinsing Immersion in Silane Solution->Rinsing Drying & Curing Drying & Curing Rinsing->Drying & Curing Treated Fiber Treated Fiber Drying & Curing->Treated Fiber Impregnation with Epoxy Resin Impregnation with Epoxy Resin Treated Fiber->Impregnation with Epoxy Resin Curing Curing Impregnation with Epoxy Resin->Curing Composite Material Composite Material Curing->Composite Material G cluster_0 Inorganic Interface cluster_1 Organic Interface Glass Fiber Surface Glass Fiber Surface Siloxane Glass-O-Si-R Glass Fiber Surface->Siloxane Silane R-Si(OR')3 Silanol R-Si(OH)3 Silane->Silanol Hydrolysis Silanol->Siloxane Condensation Cured Composite Cured Composite Siloxane->Cured Composite Reaction with Matrix Epoxy Resin Epoxy Resin Epoxy Resin->Cured Composite

References

Safety Operating Guide

Personal protective equipment for handling Bis(N-methylbenzamido)methylethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Bis(N-methylbenzamido)methylethoxysilane was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar organosilicon and silane compounds. Researchers must consult the specific SDS provided by the manufacturer before handling this chemical and adhere to their institution's safety guidelines.

Handling this compound requires stringent adherence to safety protocols to mitigate risks associated with its potential flammability and reactivity. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when working with organosilicon compounds. The following table summarizes the recommended PPE for handling this compound, based on data from similar chemicals.[1][2][3][4]

Body PartRecommended PPESpecifications and Notes
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face from splashes.[3][4]
Skin/Body Flame-Resistant Lab Coat and Chemical-Resistant ApronA lab coat made of Nomex® or a similar flame-resistant material should be worn. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended.
Hands Nitrile or Neoprene GlovesChoose gloves with an appropriate thickness and breakthrough time for the specific solvent used. Inspect gloves for any signs of degradation before use. Double gloving is recommended.[2][4]
Respiratory NIOSH-Approved RespiratorUse in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[1][4][5]
Feet Closed-Toe, Chemical-Resistant ShoesShoes should be made of a non-porous material to prevent absorption of any spills.

Procedural Guidance: Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as its selection to prevent contamination. The following workflow illustrates the correct sequence.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves (Double) don3->don4 doff1 1. Outer Gloves doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator doff4->doff5

Figure 1. Recommended sequence for donning and doffing Personal Protective Equipment.

Safe Handling and Operational Plan

Safe handling of this compound involves a systematic approach from preparation to disposal. The following logical relationship diagram outlines the critical steps for a safe experimental workflow.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Disposal & Decontamination prep1 Review SDS & Protocols prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Work Within a Chemical Fume Hood prep4->handle1 handle2 Ground/Bond Containers to Prevent Static Discharge handle1->handle2 handle3 Use Spark-Proof Tools handle2->handle3 handle4 Keep Away from Ignition Sources handle3->handle4 handle5 Keep Container Tightly Closed When Not in Use handle4->handle5 disp1 Dispose of Waste in a Labeled, Sealed Container handle5->disp1 disp2 Follow Institutional and Local Regulations for Hazardous Waste Disposal disp1->disp2 disp3 Decontaminate Work Surfaces disp2->disp3 disp4 Doff PPE Correctly disp3->disp4

Figure 2. Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Spill: Evacuate the area. Use absorbent, non-combustible materials to contain the spill. Prevent it from entering drains. Dispose of the contaminated material in a sealed, labeled container for hazardous waste. Ensure adequate ventilation.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.